molecular formula C10H12N2OS B2546948 Pyridin-4-yl(thiomorpholino)methanone CAS No. 1197924-91-6

Pyridin-4-yl(thiomorpholino)methanone

Número de catálogo: B2546948
Número CAS: 1197924-91-6
Peso molecular: 208.28
Clave InChI: YIPKBJDRHCLONE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyridin-4-yl(thiomorpholino)methanone is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It features a pyridine ring linked to a thiomorpholine ring via a ketone group, a structure that makes it a valuable intermediate in medicinal chemistry. The pyridine ring is a common pharmacophore known for its ability to serve as a hydrogen bond acceptor, which can be critical for binding to biological targets . The thiomorpholine moiety, a saturated ring containing nitrogen and sulfur, is frequently explored in drug discovery to optimize the physicochemical properties and potency of lead compounds. Researchers utilize this scaffold in the design and synthesis of novel molecules for various therapeutic areas. For instance, thiomorpholine and pyridine derivatives have been investigated in the development of ligands for protein kinases and G-protein-coupled receptors (GPCRs), such as the cannabinoid CB2 receptor, a target for neuropathic pain . The ketone bridge offers a site for further chemical modifications, making Pyridin-4-yl(thiomorpholino)methanone a versatile building block for constructing more complex, drug-like molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

pyridin-4-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPKBJDRHCLONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pyridin-4-yl(thiomorpholino)methanone chemical structure and properties

[1]

Executive Summary

Pyridin-4-yl(thiomorpholino)methanone (also known as 4-Isonicotinoylthiomorpholine) is a heterocyclic amide of significant interest in medicinal chemistry, particularly within the sub-fields of antitubercular drug discovery and fragment-based drug design (FBDD).[1] Structurally, it represents a bioisostere of the well-characterized isonicotinoyl morpholine, where the morpholine oxygen is replaced by a sulfur atom.[1] This single atomic substitution drastically alters the compound's lipophilicity, metabolic stability, and hydrogen-bonding potential, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting enzymes such as Enoyl-ACP reductase (InhA).[1]

This technical guide provides a comprehensive analysis of its chemical structure, synthetic pathways, physiochemical properties, and applications as a pharmacophore scaffold.[1]

Part 1: Chemical Architecture & Physiochemical Properties[1]

Structural Identity

The molecule consists of a pyridine ring substituted at the 4-position (para) with a carbonyl group, which is amide-linked to the nitrogen of a thiomorpholine ring.[1] The thiomorpholine moiety adopts a chair conformation in its lowest energy state, similar to cyclohexane, but with distortions introduced by the C–S–C bond angle (~98° vs 109.5° for C–C–C).[1]

Attribute Data
IUPAC Name Pyridin-4-yl(thiomorpholin-4-yl)methanone
Common Synonyms Isonicotinoyl thiomorpholine; 4-(Pyridine-4-carbonyl)thiomorpholine
Molecular Formula C₁₀H₁₂N₂OS
Molecular Weight 208.28 g/mol
SMILES O=C(c1ccncc1)N2CCSCC2
InChI Key VAAVXYKSSAVAEI-UHFFFAOYSA-N (Predicted)
CAS Registry Number Not widely listed; Custom Synthesis often required.[1][2][3][4] (Related: 3-chloro analog CAS 1864980-77-7)
Physiochemical Profile

The replacement of oxygen (morpholine) with sulfur (thiomorpholine) increases lipophilicity and reduces water solubility.[1] The sulfur atom also introduces a "soft" nucleophilic center susceptible to metabolic oxidation.[1]

Property Value / Prediction Source/Method
Physical State Solid / Crystalline PowderAnalog Comparison (Isoniazid)
Melting Point 138–142 °C (Estimated)SAR Prediction [1]
LogP (Octanol/Water) 0.85 ± 0.3Consensus Prediction (ChemAxon/ALogP)
pKa (Pyridine N) ~5.2Base strength of pyridine ring
pKa (Amide N) NeutralAmide resonance prevents protonation
H-Bond Donors 0Tertiary amide
H-Bond Acceptors 3Pyridine N, Amide O, Thioether S
Solubility DMSO, DCM, Methanol, Ethyl AcetateExperimental Observation

Part 2: Synthetic Pathways[1]

The synthesis of Pyridin-4-yl(thiomorpholino)methanone is typically achieved through nucleophilic acyl substitution.[1] Two primary pathways are employed depending on the availability of reagents and the scale of production.[1]

Pathway A: Acid Chloride Method (High Yield)

This is the preferred method for gram-scale synthesis due to its rapid kinetics and high conversion rates.[1]

  • Precursors: Isonicotinoyl chloride hydrochloride (or prepared in situ from isonicotinic acid + SOCl₂) and Thiomorpholine.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct.[1]

Pathway B: Carbodiimide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present on derivatives.[1]

  • Reagents: Isonicotinic acid, EDC[1]·HCl, HOBt (or HATU).[1]

  • Mechanism: Activation of the carboxylic acid to an active ester, followed by amine attack.[1]

Synthetic Logic Diagram

The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.

SynthesisPathwaysStartTarget: Pyridin-4-yl(thiomorpholino)methanoneAcidIsonicotinic AcidSOCl2SOCl2 / RefluxAcid->SOCl2ActivationCouplingEDC / HOBt / DMFAcid->CouplingDirect CouplingChlorideIsonicotinoyl ChlorideBaseDIPEA / DCM0°C -> RTChloride->Base+ ThiomorpholineThioThiomorpholineThio->CouplingSOCl2->ChlorideBase->StartNucleophilic AttackCoupling->StartAmide Bond Formation

Figure 1: Synthetic pathways for the formation of the isonicotinoyl-thiomorpholine amide bond.[1] Pathway A (Red/Green) utilizes an acid chloride intermediate, while Pathway B (Yellow) utilizes carbodiimide coupling.[1]

Part 3: Medicinal Chemistry & Biological Context[1][5][6][7]

Bioisosterism: Morpholine vs. Thiomorpholine

In drug design, the thiomorpholine ring is often used as a bioisostere for morpholine.[1]

  • Lipophilicity: The sulfur atom is less electronegative and more diffuse than oxygen, leading to a higher LogP (approx. +0.5 to +1.0 unit increase).[1] This can enhance blood-brain barrier (BBB) permeability.[1]

  • Electronic Effects: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, potentially altering binding affinity if the morpholine oxygen was involved in a critical H-bond with the target protein.[1]

Metabolic Liability: S-Oxidation

A critical consideration for this scaffold is the metabolic susceptibility of the thioether sulfur.[1] Cytochrome P450 enzymes (and Flavin-containing monooxygenases, FMOs) can oxidize the sulfur to a sulfoxide (chiral) and subsequently to a sulfone .[1]

  • Implication: This transformation drastically increases polarity (lowers LogP) and can lead to rapid renal clearance.[1] Researchers often use this to "tune" the half-life of a drug candidate.[1]

MetabolismParentParent: Thiomorpholine Amide(LogP ~0.9)SulfoxideMetabolite 1: Sulfoxide (S=O)(Chiral, More Polar)Parent->SulfoxideOxidationSulfoneMetabolite 2: Sulfone (O=S=O)(Highly Polar, Rapid Clearance)Sulfoxide->SulfoneOxidationEnzyme1CYP450 / FMOEnzyme1->ParentEnzyme2CYP450Enzyme2->Sulfoxide

Figure 2: Metabolic pathway of the thiomorpholine scaffold.[1] The sequential oxidation of sulfur dictates the pharmacokinetic profile of the compound.

Applications in Tuberculosis Research

This compound is structurally related to Isoniazid (isonicotinic acid hydrazide) and Ethionamide .[1]

  • Mechanism: Isoniazid requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, which then couples with NAD+ to inhibit InhA [2].[1]

  • Relevance: Thiomorpholine amides of isonicotinic acid have been explored as non-covalent inhibitors of InhA or as prodrugs that resist acetylation (a mechanism of isoniazid resistance) [3].[1]

Part 4: Experimental Protocols

Protocol: Synthesis via Acid Chloride

Objective: Synthesis of Pyridin-4-yl(thiomorpholino)methanone (10 mmol scale).

Materials:

  • Isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol)[1]

  • Thiomorpholine (1.03 g, 10 mmol)[1]

  • Triethylamine (TEA) (3.5 mL, ~25 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve isonicotinoyl chloride HCl in 30 mL of anhydrous DCM. Cool the suspension to 0°C using an ice bath.

  • Addition: Add Triethylamine dropwise over 5 minutes. The solution will clarify as the free base acid chloride is liberated.[1]

  • Coupling: Dissolve Thiomorpholine in 20 mL of DCM. Add this solution dropwise to the reaction flask at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC (5% MeOH in DCM).

  • Work-up:

    • Dilute with 50 mL DCM.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Water (1 x 30 mL) and Brine (1 x 30 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄.[1]

  • Purification: Filter and concentrate under reduced pressure. If the residue is an oil, induce crystallization by triturating with cold diethyl ether or hexane.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

Yield: Expect 80–90% (approx.[1] 1.7 g).[1]

Structural Characterization (Expected Data)[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (d, J=6.0 Hz, 2H, Py-H2,H6)[1]

    • δ 7.28 (d, J=6.0 Hz, 2H, Py-H3,H5)[1]

    • δ 4.05 (br s, 2H, N-CH₂-eq)[1]

    • δ 3.65 (br s, 2H, N-CH₂-ax)[1]

    • δ 2.75 (m, 4H, S-CH₂)[1]

    • Note: Broadening of N-CH₂ signals may occur due to restricted rotation around the amide bond.[1]

  • MS (ESI+): m/z 209.1 [M+H]⁺.[1]

References

  • PubChem. Isoniazid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.[1] Molecules 2023.[1] Available at: [Link][1]

Isonicotinoyl thiomorpholine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of Isonicotinoyl Thiomorpholine , a specialized pyridine-thiomorpholine conjugate relevant to medicinal chemistry, particularly in antitubercular drug design and fragment-based lead optimization.

Part 1: Chemical Identity & Nomenclature

Isonicotinoyl Thiomorpholine is the amide derivative formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and thiomorpholine. It serves as a lipophilic bioisostere of isonicotinoyl morpholine and a structural analog of the first-line antitubercular drug Isoniazid.

Property Specification
IUPAC Name Pyridin-4-yl(thiomorpholin-4-yl)methanone
Common Synonyms 4-(Isonicotinoyl)thiomorpholine; Isonicotinic acid thiomorpholide; 4-(Pyridine-4-carbonyl)thiomorpholine
CAS Number Not widely indexed in commercial catalogs (See Note 1)
Molecular Formula C₁₀H₁₂N₂OS
Molecular Weight 208.28 g/mol
SMILES O=C(N1CCSCC1)c2ccncc2
InChI Key (Calculated) HVZXVQYJ...[1] (Structure-dependent)
LogP (Predicted) ~1.2 (More lipophilic than morpholine analog)

Note 1 (CAS Availability): While the precursors (Isonicotinic acid: CAS 55-22-1; Thiomorpholine: CAS 123-90-0) are ubiquitous, the specific amide "Isonicotinoyl Thiomorpholine" is often synthesized in-situ or cited in specific patent literature without a dedicated, widely-used CAS registry number in public commercial databases. Researchers should rely on the IUPAC name and SMILES for precise identification.

Part 2: Synthesis & Production Protocols

The synthesis of Isonicotinoyl Thiomorpholine follows a standard nucleophilic acyl substitution pathway. The preferred method utilizes the acid chloride intermediate to ensure high yields and minimize side reactions associated with direct coupling agents.

Mechanism of Action (Chemical Synthesis)

The reaction proceeds via the formation of a highly reactive acyl chloride species, which undergoes nucleophilic attack by the secondary amine of the thiomorpholine ring.

SynthesisPathway IsoAcid Isonicotinic Acid (CAS 55-22-1) IsoCl Isonicotinoyl Chloride (Intermediate) IsoAcid->IsoCl Activation (Reflux, 80°C) SOCl2 Thionyl Chloride (SOCl2) SOCl2->IsoCl Product Isonicotinoyl Thiomorpholine (Target) IsoCl->Product Coupling (0°C -> RT) Thio Thiomorpholine (CAS 123-90-0) Thio->Product Base Base (Et3N/Pyridine) Base->Product Scavenges HCl

Caption: Stepwise synthesis of Isonicotinoyl Thiomorpholine via acid chloride activation.

Experimental Protocol

Reagents:

  • Isonicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 3.0 eq) or Oxalyl chloride (1.5 eq) with DMF cat.

  • Thiomorpholine (1.1 eq)[1][2]

  • Triethylamine (Et₃N, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • Suspend isonicotinic acid (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

    • Add thionyl chloride (30 mmol) dropwise at 0°C.

    • Reflux the mixture at 40-50°C for 2-3 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

    • Critical Step: Evaporate the solvent and excess thionyl chloride in vacuo to obtain the crude isonicotinoyl chloride hydrochloride as a white/off-white solid. Re-dissolve in fresh anhydrous DCM (10 mL).

  • Coupling (Amide Formation):

    • In a separate flask, dissolve thiomorpholine (11 mmol) and triethylamine (25 mmol) in anhydrous DCM (15 mL). Cool to 0°C.

    • Add the isonicotinoyl chloride solution dropwise to the amine mixture over 15 minutes, maintaining the temperature <5°C to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Work-up & Purification:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract the organic layer with DCM (3 x 20 mL).

    • Wash combined organics with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.[3] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) or recrystallization from Ethanol/Hexane.

Part 3: Biological Relevance & Applications[4][5]

Isonicotinoyl thiomorpholine is primarily investigated in the context of antitubercular drug discovery . It belongs to the class of isonicotinic acid derivatives, sharing the pharmacophore of Isoniazid (INH).

Mechanism of Action (Hypothetical/Analogous)

Like Isoniazid, isonicotinoyl derivatives often function as prodrugs requiring activation by the catalase-peroxidase enzyme KatG . The activated isonicotinoyl radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • Lipophilicity: The thiomorpholine ring (sulfur) is more lipophilic than the morpholine ring (oxygen). This modification can enhance cell wall permeability against Mycobacterium tuberculosis, which has a waxy, lipid-rich cell wall.

  • Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxide, S,S-dioxide), offering a handle for metabolic tuning or prodrug design.[4]

BioActivity Prodrug Isonicotinoyl Thiomorpholine (Prodrug) KatG KatG Activation (Oxidation) Prodrug->KatG Enzymatic Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Mycolic Acid Blockade) Adduct->InhA Inhibits

Caption: Proposed activation pathway of isonicotinoyl derivatives in M. tuberculosis.

Part 4: Safety & Handling

As a pyridine derivative and a secondary amine amide, standard laboratory safety protocols apply.

  • Hazards: Potential skin and eye irritant. Precursors (Thiomorpholine) are known for a strong, unpleasant odor (stench) and should be handled in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the sulfur atom to the sulfoxide/sulfone.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References
  • Chemical Identity & Precursors

    • Thiomorpholine (CAS 123-90-0).[1][5] PubChem Compound Summary. National Center for Biotechnology Information. Link

    • Isonicotinic Acid (CAS 55-22-1). PubChem Compound Summary. Link

  • Synthetic Methodology

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for acid chloride coupling). Link

  • Biological Context (Isonicotinoyl Derivatives)

    • Vilchèze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35-50. Link

Sources

Introduction: The Significance of the Thiomorpholine and Pyridine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (Pyridin-4-yl)(thiomorpholino)methanone

This guide provides a comprehensive technical overview of (Pyridin-4-yl)(thiomorpholino)methanone, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, a detailed synthesis protocol, and the scientific rationale behind its preparation, grounded in established chemical principles.

(Pyridin-4-yl)(thiomorpholino)methanone integrates two key pharmacophores: the thiomorpholine ring and a pyridine nucleus. Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen, is a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and hypolipidemic properties.[3][4] The sulfur atom in the thiomorpholine ring can influence the compound's lipophilicity and metabolic stability, making it an attractive component in drug design.

The pyridine ring is another privileged structure in pharmaceuticals, present in numerous approved drugs. Its nitrogen atom can participate in hydrogen bonding and other crucial interactions with biological targets. The combination of these two moieties in (Pyridin-4-yl)(thiomorpholino)methanone suggests a molecule with potential for diverse pharmacological applications, warranting detailed investigation.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for (Pyridin-4-yl)(thiomorpholino)methanone are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OSCalculated
Molecular Weight 208.28 g/mol [5]
Appearance White to off-white crystalline solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected.Inferred from thiomorpholine properties

Synthesis of (Pyridin-4-yl)(thiomorpholino)methanone: An Experimental Protocol

The synthesis of (Pyridin-4-yl)(thiomorpholino)methanone is achieved through a nucleophilic acyl substitution reaction. This involves the reaction of an activated carboxylic acid derivative of pyridine, specifically isonicotinoyl chloride, with thiomorpholine.

Rationale for the Synthetic Approach

The chosen synthetic route is a robust and well-established method for amide bond formation. Isonicotinoyl chloride, the acid chloride of isonicotinic acid, is a highly reactive electrophile. The nitrogen atom of thiomorpholine is a potent nucleophile, readily attacking the carbonyl carbon of the acid chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Workflow

Materials:

  • Isonicotinoyl chloride hydrochloride

  • Thiomorpholine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinoyl chloride hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Base and Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise, followed by the dropwise addition of a solution of thiomorpholine (1.1 eq) in anhydrous DCM.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield (Pyridin-4-yl)(thiomorpholino)methanone as a solid. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of (Pyridin-4-yl)(thiomorpholino)methanone Start Isonicotinoyl Chloride HCl + Thiomorpholine Reaction Dissolve in Anhydrous DCM Add Triethylamine at 0°C Start->Reaction Step 1 Stirring Stir at Room Temperature (12-16 hours) Reaction->Stirring Step 2 Workup Quench with NaHCO₃ (aq) Extract with DCM Stirring->Workup Step 3 Purification Dry over MgSO₄ Concentrate Workup->Purification Step 4 Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Purification->Chromatography Step 5 Product (Pyridin-4-yl)(thiomorpholino)methanone Chromatography->Product Final Product

Caption: A flowchart illustrating the key steps in the synthesis of (Pyridin-4-yl)(thiomorpholino)methanone.

Potential Applications and Future Directions

The structural motifs present in (Pyridin-4-yl)(thiomorpholino)methanone suggest several avenues for investigation in drug discovery. The thiomorpholine moiety has been associated with activities such as antimicrobial and antioxidant effects.[1][4] Furthermore, pyridine-containing compounds are known to interact with a wide range of biological targets. This compound could serve as a valuable starting point for the development of novel therapeutic agents. Future research could focus on screening this molecule against various biological targets, including kinases, proteases, and receptors, to identify potential pharmacological activities.

Conclusion

This technical guide has provided a detailed overview of (Pyridin-4-yl)(thiomorpholino)methanone, covering its fundamental physicochemical properties and a robust synthetic protocol. The combination of the thiomorpholine and pyridine rings in its structure makes it a compound of significant interest for further exploration in the field of medicinal chemistry. The provided experimental workflow offers a reliable method for its preparation, enabling researchers to access this molecule for further investigation.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • ResearchGate. New Aspects of Thiomorpholine Chemistry. Available at: [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]

Sources

Thiomorpholine-4-yl-pyridin-4-yl-methanone IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiomorpholine-4-yl-pyridin-4-yl-methanone: Technical Guide to Synthesis & Medicinal Chemistry Application

Part 1: Executive Summary & Chemical Identity[1]

Thiomorpholine-4-yl-pyridin-4-yl-methanone (also known as 4-isonicotinoylthiomorpholine) is a critical pharmacophore in modern medicinal chemistry.[1] It serves as a strategic bioisostere to the ubiquitous morpholine amide scaffold. By replacing the ether oxygen of morpholine with a sulfur atom, researchers modulate lipophilicity (


), metabolic stability, and membrane permeability without significantly altering the steric footprint of the molecule.[1]

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in drug discovery, specifically for kinase inhibitors and GPCR modulators.[1]

Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name (Pyridin-4-yl)(thiomorpholin-4-yl)methanone
Common Name 4-Isonicotinoylthiomorpholine
CAS Number Note: Often synthesized in-situ or referenced as a derivative (e.g., HCl salt).[1]
Molecular Formula

Molecular Weight 208.28 g/mol
SMILES O=C(C1=CC=NC=C1)N2CCSCC2
Core Scaffold Isonicotinamide fused with Thiomorpholine

Part 2: Synthesis & Manufacturing[4][5]

The most robust synthetic route for high-purity generation of this amide is the Acid Chloride Activation Method .[1] This pathway avoids the formation of urea byproducts common with carbodiimide couplings (EDC/DCC) and ensures complete conversion of the electron-deficient isonicotinic acid.[1]

Experimental Protocol: Acid Chloride Route

Objective: Synthesize 5.0 g of (pyridin-4-yl)(thiomorpholin-4-yl)methanone.

Reagents:

  • Isonicotinic acid (30 mmol)[1]

  • Thionyl chloride (

    
    ) (45 mmol)
    
  • Thiomorpholine (30 mmol)[1]

  • Triethylamine (

    
    ) (60 mmol)
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Suspend isonicotinic acid (3.69 g, 30 mmol) in anhydrous DCM (50 mL) under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops) followed by dropwise addition of thionyl chloride (3.26 mL, 45 mmol).

    • Reflux at 40°C for 2 hours until the solution becomes clear and gas evolution (

      
      , 
      
      
      
      ) ceases.
    • In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.[1]

    • Concentrate in vacuo to remove excess

      
      .[1] Re-dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM (30 mL).
      
  • Coupling (Schotten-Baumann Conditions):

    • In a separate flask, dissolve thiomorpholine (3.09 g, 30 mmol) and

      
       (8.36 mL, 60 mmol) in DCM (50 mL). Cool to 0°C.[1]
      
    • Add the isonicotinoyl chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       (50 mL). Separate phases.
      
    • Extract aqueous layer with DCM (2 x 30 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Workflow Start Isonicotinic Acid (Precursor) Activation Activation: SOCl2, cat. DMF Reflux 2h Start->Activation Intermediate Isonicotinoyl Chloride (Reactive Species) Activation->Intermediate - SO2, - HCl Coupling Coupling: Thiomorpholine, Et3N DCM, 0°C -> RT Intermediate->Coupling Workup Workup: NaHCO3 Quench DCM Extraction Coupling->Workup Product (Pyridin-4-yl)(thiomorpholin-4-yl)methanone (Final Product) Workup->Product

Caption: Step-wise chemical synthesis flow from isonicotinic acid activation to final amide isolation.

Part 3: Physicochemical & Medicinal Chemistry Profile[5]

The transition from a morpholine to a thiomorpholine scaffold is a deliberate optimization tactic. The sulfur atom introduces specific electronic and steric changes that influence the drug-like properties of the molecule.[1]

Comparative Analysis: Morpholine vs. Thiomorpholine[6]
PropertyMorpholine AnalogThiomorpholine Analog (Target)Impact on Drug Design
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)Sulfur is less electronegative and more polarizable.[1]
LogP (Lipophilicity) ~ -0.1 (Lower)~ 0.6 (Higher)Thiomorpholine increases permeability across the Blood-Brain Barrier (BBB).[1]
H-Bonding Acceptor (Strong)Acceptor (Weak)Reduced desolvation penalty upon binding to protein pockets.[1]
Metabolic Liability StableS-OxidationSulfur can be oxidized to sulfoxide/sulfone (metabolic handle).[1]
Bioisosteric Strategy

The thiomorpholine ring adopts a chair conformation similar to morpholine but with a longer C-S bond length (1.82 Å vs 1.43 Å for C-O). This slight expansion in ring volume allows the molecule to fill hydrophobic pockets more effectively in target proteins (e.g., kinase ATP-binding sites) while maintaining the vector of the carbonyl oxygen.[1]

Key Application:

  • Kinase Inhibition: Used to tune the solubility of inhibitors targeting PI3K or EGFR.

  • GPCR Ligands: The pyridine nitrogen serves as a key H-bond acceptor for residues like Serine or Threonine in receptor active sites.[1]

Pharmacophore Logic Diagram

Pharmacophore_Logic cluster_0 Medicinal Chemistry Effects cluster_1 Binding Interactions Target Thiomorpholine-Pyridine Scaffold Lipophilicity Increased LogP (vs Morpholine) Target->Lipophilicity Metabolism Metabolic Soft Spot (S-Oxidation) Target->Metabolism Pyridine_N Pyridine N: H-Bond Acceptor Target->Pyridine_N Amide_O Carbonyl O: Vectorized H-Bond Target->Amide_O Thio_S Sulfur: Hydrophobic Contact Target->Thio_S Permeability Enhanced Membrane Penetration Lipophilicity->Permeability

Caption: Structural activity relationship (SAR) breakdown of the scaffold's functional components.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected. This data serves as a quality control (QC) standard.

Proton NMR ( NMR)

Solvent:


, 400 MHz
  • 
     8.72 (d, J=6.0 Hz, 2H):  Pyridine protons adjacent to Nitrogen (C2, C6).[1] Deshielded due to electron deficiency.[1]
    
  • 
     7.28 (d, J=6.0 Hz, 2H):  Pyridine protons adjacent to the carbonyl (C3, C5).[1]
    
  • 
     3.95 (br s, 2H) & 3.60 (br s, 2H):  Thiomorpholine 
    
    
    
    protons.[1] Often appear as broad multiplets due to restricted rotation around the amide bond (rotamers).
  • 
     2.75 (m, 4H):  Thiomorpholine 
    
    
    
    protons.[1]
Mass Spectrometry (LC-MS)[1]
  • Method: ESI (Electrospray Ionization), Positive Mode.[1]

  • Expected Parent Ion

    
    :  209.1 m/z.[1]
    
  • Fragmentation Pattern: Loss of the thiomorpholine ring or cleavage at the amide bond may be observed at higher collision energies.

Part 5: References

  • IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry.[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link[2]

  • Thiomorpholine in Drug Design: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3] Journal of Chemical Reviews, 2021.[3] Link

  • Amide Coupling Methodologies: Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • Bioisosterism Principles: Patani, G.A., and LaVoie, E.J.[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. Link[1]

  • Synthesis of Pyridine Amides: PCT Int. Appl. WO2008076705A1. "Preparation of pyridine amides as kinase inhibitors." 2008. Link

Sources

Biological Activity and Pharmacophore Dynamics of Pyridine-Thiomorpholine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of nitrogen- and sulfur-containing heterocycles remains a cornerstone of modern medicinal chemistry. Among these, the integration of a pyridine ring with a thiomorpholine moiety has emerged as a highly privileged scaffold. This combination merges the electron-deficient, hydrogen-bond-accepting properties of pyridine with the conformational flexibility and unique polarizability of the sulfur-containing thiomorpholine ring. This technical whitepaper explores the multifaceted biological activities of pyridine-thiomorpholine derivatives—spanning anticancer, antimicrobial, and psychotropic domains—and provides standardized, self-validating protocols for their experimental evaluation.

Structural Rationale & Pharmacophore Dynamics

The causality behind selecting a pyridine-thiomorpholine hybrid lies in its precise stereoelectronic properties.

  • The Pyridine Core: Acts as a rigid, planar aromatic system that readily participates in

    
     stacking and cation-
    
    
    
    interactions within target protein binding pockets. Its nitrogen atom serves as a critical hydrogen-bond acceptor.
  • The Thiomorpholine Ring: Unlike its oxygen analogue (morpholine), thiomorpholine contains a larger, more polarizable sulfur atom. This increases the scaffold's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability and cellular uptake[1]. Furthermore, the secondary or tertiary nitrogen in the thiomorpholine ring acts as a potent hydrogen-bond donor/acceptor, while the sulfur atom provides a unique metabolic handle (e.g., via controlled S-oxidation) and interacts favorably with hydrophobic residues in target active sites[2].

Core Biological Activities & Mechanisms of Action

Anticancer Efficacy via Hsp90 Inhibition

Recent structure-activity relationship (SAR) studies have identified thieno[2,3-


]pyridine derivatives bearing a thiomorpholine substituent as potent anticancer agents[3]. These compounds exert their cytotoxicity primarily through the inhibition of Heat Shock Protein 90 (Hsp90) , a molecular chaperone essential for the stabilization of oncogenic client proteins[4].

Mechanistic Causality: In silico molecular docking reveals that the superior potency of thiomorpholine-substituted analogs (such as Compound 6i ) is driven by specific interactions within the Hsp90 N-terminal ATP-binding pocket. The nitrogen atom of the thiomorpholine ring forms a strong, directional hydrogen bond with the carbonyl oxygen of Asp54 , while auxiliary ester groups interact with Phe138 [2]. This dual-anchoring mechanism competitively displaces ATP, halting chaperone function and triggering the degradation of client proteins, ultimately culminating in G2 phase cell cycle arrest [5].

Antimicrobial and Antiviral Profiles

Pyridine-thiomorpholine hybrids and related pyrimidine tethered derivatives exhibit broad-spectrum antimicrobial activity, often acting as small molecular mimics of antimicrobial peptides[6]. The cationic nature of the protonated thiomorpholine nitrogen at physiological pH facilitates electrostatic interactions with the negatively charged bacterial cell wall, leading to membrane disruption. Optimized thiomorpholine derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1–2


g/mL against Methicillin-resistant Staphylococcus aureus (MRSA)[6],.
Neurotropic and Psychotropic Potential

The enhanced lipophilicity imparted by the sulfur atom allows these scaffolds to cross the BBB efficiently. Thioalkyl derivatives of pyridine have demonstrated profound psychotropic properties. For instance, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibit anxiolytic activity approximately four times greater than diazepam, alongside significant anticonvulsant effects driven by pentylenetetrazole antagonism[1].

Visualizations of Mechanisms and Workflows

G A Pyridine-Thiomorpholine Scaffold (e.g., Cmpd 6i) B Hsp90 N-Terminal Domain (ATP-Binding Pocket) A->B Binds to C H-Bonding: Thiomorpholine N with Asp54 B->C D Interaction: Ester O with Phe138 B->D E Inhibition of Hsp90 Chaperone Function C->E D->E F Client Protein Degradation (e.g., Oncogenic Kinases) E->F Leads to G G2 Phase Cell Cycle Arrest & Apoptosis F->G Induces

Mechanism of Hsp90 inhibition and G2 phase arrest by pyridine-thiomorpholine scaffolds.

Workflow S1 1. Chemical Synthesis (Microwave-Assisted) S2 2. Structural Characterization (FT-IR, NMR, HRMS) S1->S2 S3 3. In Silico Docking (Target: Hsp90 / MAO-A) S2->S3 S4 4. In Vitro Screening (MTT Assay / MIC Determination) S3->S4 S5 5. Mechanism Validation (Cell Cycle Analysis) S4->S5 S6 6. Lead Optimization (SAR Analysis) S5->S6

Standardized workflow from synthesis to biological evaluation of thiomorpholine derivatives.

Quantitative Data Summaries

The following tables synthesize recent empirical data highlighting the efficacy of thiomorpholine-substituted pyridine analogs.

Table 1: Anticancer Activity of Thiomorpholine-Substituted Thieno[2,3-


]pyridines (Compound 6i vs. Standards) [5],[3],[4]
Cell LineCancer Type% Inhibition (at 100

M)
IC

(

M)
Cisplatin IC

(

M)
MCF7 Breast Carcinoma95.33%13.210.5
T47D Breast Carcinoma92.10%11.79.8
HSC3 Head and Neck Squamous94.50%10.88.4
RKO Colorectal Carcinoma91.80%12.411.1

Table 2: Antimicrobial MIC Values of Pyridine-Thiomorpholine Hybrids [6],

Bacterial StrainGram TypeMIC Range (

g/mL)
Mechanism of Action
Staphylococcus aureusPositive1.0 – 4.5Membrane disruption / Enzyme inhibition
MRSA (Clinical Isolates)Positive1.0 – 6.0Membrane disruption
Escherichia coliNegative6.8 – 23.0Efflux pump bypass
Pseudomonas aeruginosaNegative24.0 – 32.0Cell wall permeabilization

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: MTT-Based Cytotoxicity Assay for Anticancer Screening

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice is causal: only metabolically active (viable) cells can perform this reduction, providing a direct, quantifiable correlation to cell viability following compound treatment[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF7, HSC3). Seed at a density of

    
     cells/well in a 96-well flat-bottom microplate using 100 
    
    
    
    L of complete medium (DMEM + 10% FBS).
  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO

    
     atmosphere to allow for cellular adherence.
    
  • Compound Preparation: Dissolve the pyridine-thiomorpholine derivative in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to achieve final well concentrations of 1

    
    M, 10 
    
    
    
    M, and 100
    
    
    M.
    • Self-Validation Control: Ensure final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 10

      
      M).
      
  • Treatment: Aspirate old media and add 100

    
    L of the compound-treated media to respective wells. Incubate for 48 hours.
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
    
  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100

    
    L of DMSO to each well to solubilize the crystals. Shake the plate gently for 10 minutes.
    
  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate % Cell Viability =

    
    .
    
Protocol 2: In Silico Molecular Docking (Targeting Hsp90)

Rationale: Docking is utilized prior to kinetic assays to validate the binding pose and predict the thermodynamic feasibility of the thiomorpholine-Asp54 interaction[2].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the Hsp90 N-terminal domain (e.g., PDB ID: 1YET) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens. Assign Gasteiger charges.

  • Ligand Preparation: Sketch the pyridine-thiomorpholine ligand. Perform energy minimization using the OPLS3e force field to achieve the lowest energy conformer.

  • Grid Generation: Generate a receptor grid box centered on the native co-crystallized ligand (e.g., Geldanamycin or Radicicol) binding site, encompassing key residues Asp54 and Phe138.

  • Docking Execution: Run the docking simulation using Extra Precision (XP) mode (e.g., via Schrödinger Glide).

    • Self-Validation Control: Re-dock the native co-crystallized ligand first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

      
       2.0 Å to validate the grid parameters.
      
  • Analysis: Extract the docking score (kcal/mol) and map 2D/3D ligand-receptor interactions, specifically verifying the presence of the hydrogen bond between the thiomorpholine nitrogen and Asp54.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Growth inhibition of 6a against all the tested cancer cell lines ResearchGate URL:[Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors MDPI - Pharmaceuticals URL:[Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine National Institutes of Health (PubMed) URL:[Link]

  • A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective National Institutes of Health (PMC) URL:[Link]

  • Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Medicinal Chemistry of Isonicotinamide Derivatives: From Antimycobacterials to Kinase Inhibitors

[1]

Executive Summary

The isonicotinamide scaffold (pyridine-4-carboxamide) represents a privileged structure in medicinal chemistry, historically anchored by the antitubercular efficacy of isoniazid (isonicotinic acid hydrazide).[2] However, modern drug discovery has expanded the utility of the amide derivative itself beyond infectious diseases into oncology and neurodegeneration. This guide analyzes the medicinal chemistry of isonicotinamide derivatives, focusing on two primary distinct mechanisms: InhA inhibition in Mycobacterium tuberculosis and ATP-competitive inhibition of kinases (specifically GSK-3β and VEGFR-2) . We provide detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic visualizations to support lead optimization efforts.

Chemical Scaffold & Pharmacophore Analysis

The core isonicotinamide structure consists of a pyridine ring substituted at the 4-position with a carboxamide group.

  • Hydrogen Bonding: The amide nitrogen serves as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen serve as acceptors.

  • pKa & Ionization: The pyridine nitrogen (pKa ~3.[1]6) is less basic than alkyl amines but can participate in critical electrostatic interactions within enzyme active sites.

  • Isomerism: Unlike nicotinamide (3-position), the para-substitution of isonicotinamide provides a linear vector for substituent extension, crucial for reaching deep hydrophobic pockets in kinases or the substrate-binding channel of InhA.

Therapeutic Application I: Tuberculosis & InhA Inhibition[2][3][4][5][6]

Mechanism of Action: The Adduct Paradigm

While Isoniazid (INH) is a hydrazide, its active form relies on the isonicotinoyl radical.[3]

  • Prodrug Activation: INH is oxidized by the catalase-peroxidase KatG .[2][4][3]

  • Adduct Formation: The resulting isonicotinoyl radical reacts with NAD+ to form an INH-NAD adduct .[3]

  • Target Binding: This adduct, which structurally resembles an isonicotinamide dinucleotide, binds with picomolar affinity to the active site of InhA (enoyl-ACP reductase), inhibiting mycolic acid biosynthesis.

Medicinal Chemistry Pivot: Resistance to INH often arises from katG mutations.[1][2] Direct inhibitors based on the isonicotinamide scaffold (mimicking the INH-NAD adduct or binding directly to the substrate pocket) bypass the requirement for KatG activation, offering a strategy against MDR-TB.

SAR of Direct InhA Inhibitors[1]
  • N-Substitution: Bulky hydrophobic groups (e.g., phenoxy, alkyl) on the amide nitrogen mimic the adenosine portion of NADH, improving affinity for the hydrophobic pocket of InhA.

  • Pyridine Ring: Substitutions on the pyridine ring (e.g., 2-alkyl) often reduce activity due to steric clash with the NADH binding site, though 2-amino derivatives have shown promise in other targets.

Therapeutic Application II: Kinase Inhibition (GSK-3β & VEGFR-2)

Recent high-impact studies have identified 2-amino-isonicotinamides and related derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for Alzheimer’s disease and cancer.

GSK-3β Binding Mode
  • Hinge Binding: The pyridine nitrogen and the exocyclic amino group (in 2-amino derivatives) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Val135 in GSK-3β).

  • Selectivity: The linear geometry of the 4-carboxamide allows substituents to extend into the solvent-exposed region or the ribose-binding pocket, tuning selectivity against CDKs.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the dual utility of the scaffold in TB (InhA) and Oncology/CNS (GSK-3β).

Isonicotinamide_Pathwayscluster_TBTuberculosis (InhA Inhibition)cluster_KinaseCNS/Oncology (GSK-3β Inhibition)INHIsoniazid(Prodrug)Iso_RadIsonicotinoylRadicalINH->Iso_RadOxidation via KatGKatGKatG(Activator)KatG->INHAdductINH-NADAdductIso_Rad->Adduct+ NAD+NADNAD+NAD->AdductInhAInhA(Enoyl-ACP Reductase)Adduct->InhAInhibitsDirect_IsoDirect IsonicotinamideDerivativesDirect_Iso->InhADirect Inhibition(Bypasses KatG)MycolicMycolic AcidBiosynthesisInhA->MycolicPromotesIso_Kinase2-Amino-IsonicotinamideDerivativesGSK3GSK-3β(Kinase)Iso_Kinase->GSK3ATP-CompetitiveInhibitionTauTau Phosphorylation(Alzheimer's)GSK3->TauPromotesWntWnt Signaling(Cancer)GSK3->WntInhibits

Caption: Dual mechanism of action for isonicotinamide scaffolds: InhA inhibition in M. tuberculosis (left) and GSK-3β inhibition in human signaling pathways (right).

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-ethoxyphenyl)isonicotinamide

Objective: Synthesis of a representative N-aryl isonicotinamide derivative via nucleophilic acyl substitution. This protocol is adaptable for generating libraries of kinase inhibitors or direct InhA inhibitors.

Reagents:

  • Isonicotinoyl chloride hydrochloride (MW: 178.01 g/mol )[5]

  • 4-Ethoxyaniline (MW: 137.18 g/mol )[5]

  • Triethylamine (Et3N) (Base)[5]

  • Dichloromethane (DCM) (Anhydrous solvent)[5]

Workflow Diagram:

Synthesis_WorkflowStartStart: 0°C Ice BathMixDissolve 4-Ethoxyaniline (10 mmol)in DCM (50 mL) + Et3N (20 mmol)Start->MixAddAdd Isonicotinoyl Chloride (10 mmol)portion-wise over 15 minsMix->AddReactStir at RT for 4-6 Hours(Monitor via TLC)Add->ReactQuenchWash with Sat. NaHCO3 (2x25 mL)Wash with Brine (25 mL)React->QuenchDryDry Organic Layer (Na2SO4)Concentrate in VacuoQuench->DryPurifyRecrystallization (Ethanol)or Column ChromatographyDry->PurifyEndFinal Product:N-(4-ethoxyphenyl)isonicotinamidePurify->End

Caption: Step-by-step synthetic workflow for N-aryl isonicotinamide formation via acid chloride coupling.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.8 mL, 20 mmol) to the solution. The extra equivalent neutralizes the HCl generated during the reaction.[1]

  • Acylation (Critical Step): Cool the mixture to 0°C using an ice bath. Slowly add isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction progress using TLC (System: Hexane/Ethyl Acetate 1:1).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash with saturated NaHCO3 (2 x 25 mL) to remove unreacted acid/HCl salts.

    • Wash with brine (25 mL).[5]

    • Dry the organic layer over anhydrous Na2SO4 .[1]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.[1]

Expected Yield: 70–85% Characterization: 1H NMR (DMSO-d6) should show characteristic pyridine protons (AA'BB' system) and the amide singlet (~10.5 ppm).

Comparative Data: SAR Summary

The following table summarizes hypothetical but representative SAR trends derived from the referenced literature for GSK-3β inhibition.

Substituent (R) on Amide NitrogenPyridine SubstitutionGSK-3β IC50 (nM)Selectivity (vs CDK2)Notes
PhenylNone> 10,000N/AWeak binding; lacks hinge interaction.
Phenyl2-Amino1,200Low2-Amino group enables hinge H-bond.
3-Chloro-4-fluoro-phenyl2-Amino15HighHalogens fill hydrophobic pocket; high potency.
Benzyl2-Amino450ModerateFlexible linker reduces entropic favorability.[1]
Pyridin-3-yl2-Amino85HighAdditional H-bond acceptor improves affinity.

Table 1: Representative Structure-Activity Relationship (SAR) data for 2-amino-isonicotinamide derivatives against GSK-3β. Data trends adapted from Peat et al. (2004) and related studies.

Future Perspectives

The isonicotinamide scaffold is evolving from a "simple" antimycobacterial fragment into a versatile template for kinase inhibitors.

  • Hybrid Molecules: Linking isonicotinamide with thiadiazoles or other heterocycles to create dual-target inhibitors (e.g., VEGFR-2 + EGFR).

  • Covalent Inhibitors: Introduction of acrylamide "warheads" to the isonicotinamide core to target specific cysteines in kinases, increasing duration of action.

  • Brain Penetration: The physicochemical properties of isonicotinamides (low MW, moderate lipophilicity) make them excellent candidates for CNS drug discovery, particularly for Alzheimer's (GSK-3β).

References

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry.[6] Available at: [Link]

  • New Insight into the Mechanism of Action of and Resistance to Isoniazid. NIH / PubMed Central.[1] Available at: [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective GSK-3 Inhibitors. ResearchGate. Available at: [Link]

  • New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy. RSC Advances. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar. Available at: [Link]

An In-depth Technical Guide to the Thiomorpholine Amide Linker in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pursuit of Potency Through Rational Design

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1][2] Unlike high-throughput screening (HTS), which sifts through vast libraries of larger, more complex molecules, FBDD begins with low-molecular-weight fragments (typically <300 Da).[1][3] These fragments, while exhibiting weak binding affinity, do so with high efficiency, making them ideal building blocks for constructing potent leads.[4] A cornerstone of FBDD is the strategy of "fragment linking," where two distinct fragments binding to adjacent pockets on a protein target are connected.[4][5] The success of this strategy hinges entirely on the chemical entity used to bridge them: the linker.

This guide provides a deep dive into a specific and highly advantageous class of linkers: the thiomorpholine amide linker . We will move beyond mere definitions to explore the underlying chemical principles, strategic advantages, and practical applications that make this linker a valuable tool in the medicinal chemist's arsenal. As a self-validating system, the protocols and rationale presented herein are grounded in established biophysical and chemical principles, designed to guide researchers toward successful lead optimization.

The Strategic Role of Linkers in Fragment-to-Lead Evolution

The transition from two low-affinity fragments to a single high-potency lead compound is a challenge of chemical ingenuity. The linker must do more than simply connect two points; it must be designed to maintain the optimal binding poses of the original fragments without introducing significant strain.[6] An ideal linker should possess a well-defined vector, appropriate rigidity, favorable physicochemical properties (such as solubility), and synthetic accessibility.

The fragment linking process is a powerful demonstration of the additive, and often super-additive, nature of binding energy.[7] By connecting two fragments, the resulting molecule benefits from a significant reduction in the entropic penalty of binding, leading to a substantial increase in affinity that is often greater than the sum of the individual fragment affinities.

Visualizing the FBDD Linking Workflow

The integration of a linker is a critical step in the broader FBDD campaign. The following workflow illustrates the journey from initial fragment identification to a linked lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Linker Design & Synthesis cluster_3 Phase 4: Lead Optimization FragLib Fragment Library (MW < 300 Da) Screening Biophysical Screening (NMR, SPR, X-ray, TSA) FragLib->Screening Hits Validated Fragment Hits (mM - µM Affinity) Screening->Hits Structural Structural Biology (X-ray, Cryo-EM) Hits->Structural Pockets Adjacent Binding Pockets Identified Structural->Pockets Design Linker Design (Vector, Length, Chemistry) Pockets->Design Synthesis Synthesis of Thiomorpholine Amide Linker Design->Synthesis Ligation Ligation to Fragments Synthesis->Ligation Validation Biophysical Validation (ITC, SPR) Ligation->Validation SAR Structure-Activity Relationship (SAR) Validation->SAR Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) workflow for fragment linking.

The Thiomorpholine Scaffold: A Privileged Heterocycle

The thiomorpholine ring is a six-membered saturated heterocycle that can be considered a thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[8][9] This seemingly simple substitution has profound implications for its use in medicinal chemistry.

Key Attributes and Advantages:
  • Bioisosterism and Physicochemical Properties: Thiomorpholine often serves as a bioisostere for the morpholine scaffold, which is found in numerous approved drugs.[10] The sulfur atom, being larger and less electronegative than oxygen, increases the lipophilicity of the molecule compared to its morpholine counterpart.[11] This can be strategically employed to enhance membrane permeability.

  • Metabolic Handle: The sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone.[11] This offers a handle for modulating the metabolic stability and pharmacokinetic profile of a compound.

  • Three-Dimensionality: As a saturated heterocycle, the thiomorpholine ring adopts a low-energy chair conformation, imparting a desirable three-dimensional character to the linker.[11] This contrasts with flat, aromatic linkers and can lead to improved solubility and reduced promiscuity.[12]

  • Synthetic Accessibility: A variety of synthetic routes to the thiomorpholine core have been established, making it a readily accessible building block for drug discovery programs.[8][13][14][15]

The thiomorpholine moiety is a component of various bioactive molecules with activities including antibiotic, antioxidant, and hypolipidemic effects.[13][15] A prominent example is the antibiotic Sutezolid, where the thiomorpholine ring is a key structural feature.[13][15]

The Amide Bond: Providing Vectorial Rigidity

When combined with the thiomorpholine scaffold, the amide bond serves as the crucial point of attachment to the fragments. Its role is not passive; the amide functional group brings its own set of valuable properties.

  • Planarity and Vector Control: The planar nature of the amide bond restricts rotation, providing a rigid and predictable vector. This is critical for holding the two linked fragments in their pre-determined optimal orientations within the protein's binding pockets.

  • Hydrogen Bonding Capacity: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality can be exploited to form additional beneficial interactions with the target protein or to fine-tune solubility.

  • Robust Chemistry: Amide bond formation is one of the most reliable and well-understood reactions in organic chemistry, making the synthesis of the final linked compound highly tractable.

Visualizing the Linker Design Logic

The design of the thiomorpholine amide linker is dictated by the structural information obtained from biophysical methods. The goal is to bridge the exit vectors of the two fragments with a linker of appropriate length and geometry.

Linker_Design cluster_0 Protein Binding Site cluster_1 Thiomorpholine Amide Linker FragA Fragment A Amide1 Amide FragA->Amide1 Exit Vector 1 FragB Fragment B Thio Thiomorpholine Amide2 Amide Amide2->FragB Exit Vector 2

Caption: Conceptual design of a thiomorpholine amide linker bridging two fragments.

Experimental Protocol: Synthesis and Validation

This section provides a representative, self-validating protocol for the synthesis and biophysical characterization of a fragment-linked compound using a thiomorpholine amide linker.

Part A: Synthesis of the Linked Compound

This protocol assumes the starting materials are Fragment A-carboxylic acid and Fragment B-thiomorpholine (where the thiomorpholine nitrogen is free).

Objective: To couple Fragment A and Fragment B via an amide bond.

Reagents and Materials:

  • Fragment A-carboxylic acid (1.0 eq)

  • Fragment B-thiomorpholine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Fragment A-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes the risk of racemization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling agent.

  • Addition of Amine: Add Fragment B-thiomorpholine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.

    • Causality Note: The bicarbonate wash neutralizes the excess acid and acidic byproducts from the coupling reaction.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the final linked compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Biophysical Validation

Objective: To quantify the binding affinity of the linked compound and compare it to the initial fragments.

Technique: Isothermal Titration Calorimetry (ITC)

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the target protein, Fragment A, Fragment B, and the final linked compound in the same matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze the protein extensively against this buffer.

  • ITC Experiment (Fragments): Determine the binding affinity (K_D_) of Fragment A and Fragment B individually by titrating each fragment into the protein solution.

  • ITC Experiment (Linked Compound): Titrate the final linked compound into the protein solution to determine its K_D_.

    • Self-Validation Note: A successful linking event is validated by a significantly lower K_D_ (higher affinity) for the linked compound compared to the individual fragments. The thermodynamic signature (ΔH and -TΔS) will reveal the enthalpic and entropic contributions to the binding event.

  • Data Analysis: Fit the binding isotherms to a suitable model (e.g., one-site binding) to extract the dissociation constant (K_D_), enthalpy of binding (ΔH), and stoichiometry (n). Calculate the Ligand Efficiency (LE).

Data Presentation: A Comparative Analysis

The results of the biophysical validation are best summarized in a table to clearly demonstrate the success of the fragment linking strategy.

CompoundMolecular Weight (Da)Dissociation Constant (K_D)Ligand Efficiency (LE)¹
Fragment A150250 µM0.35
Fragment B165400 µM0.30
Linked Compound 355500 nM 0.43

¹Ligand Efficiency (LE) = -1.37 * pK_D_ / Heavy Atom Count

The data above illustrates a hypothetical but ideal outcome. The linked compound shows a nearly 1000-fold improvement in affinity over the initial fragments. Critically, the Ligand Efficiency, a measure of binding potency per atom, has also increased, indicating a highly successful and efficient optimization.

Concluding Remarks and Future Perspectives

The thiomorpholine amide linker represents a sophisticated tool in the FBDD paradigm, offering a blend of three-dimensional structure, tunable physicochemical properties, and synthetic reliability. Its ability to rigidly and effectively connect fragment hits provides a direct and rational path to potent lead compounds. By understanding the underlying principles of the thiomorpholine scaffold and amide bond chemistry, and by employing rigorous biophysical validation, research teams can leverage this linker to overcome challenges in lead discovery, particularly for complex targets. As FBDD continues to evolve, the intelligent design of linkers will remain a critical determinant of success, and the thiomorpholine amide linker is poised to be a continued contributor to the discovery of next-generation therapeutics.

References

  • Asirvatham, S., Thakor, E., & Nadar, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Mucha, E., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Taylor, C. G., & Wright, M. H. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

  • Li, F., & Li, X. (2024). Unlocking the potential of the thioamide group in drug design and development. Exploratory Research and Hypothesis in Medicine. [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • de Souza, N. B., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Phillips, M. B., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. [Link]

  • Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Unknown. (2025). An Integrated Biophysical Fragment Screening Approach Identifies Novel Binders of the CD28 Immune Receptor. bioRxiv. [Link]

  • Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Tesei, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. [Link]

  • Murray, C. W., & Rees, D. C. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

  • Wang, Y., et al. (2024). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • CCDC. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. [Link]

  • Domainex. (n.d.). Adenosine A2a receptor: Novel Biophysical Fragment Screening using Polymer-Encapsulated Nanodiscs. Domainex. [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Evotec. [Link]

  • Rees, D. C., et al. (2004). FRAGMENT-BASED LEAD DISCOVERY. Nature Reviews Drug Discovery. [Link]

  • Kirsch, P., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • Zoete, V. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Zoete Laboratory. [Link]

Sources

Pyridin-4-yl(thiomorpholino)methanone SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the cheminformatics, synthesis, and pharmacological utility of Pyridin-4-yl(thiomorpholino)methanone.

Executive Summary

As a Senior Application Scientist, I approach the design, synthesis, and characterization of novel heterocyclic scaffolds not merely as a sequence of laboratory tasks, but as a highly controlled system of chemical causality. Pyridin-4-yl(thiomorpholino)methanone is a privileged structural motif in medicinal chemistry, combining the hydrogen-bond accepting capability of a pyridine ring with the lipophilic, metabolically tunable nature of a thiomorpholine system.

This whitepaper provides a rigorous breakdown of the molecule’s cheminformatics identity (SMILES and InChIKey), its physicochemical properties, and a self-validating synthetic protocol designed for high-yield amide coupling.

Molecular Identity & Cheminformatics Profile

To ensure structural fidelity across computational drug discovery platforms, molecules must be translated into unambiguous machine-readable formats. The Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) serve as the foundational languages for this topological mapping[1].

SMILES Notation

The canonical SMILES string for Pyridin-4-yl(thiomorpholino)methanone is: O=C(C1=CC=NC=C1)N2CCSCC2

Causality of the Notation:

  • O=C(...): Defines the central carbonyl group acting as the linker.

  • (C1=CC=NC=C1): Represents the isonicotinyl (pyridine-4-yl) substituent. The lowercase c1ccncc1 can also be used to denote aromaticity directly [1].

  • N2CCSCC2: Maps the thiomorpholine ring. The nitrogen atom (N2) acts as the attachment point to the carbonyl, while the sulfur atom (S) sits at the 4-position of the heterocycle.

InChI and InChIKey

While SMILES strings can vary depending on the generation algorithm, the InChI string provides a strictly canonical, layered identifier.

  • InChI String: InChI=1S/C10H12N2OS/c13-10(9-3-5-11-6-4-9)12-7-1-14-2-8-12/h3-6H,1-2,7-8H2

  • Derived InChIKey: The InChIKey is a 27-character SHA-256 hashed representation of the InChI string, designed to facilitate web searching and database indexing. Because this molecule lacks stereocenters, the standard InChIKey format terminates in the unstereospecific block -UHFFFAOYSA-N.

Core Physicochemical Properties

The following quantitative data summarizes the molecule's profile, highlighting its compliance with Lipinski's Rule of Five for oral bioavailability.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₂N₂OSDefines the exact atomic composition.
Molecular Weight 208.28 g/mol Highly optimal for small-molecule drug design; allows room for further functionalization.
Hydrogen Bond Donors 0The tertiary amide lacks an N-H bond, increasing lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 4Pyridine N, Amide O, Amide N, and Thioether S provide multiple vectors for target protein interaction.
Rotatable Bonds 1High rigidity restricts entropic penalty upon target binding, improving binding affinity.

Synthetic Methodology: HATU-Mediated Amide Coupling

The formation of the tertiary amide linkage between isonicotinic acid and thiomorpholine requires robust carboxyl activation. Direct reaction is kinetically unfavorable; therefore, we utilize a coupling reagent system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard EDC/HOBt due to its superior efficiency in driving the formation of hindered tertiary amides [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes an observable metric to ensure chemical causality.

  • Reaction Setup & Carboxyl Activation:

    • Action: To a flame-dried round-bottom flask under an inert argon atmosphere, add Isonicotinic acid (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

    • Action: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate and neutralizes any hydrochloride salts present in the amine reagent.

    • Action: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

    • Validation: The formation of the highly reactive OAt-active ester can be monitored via LC-MS (aliquot quenched in methanol will show the methyl ester mass).

  • Nucleophilic Coupling:

    • Action: Add Thiomorpholine (1.1 eq) dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality: The secondary amine of thiomorpholine acts as a nucleophile, attacking the OAt-ester. The superior leaving group ability of the HOAt byproduct drives the reaction to completion [2].

  • Quenching and Liquid-Liquid Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: The basic aqueous wash removes the HOAt byproduct and unreacted isonicotinic acid. The product partitions into the organic layer.

  • Purification & Isolation:

    • Action: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: DCM to 5% Methanol in DCM).

G A Isonicotinic Acid B HATU / DIPEA (Carboxyl Activation) A->B DMF, 0 °C C OAt-Active Ester Intermediate B->C -H2O equivalent E Pyridin-4-yl(thiomorpholino)methanone (Target Amide) C->E Nucleophilic Attack D Thiomorpholine (Nucleophile) D->E Base-promoted

Fig 1: HATU-mediated amide coupling workflow for Pyridin-4-yl(thiomorpholino)methanone synthesis.

Mechanistic Significance in Drug Design

The Pyridin-4-yl(thiomorpholino)methanone scaffold is not merely a static structure; it is a dynamic pharmacophore.

  • The Pyridine Vector: The nitrogen atom at the 4-position of the pyridine ring serves as a critical hydrogen-bond acceptor. In kinase inhibitor design, this vector is frequently utilized to interact with the hinge region of the ATP-binding pocket.

  • The Thiomorpholine Vector: Unlike its oxygen analog (morpholine), thiomorpholine provides unique metabolic tuning capabilities. The sulfur atom can undergo controlled cytochrome P450 (CYP450)-mediated oxidation in vivo to form sulfoxide or sulfone metabolites. This metabolic pathway can be intentionally leveraged by medicinal chemists to modulate the drug's half-life, clearance rate, and aqueous solubility without altering the primary binding affinity.

Pathway S Pyridine-Thiomorpholine Scaffold T Target Protein (e.g., Kinase/GPCR) S->T H-Bonding & Steric Fit M Metabolic Tuning (S-Oxidation to Sulfoxide) S->M CYP450 Metabolism R Optimized Pharmacokinetics & Target Efficacy T->R Pharmacodynamic Response M->R Modulated Lipophilicity

Fig 2: Pharmacological utility and metabolic tuning of the thiomorpholine scaffold.

Analytical Validation Workflow

To guarantee the trustworthiness of the synthesized compound, rigorous analytical validation must be performed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Result: A single sharp peak in the UV chromatogram (254 nm, corresponding to the pyridine chromophore) with a corresponding mass spectrum showing the protonated molecular ion

      
       at m/z 209.07.
      
  • ¹H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl₃):

    • Expected Result: The pyridine protons will appear as two distinct doublets in the aromatic region (approx. 8.7 ppm and 7.3 ppm) due to the electron-withdrawing nature of the nitrogen and carbonyl. The thiomorpholine protons will appear as complex multiplets in the aliphatic region (2.6 - 4.0 ppm), exhibiting restricted rotation around the tertiary amide bond, which often leads to broadened or split signals at room temperature.

References

  • Daylight Chemical Information Systems. "Daylight Theory: SMILES." Daylight Chemical Information Systems, Inc. Available at:[Link]

An In-depth Technical Guide to Thiomorpholine-Containing Pyridine Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic combination of the thiomorpholine and pyridine scaffolds has emerged as a powerful approach in modern medicinal chemistry. The pyridine ring, a ubiquitous element in pharmaceuticals, offers a versatile template for engaging with biological targets, while the thiomorpholine moiety provides a saturated, six-membered heterocycle that can significantly modulate physicochemical properties, improve metabolic stability, and provide key vector interactions within protein binding sites.[1][2] This guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic applications of thiomorpholine-containing pyridine compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif for the discovery of novel therapeutics. The content delves into established synthetic methodologies, explores critical structure-activity relationships (SAR), and presents detailed experimental protocols to enable the practical application of the concepts discussed.

Introduction: A Tale of Two Scaffolds

The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of approved drugs due to its ability to act as a bioisostere for a phenyl ring while offering improved solubility and a key hydrogen bond acceptor.[2][3] On the other hand, saturated heterocycles like thiomorpholine are increasingly utilized by medicinal chemists to escape "flatland" and introduce three-dimensional complexity into drug candidates.[1] Thiomorpholine, a sulfur analog of morpholine, offers a unique set of properties. The sulfur atom, compared to oxygen in morpholine, imparts different steric and electronic properties, and can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating polarity, solubility, and target engagement.

The fusion of these two scaffolds creates a chemical class with immense therapeutic potential. These hybrid molecules have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] This guide will explore the key aspects of this important class of compounds.

Synthetic Strategies for Thiomorpholine-Pyridine Conjugates

The construction of the thiomorpholine-pyridine core can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. The most common strategies involve the coupling of a pre-functionalized pyridine with thiomorpholine or the construction of one ring onto the other.

A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine ring bearing a suitable leaving group (e.g., a halogen) at an electron-deficient position (typically C2 or C4) is reacted with thiomorpholine. The reactivity of the pyridine is crucial; hence, electron-withdrawing groups on the pyridine ring can facilitate this reaction.

Another powerful approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers greater flexibility and is often more tolerant of various functional groups on both coupling partners compared to traditional SNAr reactions.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-thiomorpholinopyridine derivative, a common motif in kinase inhibitors.

G cluster_0 General Synthetic Workflow Start 4-Chloropyridine Derivative Process Buchwald-Hartwig Amination or S_NAr Start->Process Substrate Reagent Thiomorpholine Reagent->Process Nucleophile Product Thiomorpholine-Pyridine Core Process->Product Pd Catalyst, Base (for Buchwald-Hartwig) Optional Further Functionalization (e.g., Suzuki Coupling) Product->Optional Final Target Compound Optional->Final

Caption: A generalized workflow for the synthesis of thiomorpholine-pyridine compounds.

Physicochemical Properties and the Role of the Thiomorpholine Sulfur

The thiomorpholine ring is not merely a passive linker; it actively influences the drug-like properties of the molecule. The sulfur atom can exist in three oxidation states: sulfide (thiomorpholine), sulfoxide (thiomorpholine-1-oxide), and sulfone (thiomorpholine-1,1-dioxide). This provides a powerful tool for fine-tuning a compound's characteristics.

PropertySulfide (Thiomorpholine)SulfoxideSulfoneCausality
Lipophilicity (logP) HighestIntermediateLowestThe introduction of polar S=O and S(=O)₂ bonds significantly increases hydrophilicity.
Hydrogen Bond Acceptance Weak (S atom)Strong (S=O)Strong (S(=O)₂)The oxygen atoms in the sulfoxide and sulfone are potent hydrogen bond acceptors.
Metabolic Stability Can be susceptible to oxidationGenerally more stableHighly stableThe sulfide is a potential site for Phase I metabolism (oxidation). The sulfone is often metabolically inert.
Aqueous Solubility LowestIntermediateHighestIncreased polarity and hydrogen bonding capacity enhance solubility in aqueous media.

This ability to modulate properties is critical during lead optimization. For instance, if a parent compound with a thiomorpholine ring suffers from poor solubility, oxidation to the sulfoxide or sulfone can be a viable strategy to improve this parameter without drastically altering the core pharmacophore.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

Thiomorpholine-containing pyridine compounds have shown activity against a multitude of biological targets. A particularly fruitful area has been the development of protein kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors utilize a pyridine core to form crucial hydrogen bonds with the "hinge" region of the kinase active site. The thiomorpholine moiety is often appended at a position that allows it to project into the solvent-exposed region or a deeper hydrophobic pocket, influencing both potency and selectivity.

A notable example is in the inhibition of the Phosphoinositide 3-kinase (PI3K) family. The morpholine moiety is a well-established feature in many PI3K inhibitors, and its thio-analog, thiomorpholine, has also been successfully employed. The sulfur atom can offer different steric and electronic interactions compared to the oxygen in morpholine, potentially leading to altered selectivity profiles across the different PI3K isoforms.

Illustrative SAR in Kinase Inhibitors:

CompoundR1 (on Pyridine)R2 (on Thiomorpholine)Target IC₅₀ (nM)Rationale for Change
1a -H-H500Initial hit compound.
1b -Cl-H150Electron-withdrawing group on pyridine enhances hinge-binding.
1c -Cl3-Me250Steric clash in the binding pocket reduces potency.
1d -Cl-H (Sulfone)80Increased polarity and H-bond acceptance of the sulfone improves interaction with a nearby polar residue.
Antimicrobial and Other Activities

Beyond oncology, this scaffold has demonstrated significant potential in treating infectious diseases. Several studies have reported the synthesis of thiomorpholine-pyridine derivatives with potent activity against various bacterial and fungal strains, including drug-resistant variants like Mycobacterium tuberculosis.[5][6] The mechanism often involves the inhibition of essential microbial enzymes. Additionally, these compounds have been explored for a range of other therapeutic applications, including as anti-inflammatory, antiviral, and CNS-active agents.[1][7][8]

Case Study: The PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Thiomorpholine-containing pyridine compounds have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiomorpholine- Pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K pathway by a thiomorpholine-pyridine compound.

Experimental Protocols

To facilitate research in this area, two representative protocols are provided below.

Protocol: Synthesis of 4-(Thiomorpholino)pyridine

This protocol describes a standard SNAr reaction.

Materials:

  • 4-Chloropyridine hydrochloride

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and DMF.

  • Add thiomorpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is sluggish, ensure the K₂CO₃ is anhydrous and finely powdered. The temperature can be increased, but monitor for decomposition.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a generic biochemical assay to determine the IC₅₀ of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the kinase buffer.

  • Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

  • Add the kinase to all wells except the "no enzyme" control.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate as required for signal development.

  • Read the plate on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Expected Outcome: A sigmoidal dose-response curve from which the IC₅₀ can be calculated.

  • Data Quality: The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

  • Troubleshooting: High variability can result from inaccurate pipetting or reagent instability. Ensure all reagents are properly stored and thawed.

Future Perspectives and Conclusion

The thiomorpholine-containing pyridine scaffold continues to be a highly productive area for drug discovery.[1] Future research will likely focus on exploring more diverse substitution patterns, developing novel synthetic methods for accessing these compounds, and applying them to a wider range of biological targets. The use of computational methods, such as structure-based drug design and molecular docking, will be instrumental in rationally designing next-generation inhibitors with improved potency and selectivity.[9]

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • Journal of Chemical Reviews. (2021-09-25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • Der Pharma Chemica. Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected antiviral and antimicrobial activity. Available from: [Link]

  • ResearchGate. (2021-10-20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • ResearchGate. (2026-02-18). New Aspects of Thiomorpholine Chemistry. Available from: [Link]

  • PubMed. (2019-02-15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • SpringerLink. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]

  • JournalsPub. Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. Available from: [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available from: [Link]

  • PubMed. (2015-06-25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]

  • PubMed. (2012-12-01). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Available from: [Link]

  • ResearchGate. (2024-02-14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

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Methodological & Application

Application Note: Amide Coupling Protocols for Thiomorpholine and Pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The coupling of pyridine-4-carboxylic acid (isonicotinic acid) with thiomorpholine presents a classic but nuanced challenge in medicinal chemistry. While amide bond formation is routine, this specific pair requires a tailored approach due to three physicochemical factors:

  • Zwitterionic Nature & Solubility: Isonicotinic acid exists as a zwitterion in neutral media, leading to high lattice energy (MP >300°C) and poor solubility in standard organic solvents like DCM or THF. It requires polar aprotic solvents (DMF, DMSO) or in situ solubilization via base.

  • Pyridine Nucleophilicity: The pyridine nitrogen (

    
    ) can compete with the carboxylic acid for activation or form N-acyl salts, potentially stalling the reaction or complicating workup.
    
  • Thiomorpholine Sensitivity: While a robust secondary amine, the sulfur atom in thiomorpholine is susceptible to oxidation (to sulfoxide/sulfone) if strong oxidants are used, though it is stable under standard coupling conditions. It also carries a distinct stench, requiring fume hood containment.

This guide presents three validated protocols ranging from discovery-scale (HATU) to process-scale (T3P, Acid Chloride), ensuring the user can select the method best suited to their material availability and purity requirements.

Method A: HATU-Mediated Coupling (Discovery Scale)

Best For: Small scale (mg to grams), high-throughput screening, and maximizing yield without optimization. Mechanism: HATU generates a highly reactive At-ester intermediate, driving the reaction to completion even with sterically or electronically deactivated acids.

Materials
  • Reagents: Isonicotinic acid (1.0 equiv), Thiomorpholine (1.2 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Isonicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv). The suspension should clear as the acid is deprotonated and solubilized.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution will typically turn yellow/orange, indicating active ester formation.

  • Amine Addition: Add Thiomorpholine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: ~208.28 Da [M+H]+).

  • Workup (Critical):

    • Caution: Do not use strong acid washes (1M HCl), as the pyridine product will protonate and remain in the aqueous phase.

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Data Summary
ParameterValue
Stoichiometry 1.0 Acid : 1.2 Amine : 1.1 HATU : 3.0 Base
Concentration 0.1 – 0.2 M in DMF
Typical Yield 85 – 95%
Purification Flash Column (DCM:MeOH 95:5)

Method B: T3P (Propylphosphonic Anhydride) Coupling (Process/Green)

Best For: Scale-up (>10g), avoiding toxic byproducts, and easy workup. T3P byproducts are water-soluble. Mechanism: T3P acts as a cyclic anhydride precursor. The reaction is driven by the release of strain in the phosphorus ring.

Materials
  • Reagents: Isonicotinic acid (1.0 equiv), Thiomorpholine (1.1 equiv), T3P (50% w/w in EtOAc, 1.5 equiv), Pyridine (3.0 equiv or used as co-solvent).

  • Solvent: EtOAc or 2-MeTHF.

Protocol
  • Setup: Charge Isonicotinic acid (1.0 equiv) and Thiomorpholine (1.1 equiv) into a flask with EtOAc (5 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). This acts as both the base and a catalyst.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. (Exothermic: maintain temp < 30°C).

  • Reaction: Heat to 50–60°C. Stir for 4–8 hours.

    • Note: Isonicotinic acid is poorly soluble in EtOAc but will dissolve as it reacts.

  • Workup:

    • Cool to RT.

    • Add Water (5 volumes) and stir for 15 minutes.

    • Separate layers.[1] The T3P byproducts are in the aqueous layer.

    • Wash organic layer with sat. NaHCO₃ (2x) and Brine (1x).

    • Concentrate to dryness.

Method C: Acid Chloride Activation (Scalable/Classic)

Best For: Low-cost, large-scale synthesis where reagent cost is a driver. Mechanism: Conversion of acid to acid chloride using Thionyl Chloride (


), followed by nucleophilic attack.
Protocol
  • Activation: Suspend Isonicotinic acid (1.0 equiv) in DCM (or Toluene). Add catalytic DMF (2-3 drops).

  • Chlorination: Add Thionyl Chloride (1.5 equiv) dropwise. Reflux for 2 hours until the solution is clear and gas evolution (

    
    ) ceases.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . (Co-evaporate with toluene to ensure complete removal).
    
  • Coupling: Redissolve the crude acid chloride in DCM . Cool to 0°C.[1]

  • Amine Addition: Add a mixture of Thiomorpholine (1.0 equiv) and Triethylamine (2.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with water and NaHCO₃.

Visualization of Workflows

Figure 1: Reaction Mechanism (HATU Activation)

The following diagram illustrates the activation pathway, highlighting the role of the pyridine nitrogen and the active ester formation.

G Acid Isonicotinic Acid (Zwitterionic) Deprot Carboxylate Anion Acid->Deprot + Base Base DIPEA (Base) Base->Deprot ActiveEster O-At Active Ester (Activated Intermediate) Deprot->ActiveEster + HATU HATU HATU (Reagent) HATU->ActiveEster Product Target Amide (Pyridine-4-yl)(thiomorpholin-4-yl)methanone ActiveEster->Product + Amine Amine Thiomorpholine (Nucleophile) Amine->Product

Caption: Step-wise activation of Isonicotinic acid using HATU/DIPEA to form the stable amide bond.

Figure 2: Workup Decision Tree (Pyridine Handling)

Handling the amphoteric nature of the product is the most common failure point.

Workup Start Crude Reaction Mixture (DMF/EtOAc) Quench Quench with sat. NaHCO3 (pH ~8-9) Start->Quench Extract Extract with EtOAc Quench->Extract Check Check Aqueous pH Extract->Check Acidic pH < 5 (Product Protonated) Check->Acidic If Acidic Basic pH > 8 (Product Neutral) Check->Basic If Basic Rescue Add solid NaHCO3 Re-extract with DCM/IPA (3:1) Acidic->Rescue Wash Wash Organic with 5% LiCl (remove DMF) Basic->Wash Rescue->Basic Final Dry (Na2SO4) & Concentrate Wash->Final

Caption: Logic flow for workup to prevent product loss into the aqueous phase due to pyridine protonation.

Analytical & Physical Data

  • Product Name: (Pyridine-4-yl)(thiomorpholin-4-yl)methanone

  • Formula:

    
    
    
  • Molecular Weight: 208.28 g/mol

  • Expected Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DCM, MeOH, DMSO, EtOAc. Poorly soluble in water (at neutral pH).

  • 1H NMR Diagnostic:

    • Pyridine protons: Two doublets (AA'BB' system) around

      
       8.7 ppm (2H) and 
      
      
      
      7.4 ppm (2H).
    • Thiomorpholine protons: Multiplets around

      
       3.5–4.0 ppm (N-CH2) and 
      
      
      
      2.6–2.8 ppm (S-CH2).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Check aqueous pH.[2] If < 6, the pyridine ring is protonated. Neutralize with NaHCO₃ and re-extract with DCM.
Incomplete Reaction Poor solubility of Isonicotinic Acid.Switch solvent to DMF or DMSO. Ensure sufficient base (DIPEA) is added to solubilize the zwitterion.
Impurity (Mass +17) Oxidation of sulfur.Avoid vigorous stirring in air if reaction is long. Use degassed solvents. Ensure no peroxides in ether/THF.
Precipitate in Reaction Formation of Pyridine-N-acyl salt.This is often an intermediate. It usually reacts upon heating or longer stir times. Do not filter; continue stirring.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3][4] 19, 2011, pp. 5048–5051.[4] Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link

  • Sigma-Aldrich. "Product Specification: Isonicotinic acid." Sigma-Aldrich Catalog. Link

Sources

Application Notes & Protocols for the Purification of Pyridin-4-yl(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery

Pyridin-4-yl(thiomorpholino)methanone belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The thiomorpholine moiety is a recognized structural motif, and its derivatives have been explored for various therapeutic applications. The pyridine ring, a common feature in many bioactive molecules, imparts specific physicochemical properties, including basicity, which can be strategically exploited during purification.

The biological activity and reliability of in-vitro and in-vivo studies are directly contingent on the purity of the test compound. Trace impurities, such as starting materials, by-products, or residual solvents, can lead to erroneous biological data, confounding structure-activity relationship (SAR) studies and potentially exhibiting their own toxicity. Therefore, robust and validated purification and analysis methods are not merely a matter of good laboratory practice; they are a cornerstone of scientific integrity and the successful progression of a drug candidate.

This guide provides a comprehensive overview of field-proven methods for the purification and purity assessment of Pyridin-4-yl(thiomorpholino)methanone, designed for researchers, chemists, and drug development professionals. The protocols herein are presented not just as a sequence of steps, but with a detailed explanation of the underlying principles to empower the scientist to adapt and troubleshoot these methods effectively.

Compound Profile: Physicochemical Properties

Understanding the physicochemical properties of Pyridin-4-yl(thiomorpholino)methanone is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts and from closely related analogs like Morpholino(pyridin-3-yl)methanone[1].

PropertyEstimated Value / CharacteristicRationale & Impact on Purification
Molecular Formula C₁₀H₁₂N₂OS-
Molecular Weight 208.28 g/mol Influences diffusion and behavior in mass spectrometry.
Appearance Likely a solid at room temperature.Based on similar structures like pyridin-2-yl(pyridin-4-yl)methanone.
Polarity Moderately polar.The amide carbonyl and pyridine nitrogen are polar, while the hydrocarbon backbone is non-polar. This polarity is key for chromatographic separation.
Basicity (pKa) ~4-5 (for the pyridine nitrogen)The pyridine nitrogen is basic and can be protonated in acidic conditions. This property is the basis for purification by acid-base extraction.[2]
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane, Heptane). Likely some solubility in hot water.Crucial for selecting solvents for crystallization and chromatography.[3]
UV Absorbance Expected to be UV-active.The pyridine ring and carbonyl group form a chromophore, allowing for visualization on TLC plates and detection by HPLC with a UV detector.[4][5]
LogP (Estimated) ~0.8 - 1.2Higher than its morpholino analog (0.55) due to the sulfur atom replacing oxygen, increasing lipophilicity.[1]

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often necessary, starting with a bulk purification technique followed by a high-resolution method.

Purification_Strategy cluster_start Initial State cluster_bulk Bulk Purification cluster_fine High-Resolution Purification cluster_final Final Product Crude_Mixture Crude Reaction Mixture Acid_Base Acid-Base Extraction (Removes neutral/acidic impurities) Crude_Mixture->Acid_Base Basic Nature Crystallization Crystallization (For solid compounds, >90% crude purity) Crude_Mixture->Crystallization If solid & high crude purity Flash_Chroma Flash Column Chromatography (Removes closely related impurities) Acid_Base->Flash_Chroma For higher purity Pure_Product Pure Compound (>98%) Acid_Base->Pure_Product If sufficient purity Crystallization->Flash_Chroma If impurities persist Crystallization->Pure_Product If sufficient purity Flash_Chroma->Pure_Product

Caption: General purification strategy for Pyridin-4-yl(thiomorpholino)methanone.

Purification Protocols

Method 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the pyridine nitrogen. The target compound can be selectively protonated and moved into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase. The process is then reversed to recover the purified compound.[2][6]

Acid_Base_Workflow Start Crude mixture in Organic Solvent (e.g., EtOAc) Wash Wash with aq. Acid (e.g., 1M HCl) Start->Wash Separate1 Separate Layers Wash->Separate1 Organic_Imp Organic Layer: Neutral/Acidic Impurities Separate1->Organic_Imp Discard Aqueous_Prod Aqueous Layer: Protonated Product (Pyridinium Salt) Separate1->Aqueous_Prod Keep Basify Basify with aq. Base (e.g., 6M NaOH) to pH > 10 Aqueous_Prod->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous_Waste Aqueous Layer: Salts Separate2->Aqueous_Waste Discard Organic_Prod Organic Layer: Purified Product Separate2->Organic_Prod Keep End Dry (Na₂SO₄), Filter, & Evaporate Solvent Organic_Prod->End

Caption: Workflow for purification via acid-base extraction.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third of the organic phase volume. Shake the funnel vigorously and vent frequently.

  • Separation I: Allow the layers to separate. The protonated product will be in the lower aqueous layer. Drain and collect the aqueous layer. The upper organic layer, containing non-basic impurities, can be discarded. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.

  • Basification: Combine the aqueous extracts in a flask and cool in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). This deprotonates the pyridinium salt, regenerating the free base.

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract it multiple times with an organic solvent (e.g., EtOAc or DCM).

  • Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Method 2: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[7] For pyridine-containing compounds, which are basic, special considerations are needed to prevent poor separation (streaking or tailing) on the slightly acidic silica gel.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a good retention factor (Rf) for the target compound on a TLC plate, typically between 0.2 and 0.4.

    • Start with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate).

    • Causality: Due to the basicity of the pyridine nitrogen, it can interact strongly with the acidic silanol groups of the silica gel, causing streaking. To mitigate this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the eluent system.[8] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading often results in better resolution.

  • Elution: Begin elution with the selected solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the stationary phase.[9]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Recrystallization

Principle: This method purifies solid compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent (mother liquor).[10]

Protocol:

  • Solvent Screening: The choice of solvent is critical.[10] Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or a mixed solvent system like ethanol/water or toluene/heptane) at room temperature and upon heating.[3] An ideal solvent will show poor solubility at room temperature but high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Afterwards, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

Purity Assessment: A Self-Validating System

Orthogonal analytical techniques should be used to confirm purity, as each method has different separation principles and detection capabilities.

Thin-Layer Chromatography (TLC)

Principle: A rapid, qualitative method ideal for monitoring reaction progress and identifying the optimal eluent for column chromatography.[4][11][12]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Plate Prepare Silica TLC Plate (Draw origin line) Spot Spot Samples: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) Plate->Spot Develop Develop plate in TLC chamber with eluent Spot->Develop Dry Dry plate Develop->Dry Visualize Visualize Spots (UV lamp, stains) Dry->Visualize Interpret Interpret Results: - Disappearance of SM spot - Appearance of Product spot Visualize->Interpret

Caption: Workflow for reaction monitoring using TLC.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., starting with 30:70 v/v) is a good starting point. Add 1-2% triethylamine if streaking occurs.[8]

  • Procedure:

    • Spot dilute solutions of the starting material, the reaction mixture, and a co-spot onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and dry.

  • Visualization:

    • UV Light (254 nm): The compound should be UV-active and appear as a dark spot on the fluorescent background.[4]

    • Staining: If spots are not clear under UV, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. Ninhydrin can be used if primary/secondary amine impurities are expected.[13]

High-Performance Liquid Chromatography (HPLC)

Principle: A high-resolution quantitative technique used to determine the purity of the final compound. Reverse-phase HPLC is most common for molecules of this polarity.[14]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[5][14]

  • Mobile Phase: A gradient elution is typically used for purity analysis.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.

    • Causality: The acidic modifier improves peak shape by ensuring the basic pyridine nitrogen is consistently protonated.[5]

  • Typical Gradient: Start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-20 minutes, hold, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or another wavelength of maximum absorbance.

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of mobile phase or ACN/water mixture. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Provides structural confirmation of the desired product and can identify impurities if they are present in sufficient quantity (>1-5%).

Expected ¹H NMR Resonances (in CDCl₃):

  • Pyridine Protons: Two sets of doublets in the aromatic region (~7.0-8.8 ppm). The protons alpha to the nitrogen will be the most downfield.

  • Thiomorpholine Protons: Two broad multiplets in the aliphatic region. The protons adjacent to the nitrogen (~3.3-4.0 ppm) will be more downfield than those adjacent to the sulfur (~2.6-3.0 ppm) due to the deshielding effect of the amide.

  • Reference: The NMR spectra of related morpholino and thiomorpholine compounds can be used for comparison.[15][16]

Expected ¹³C NMR Resonances (in CDCl₃):

  • Carbonyl Carbon: A peak around 168-172 ppm.

  • Pyridine Carbons: Peaks in the aromatic region (~120-155 ppm).

  • Thiomorpholine Carbons: Peaks in the aliphatic region, typically ~25-55 ppm.

References

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. Method for recovery of pyridine bases. US3431266A.
  • University of Colorado Boulder, Department of Chemistry. RECRYSTALLISATION. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Reddit. (2019). Isolation of pure pyridine help. r/chemhelp. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. Available at: [Link]

  • Japan Tobacco Inc. (JTI). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • American Chemical Society. Pyridines in Photoelectrocyclization Reactions. Available at: [Link]

  • Google Patents. Method for purification of pyridine, and method for production of chlorinated pyridine. CN101981007A.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative. Available at: [Link]

  • ResearchGate. The ¹H and ¹³C NMR spectrums of 4a. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • The University of Tokyo. Recrystallization method. Available at: [Link]

  • Nature. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Supporting Materials. Synthesis and Characterizations. Available at: [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]

  • PubChem. Morpholin-4-yl-[4-(3-quinolin-6-ylimidazo[1,2-a]pyridin-6-yl)phenyl]methanone. Available at: [Link]

  • American Elements. [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Available at: [Link]

  • PubMed. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Available at: [Link]

  • HETEROCYCLES. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Available at: [Link]

  • ScienceDirect. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate. Available at: [Link]

  • Bio-Synthesis. (2023). Thiomorpholino oligonucleotides or TMOs – An innovative class of Antisense oligonucleotide. Available at: [Link]

  • Wikipedia. 4-Methylpyridine. Available at: [Link]

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Application Note: Crystallization Strategies for Isonicotinoyl Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinoyl thiomorpholine derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents (analogs of Isoniazid) and anti-inflammatory compounds. The fusion of the isonicotinoyl moiety (rigid, H-bond acceptor rich) with the thiomorpholine ring (flexible, lipophilic, chair-conformation) creates a unique crystallographic challenge.

This guide provides a rational, evidence-based approach to crystallizing these derivatives. Unlike simple salts, these non-ionic amides often exhibit conformational polymorphism and a tendency to "oil out" due to the flexible thiomorpholine ring. The protocols below prioritize Ethanol-based thermodynamic control for bulk purity and Vapor Diffusion for single-crystal growth, grounded in the behavior of analogous isonicotinamide and thiomorpholine systems.

Physicochemical Analysis & Solvent Selection Logic

Successful crystallization requires matching the solvent's intermolecular forces with the solute's pharmacophore.

The Molecular Pharmacophore[1]
  • Isonicotinoyl Fragment: A strong Hydrogen Bond Acceptor (HBA) at the pyridine nitrogen and the carbonyl oxygen. It is prone to polymorphism (e.g., Isonicotinamide has >4 forms).[1][2][3]

  • Thiomorpholine Ring: A lipophilic domain that adopts a chair conformation. The sulfur atom is a weak HBA.

  • Key Insight: The molecule lacks strong H-bond donors (unless substituted). Therefore, protic solvents (Alcohols) are essential to bridge molecules during the nucleation phase, while apolar solvents (Hexane, Toluene) drive precipitation via the lipophilic thiomorpholine effect.

Solvent Selection Matrix
Solvent ClassRepresentativeInteraction TypeApplication
Class 1: Protic Ethanol (EtOH) H-bond Donor to Pyridine NPrimary Protocol. Promotes stable, dense packing (Thermodynamic form).
Class 2: Polar Aprotic Acetonitrile (MeCN) Dipole-DipoleSecondary. Good for kinetic polymorph screening; often yields needles.
Class 3: Non-Polar Hexane / Toluene Van der WaalsAnti-solvent. Forces the lipophilic thiomorpholine ring to aggregate.
Class 4: Chlorinated Chloroform (

)
Solvation of ThiomorpholineSolubilizer. Excellent for initial dissolution, but poor for nucleation alone.

Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Bulk Purification)

Target: Stable Polymorph, High Purity (>99%)

Rationale: Ethanol is the "Gold Standard" for isonicotinoyl derivatives (e.g., Isonicotinamide Form I/II) because it allows reversible H-bonding at elevated temperatures, correcting stacking faults during cooling.

  • Dissolution: Suspend the crude isonicotinoyl thiomorpholine derivative (1.0 g) in Absolute Ethanol (10-15 mL) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add Ethanol in 1 mL increments. If a significant amount remains insoluble, hot filter to remove inorganic salts.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature (RT) on a wood or cork surface (insulator) to prevent thermal shock.

    • Critical Step: If the solution turns cloudy (oiling out), add 5-10% v/v Ethyl Acetate to the hot solution to increase lipophilicity.

  • Crystallization: Once at RT, place at 4°C for 12-24 hours.

  • Harvesting: Filter the off-white/yellow crystals. Wash with cold Ethanol (0°C). Dry under vacuum at 40°C.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Target: X-Ray Quality Single Crystals

Rationale: Slow diffusion prevents the rapid precipitation that causes twinning. This method leverages the solubility differential between the chlorinated solvent (good solvent) and the hydrocarbon (anti-solvent).

  • Inner Vial: Dissolve 20 mg of the derivative in 0.5 mL of Chloroform (

    
    )  or Dichloromethane (DCM)  in a small GC vial. Ensure the solution is clear.
    
  • Outer Vial: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Carefully add Hexane (3-5 mL) to the outer vial. Do not let the hexane spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at ambient temperature (20-25°C) in a vibration-free zone.

  • Timeline: Hexane vapors will diffuse into the chloroform, slowly lowering solubility. High-quality prisms or plates typically form within 3-7 days.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing crystallization based on initial visual results.

CrystallizationLogic Start Crude Derivative SolubilityTest Solubility Test (Ethanol, Reflux) Start->SolubilityTest Dissolves Dissolves Completely SolubilityTest->Dissolves Insoluble Remains Insoluble SolubilityTest->Insoluble Cooling Slow Cooling (RT -> 4°C) Dissolves->Cooling Action_HotFilter Hot Filtration (Remove Salts) Insoluble->Action_HotFilter Result_Crystals Crystals Formed Cooling->Result_Crystals Ideal Result_Oil Oiling Out / Gum Cooling->Result_Oil Supersaturation too high Result_NoPpt No Precipitation Cooling->Result_NoPpt Too soluble Action_ChangeSolvent Switch to EtOAc / Hexane Result_Oil->Action_ChangeSolvent Retry Action_AntiSolvent Add Anti-Solvent (Water or Hexane) Result_NoPpt->Action_AntiSolvent Action_HotFilter->Cooling Action_Seed Add Seed Crystal or Scratch Glass Action_Seed->Result_Crystals Action_AntiSolvent->Action_Seed

Caption: Decision tree for troubleshooting crystallization outcomes. Blue nodes indicate starting states, Green for success, and Yellow for common failure modes requiring intervention.

Characterization & Validation

Once solids are obtained, validate their identity and form using these specific markers:

  • Melting Point: Expect a sharp transition between 140°C – 170°C (derivative dependent). A range >2°C indicates impurity or mixed polymorphs.

  • IR Spectroscopy: Look for the characteristic Amide I band (1640–1660

    
    ) . A shift in this band compared to the amorphous solid indicates successful lattice formation (H-bonding).
    
  • PXRD (Powder X-Ray Diffraction): Essential for distinguishing polymorphs.[1] Isonicotinoyl derivatives often show distinct low-angle peaks (

    
    ) corresponding to the packing of the aromatic rings.
    

References

  • Isonicotinamide Polymorphism: Li, X. et al. (2020).[1] Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry. [Link] Context: Establishes the polymorphic nature of the isonicotinoyl fragment and solvent influence.[3]

  • Thiomorpholine Derivative Synthesis & Properties: Steiner, A. et al. (2022).[4][5] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. [Link] Context: detailed physicochemical properties of the thiomorpholine ring.

  • Crystal Structure of Analogous 4-(4-nitrophenyl)thiomorpholine: Wölper, C. et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank. [Link] Context: Provides specific crystallographic data (chair conformation, packing) for thiomorpholine amides.

  • Antitubercular Thiomorpholine Derivatives: Karpoormath, R. et al. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Bioorganic Chemistry. [Link] Context: Validates the medicinal relevance and purification of these specific derivatives.

Sources

Using Pyridin-4-yl(thiomorpholino)methanone as a fragment library building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Pyridin-4-yl(thiomorpholino)methanone in Fragment-Based Drug Discovery Workflows

Rationale and Structural Profiling

Fragment-Based Drug Discovery (FBDD) relies on the screening of low-molecular-weight chemical libraries to identify weak, yet highly ligand-efficient, starting points for lead optimization. To ensure these fragments can be successfully evolved into drug-like candidates, they must adhere to strict physicochemical parameters, most notably the Astex "Rule of Three" (Ro3)[1].

Pyridin-4-yl(thiomorpholino)methanone (Molecular Formula: C₁₀H₁₂N₂OS) represents an ideal, Ro3-compliant fragment building block. Historically, FBDD libraries suffered from an over-representation of flat, sp²-hybridized aromatic systems, which limited the exploration of complex, three-dimensional protein binding pockets[2]. This specific fragment overcomes the "flatland" limitation by coupling a planar, π-stacking capable pyridine ring with an sp³-rich, puckered thiomorpholine ring. The central amide linker provides structural rigidity and a strong hydrogen-bond acceptor vector, while the sulfur atom offers unique polarizability and a site for late-stage oxidation (to sulfoxides or sulfones) to tune solubility and target specific sub-pockets.

Table 1: Physicochemical Properties vs. Astex Rule of Three

PropertyPyridin-4-yl(thiomorpholino)methanoneAstex Ro3 LimitCompliance
Molecular Weight 208.28 Da≤ 300 DaYes
cLogP ~0.9≤ 3.0Yes
H-Bond Donors 0≤ 3Yes
H-Bond Acceptors 3 (N, O, S)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Biophysical Screening Cascade

Because fragments like Pyridin-4-yl(thiomorpholino)methanone bind with low affinities (typically


 in the 100 µM to 5 mM range), traditional biochemical assays are often insufficiently sensitive. A rigorous biophysical screening cascade is required to separate true binders from experimental artifacts.

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR Biosensor) Lib->SPR High concentration screening NMR Orthogonal Validation (1H-15N HSQC NMR) SPR->NMR Hit selection (KD > 100 µM) Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Validated hits & Epitope mapping Elab Fragment Growing & Lead Optimization Xray->Elab 3D Binding Mode

Fig 1: Biophysical screening cascade for fragment-based drug discovery.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that successful fragment screening is not merely about running samples; it is about controlling for the inherent noise of high-concentration biophysics. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening due to its high throughput and low protein consumption[3]. However, the low molecular weight of fragments results in minute response units (


).

Causality & Control: To detect these small signals, fragments must be screened at high concentrations (up to 1 mM), requiring 1–5% DMSO to maintain solubility. Because bulk refractive index changes caused by a 0.1% DMSO mismatch between the running buffer and the sample can eclipse the binding signal of a 208 Da fragment, rigorous solvent correction is a mandatory self-validating step.

Step-by-Step Methodology:

  • Target Immobilization: Dilute the target protein in a low-pH acetate buffer (typically pH 4.0–5.5) to pre-concentrate it on a CM5 sensor chip. Activate the dextran matrix using EDC/NHS and couple the protein via primary amines to achieve an immobilization level of 2000–4000 RU (to maximize the theoretical

    
     for low MW analytes). Block unreacted esters with 1 M ethanolamine.
    
  • Buffer Preparation: Prepare the running buffer (e.g., HBS-EP+) supplemented with exactly 3.0% DMSO. Filter and degas thoroughly.

  • DMSO Calibration (Critical Step): Prepare a solvent correction curve by injecting 8 solutions ranging from 2.5% to 3.5% DMSO. This creates a calibration plot to subtract bulk refractive index artifacts from the fragment injections.

  • Fragment Injection: Prepare Pyridin-4-yl(thiomorpholino)methanone in the running buffer at a top concentration of 1 mM. Inject over the reference and active flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Assess the sensorgrams for square-wave kinetics (rapid on/off rates typical of fragments). Plot steady-state affinity (

    
     vs. Concentration) to calculate the 
    
    
    
    .
Protocol B: Orthogonal Validation via 2D ¹H-¹⁵N HSQC NMR

SPR is prone to false positives caused by fragment aggregation. Therefore, orthogonal validation using Protein-Observed NMR is essential[4].

Causality & Control: By utilizing a ¹⁵N-labeled target protein, the 2D HSQC spectrum acts as a fingerprint of the protein's folded state. If a fragment binds specifically, localized Chemical Shift Perturbations (CSPs) will occur at the binding epitope. If the fragment acts as a pan-assay interference compound (PAIN) or denatures the protein, the entire spectrum will broaden or collapse, providing an immediate, self-validating diagnostic for false positives.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 50 µM of ¹⁵N-labeled target protein in a standardized NMR buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D₂O).

  • Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum. Ensure peaks are well-dispersed, indicating a properly folded protein.

  • Fragment Titration: Add Pyridin-4-yl(thiomorpholino)methanone from a 100 mM d6-DMSO stock to achieve a final fragment concentration of 500 µM to 1 mM (maintaining final DMSO ≤ 2%).

  • Acquisition & Analysis: Acquire the complex spectrum. Overlay with the reference spectrum and calculate the composite chemical shift difference (

    
    ) for each cross-peak. Map residues with 
    
    
    
    > 2 standard deviations above the mean onto the protein's crystal structure to identify the binding pocket.

Fragment Elaboration and Synthetic Trajectories

Once Pyridin-4-yl(thiomorpholino)methanone is validated as a binder and its 3D binding mode is elucidated via X-ray crystallography, the fragment must be "grown" to improve affinity and selectivity. The structural architecture of this molecule offers distinct, orthogonal vectors for synthetic elaboration.

Elaboration_Vectors Core Pyridin-4-yl(thiomorpholino)methanone Pyridine Pyridine Ring (C2/C3 Functionalization) Core->Pyridine Carbonyl Amide Carbonyl (H-Bond Acceptor) Core->Carbonyl Thiomorpholine Thiomorpholine Ring (sp3 Vector / S-Oxidation) Core->Thiomorpholine Minisci Minisci Reaction / Cross-Coupling Pyridine->Minisci Interaction Target H-Bonding (Rigid Anchor) Carbonyl->Interaction Oxidation Sulfoxide/Sulfone Formation Thiomorpholine->Oxidation

Fig 2: Synthetic elaboration vectors for Pyridin-4-yl(thiomorpholino)methanone.

Strategic Elaboration Insights:

  • Pyridine Core (sp² Vector): The electron-deficient pyridine ring is an excellent substrate for late-stage C-H functionalization. Photoredox-mediated cross-dehydrogenative heteroarylation (Minisci-type reactions) can be employed to rapidly append aliphatic or aryl groups at the C2 or C3 positions without requiring de novo synthesis of the fragment core[5].

  • Thiomorpholine Core (sp³ Vector): The non-planar geometry of the thiomorpholine ring directs substituents into adjacent sub-pockets. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, introducing new hydrogen-bond acceptor capabilities and drastically altering the local hydration network within the binding site.

Table 2: Typical Biophysical Assay Parameters for Fragment Screening

ParameterSPR Primary Screen2D HSQC NMR Validation
Target Concentration Immobilized (2000-4000 RU)50 - 100 µM (Solution)
Fragment Concentration 50 µM – 2 mM500 µM – 1 mM
Throughput High (384-well plates)Low-Medium (Tubes/Autosampler)
Primary Output Binding Kinetics & Affinity (

)
Binding Epitope Mapping (CSPs)
False Positive Detection DMSO calibration & Reference cellGlobal peak broadening/collapse

References

Sources

Oxidation of thiomorpholine sulfur to sulfoxide or sulfone protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation of Thiomorpholine to Sulfoxide and Sulfone Derivatives

Strategic Rationale in Drug Design

The thiomorpholine scaffold is a privileged structural motif in medicinal chemistry and drug development. Selective oxidation of the thiomorpholine sulfur atom to either a sulfoxide (1-oxide) or a sulfone (1,1-dioxide) introduces a potent hydrogen bond acceptor into the molecule. This transformation dramatically alters the pharmacokinetic profile of the scaffold, enhancing its aqueous solubility, modulating its binding affinity to biological targets, and increasing its metabolic stability against oxidative degradation in vivo[1],[2].

However, achieving strict chemoselectivity—preventing under-oxidation, over-oxidation, or unwanted N-oxidation—requires precise mechanistic control over the reaction conditions[3]. This guide outlines field-proven, self-validating methodologies for the divergent synthesis of both oxidation states.

Mechanistic Causality & Reaction Design

The Imperative of N-Protection: Before addressing the sulfur atom, the secondary amine of the thiomorpholine ring must be masked. Free amines are highly susceptible to oxidation, leading to the formation of N-oxides or complex degradation mixtures[1]. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It is electronically deactivating enough to prevent N-oxidation during the sulfur transformation and can be cleanly cleaved under anhydrous acidic conditions to yield the highly stable hydrochloride salt of the final oxidized product[2].

Divergent Oxidation Pathways:

  • Sulfoxide (Partial Oxidation): To synthesize thiomorpholine 1-oxide, the oxidant must rapidly transfer a single oxygen atom but possess a high kinetic barrier for the second transfer. Sodium periodate (NaIO

    
    ) is the premier reagent for this transformation. While NaIO
    
    
    
    in pure water yields only ~30% of the sulfoxide due to organic solubility issues, utilizing an ethanol/water co-solvent system ensures homogeneity and drives the chemoselective yield to >90%.
  • Sulfone (Exhaustive Oxidation): To synthesize thiomorpholine 1,1-dioxide, a strong, thermodynamically driven oxidant is required. While an excess of m-chloroperoxybenzoic acid (mCPBA) can be utilized[3], Potassium peroxymonosulfate (Oxone®) is vastly superior. Oxone provides rapid, exhaustive oxidation to the sulfone without the risk of generating reactive epoxide byproducts, and its inorganic salts are easily removed via a simple aqueous workup[3].

Quantitative Reagent Comparison

The following table summarizes the causal parameters dictating the choice of oxidant for thiomorpholine derivatization:

OxidantTarget Oxidation StateEquivalentsSolvent SystemTempChemoselectivityByproduct Management
NaIO

Sulfoxide (1-oxide)1.05EtOH / H

O
0 °C to RTExcellentNaIO

precipitates; easily filtered
mCPBA Sulfoxide (1-oxide)1.00DCM-78 °C to 0 °CModeratem-CBA requires basic aqueous wash
Oxone® Sulfone (1,1-dioxide)2.50MeOH / H

O
RTExcellentWater-soluble salts; easily washed
mCPBA Sulfone (1,1-dioxide)>2.20DCMRT to RefluxGoodLarge amounts of m-CBA to remove

Visualizing the Synthetic Workflow

OxidationWorkflow SM Free Thiomorpholine (Starting Material) Prot N-Protection Step (Boc2O, TEA, DCM) SM->Prot Int N-Boc-Thiomorpholine (Stable Intermediate) Prot->Int Ox1 NaIO4 (1.05 eq) EtOH/H2O, 0°C to RT Int->Ox1 Chemoselective Oxidation Ox2 Oxone (2.5 eq) MeOH/H2O, RT Int->Ox2 Exhaustive Oxidation Sulfoxide N-Boc-Thiomorpholine 1-oxide Ox1->Sulfoxide Sulfone N-Boc-Thiomorpholine 1,1-dioxide Ox2->Sulfone Deprot1 Acidic Deprotection (HCl in MeOH/THF) Sulfoxide->Deprot1 Deprot2 Acidic Deprotection (HCl in MeOH/THF) Sulfone->Deprot2 Prod1 Thiomorpholine 1-oxide Hydrochloride Deprot1->Prod1 Prod2 Thiomorpholine 1,1-dioxide Hydrochloride Deprot2->Prod2

Fig 1: Chemoselective workflow for thiomorpholine oxidation to sulfoxide and sulfone derivatives.

Self-Validating Experimental Protocols

Note: Both protocols are designed as self-validating systems. They incorporate physical indicators (precipitates, gas evolution) that allow the chemist to verify reaction causality in real-time.

Protocol A: Selective Synthesis of Thiomorpholine 1-Oxide Hydrochloride

Objective: Chemoselective mono-oxidation avoiding sulfone formation.

  • N-Protection: Convert free thiomorpholine to N-Boc-thiomorpholine using standard Boc

    
    O and Triethylamine (TEA) in DCM[1].
    
  • Oxidation Setup: Dissolve N-Boc-thiomorpholine (1.0 eq) in a 1:1 mixture of Ethanol and Deionized Water. Cool the flask to 0 °C in an ice bath. Causality: The mixed solvent system ensures both the organic substrate and the inorganic oxidant remain in solution, while the low temperature suppresses any trace kinetic over-oxidation.

  • Reagent Addition: Add NaIO

    
     (1.05 eq) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 2-3 hours.
    
  • Self-Validation Check: As the reaction proceeds, the active NaIO

    
     is reduced to sodium iodate (NaIO
    
    
    
    ). Because NaIO
    
    
    is highly insoluble in the EtOH/H
    
    
    O mixture, the formation of a dense, white precipitate serves as a visual confirmation of successful sulfur oxidation.
  • Workup: Filter the reaction mixture through a Celite pad to remove the NaIO

    
     precipitate. Extract the filtrate with DCM (3x), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude N-Boc-thiomorpholine 1-oxide.
  • Deprotection & Salt Formation: Dissolve the crude intermediate in a 1:1 mixture of THF and Methanol. Slowly add concentrated HCl (or 4M HCl in dioxane)[4].

  • Self-Validation Check: The immediate evolution of CO

    
     gas (effervescence) physically indicates the cleavage of the Boc group. Stir for 1-3 hours until gas evolution completely ceases[2].
    
  • Isolation: Concentrate the solvent under reduced pressure. Suspend the resulting crystals in cold methanol, filter, and dry to yield pure thiomorpholine 1-oxide hydrochloride as a colorless solid[4].

Protocol B: Exhaustive Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride

Objective: Complete oxidation to the sulfone state without residual sulfoxide impurities.

  • Oxidation Setup: Dissolve N-Boc-thiomorpholine (1.0 eq) in Methanol. In a separate flask, dissolve Oxone® (2.5 eq) in Deionized Water.

  • Reagent Addition: Slowly add the aqueous Oxone solution to the methanolic substrate solution at room temperature[3]. Causality: While 2.0 equivalents are theoretically required for a double oxidation, using 2.5 equivalents ensures the transient sulfoxide intermediate is completely consumed, preventing mixed-oxidation-state impurities[2].

  • Self-Validation Check (TLC): Monitor via TLC (staining with KMnO

    
    ). You will observe the starting material convert to a mid-polarity sulfoxide spot, which then completely exhausts into a baseline/highly polar sulfone spot[2].
    
  • Workup: Once the sulfoxide intermediate is fully consumed, quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess peroxides (validate with starch-iodide paper). Extract with DCM, wash with water, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Deprotection & Salt Formation: Dissolve the N-Boc-thiomorpholine 1,1-dioxide in THF/MeOH and treat with concentrated HCl at room temperature[4]. Causality: The HCl removes the Boc group and immediately protonates the free amine. The resulting hydrochloride salt prevents oxidative degradation and significantly enhances the compound's aqueous solubility for downstream biological assays[2].

  • Isolation: Concentrate the mixture under reduced pressure. The resulting solid can be triturated with cold ethanol or methanol to yield high-purity thiomorpholine 1,1-dioxide hydrochloride[4].

References

  • [1] 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid | CAS 134676-67-8 - Benchchem

  • [4] THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 - ChemicalBook

  • Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis - Organic & Biomolecular Chemistry - RSC Publishing

  • [2] Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Technical Support Center - Benchchem

  • [3] Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives - PMC (NIH)

Sources

Preparation of Pyridin-4-yl(thiomorpholino)methanone HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Characterization of Pyridin-4-yl(thiomorpholino)methanone HCl Salt

Executive Summary & Mechanistic Rationale

Pyridin-4-yl(thiomorpholino)methanone is a highly versatile heteroaryl amide intermediate. The incorporation of the thiomorpholine moiety into the isonicotinamide scaffold is a proven strategy in medicinal chemistry to modulate pharmacokinetic properties, such as microsomal clearance and lipophilicity, particularly in the development of antibacterial and kinase-inhibiting agents[1].

  • Route A (Acyl Chloride Substitution): Utilizes isonicotinoyl chloride hydrochloride. This route offers rapid kinetics and high atom economy but requires strict anhydrous conditions to prevent the competitive hydrolysis of the highly electrophilic acyl chloride[1].

  • Route B (Carbodiimide Coupling): Utilizes isonicotinic acid with EDCI and HOBt. This route is exceptionally mild and highly tolerant of functional groups. HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate formed by EDCI to generate a stable, yet reactive, active ester. This prevents the irreversible rearrangement into an unreactive N-acylurea byproduct[2].

Workflow Visualization

G A Isonicotinoyl Chloride HCl + Thiomorpholine C Route A: Acyl Substitution Base: DIPEA Solvent: DCM, 0 °C to RT A->C B Isonicotinic Acid + Thiomorpholine D Route B: Amide Coupling Reagents: EDCI, HOBt, DIPEA Solvent: DMF, RT B->D E Intermediate: Pyridin-4-yl(thiomorpholino)methanone (Free Base) C->E High Yield, Fast D->E Mild, Tolerant F Salt Formation: 4M HCl in Dioxane Solvent: EtOAc E->F G Final Product: Pyridin-4-yl(thiomorpholino)methanone HCl F->G Precipitation

Fig 1. Parallel synthetic workflows for Pyridin-4-yl(thiomorpholino)methanone HCl.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry for Route A (Acyl Chloride Method)

Reagent MW ( g/mol ) Equivalents Amount Mmol
Isonicotinoyl chloride HCl 178.02 1.0 1.78 g 10.0
Thiomorpholine 103.19 1.1 1.13 g 11.0
N,N-Diisopropylethylamine (DIPEA) 129.24 3.5 4.52 g 35.0

| Dichloromethane (DCM, Anhydrous) | N/A | N/A | 20 mL | N/A |

Causality Note: 3.5 equivalents of DIPEA are strictly required. One equivalent neutralizes the HCl salt of the acyl chloride, one neutralizes the HCl generated during the substitution, one neutralizes the basicity of thiomorpholine to keep it nucleophilic, and 0.5 acts as a kinetic buffer.

Table 2: Stoichiometry for Route B (EDCI/HOBt Method)

Reagent MW ( g/mol ) Equivalents Amount Mmol
Isonicotinic acid 123.11 1.0 1.23 g 10.0
Thiomorpholine 103.19 1.1 1.13 g 11.0
EDCI·HCl 191.70 1.2 2.30 g 12.0
HOBt (Anhydrous) 135.13 1.2 1.62 g 12.0
DIPEA 129.24 3.0 3.88 g 30.0

| N,N-Dimethylformamide (DMF) | N/A | N/A | 15 mL | N/A |

Step-by-Step Experimental Protocols

Protocol A: Acyl Chloride Substitution (Free Base Synthesis)
  • Preparation: Purge a 100 mL round-bottom flask with inert gas (N₂ or Ar). Add isonicotinoyl chloride hydrochloride (1.78 g, 10.0 mmol) and suspend in 15 mL of anhydrous DCM.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic; starting at 0 °C prevents solvent boil-off and suppresses the formation of dark, tarry degradation byproducts.

  • Base Addition: Add DIPEA (4.52 g, 35.0 mmol) dropwise over 5 minutes. The suspension will dissolve into a homogeneous, pale-yellow solution as the free acyl chloride is liberated.

  • Coupling: Dissolve thiomorpholine (1.13 g, 11.0 mmol) in 5 mL of DCM and add dropwise to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Self-Validating Checkpoint: Sample 10 µL of the mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The system is validated for completion when the UV trace (254 nm) shows <2% of the starting acyl chloride/acid and a dominant peak at m/z 209.1 [M+H]⁺.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Protocol B: EDCI/HOBt Coupling (Alternative Free Base Synthesis)
  • Activation: In a 100 mL flask, dissolve isonicotinic acid (1.23 g, 10.0 mmol)[3], EDCI·HCl (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol) in 15 mL of DMF. Add DIPEA (3.88 g, 30.0 mmol) and stir at RT for 30 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the HOBt-active ester before the amine is introduced, preventing unreacted acid from precipitating.

  • Coupling: Add thiomorpholine (1.13 g, 11.0 mmol) in one portion. Stir at RT for 12 hours[2].

  • Self-Validating Checkpoint: Perform TLC (Eluent: 10% MeOH in DCM). The active ester spot (R_f ~0.6) should disappear, replaced by the product spot (R_f ~0.4, UV active).

  • Workup: Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (20 mL) to remove unreacted thiomorpholine, saturated NaHCO₃ (20 mL) to remove HOBt, and 5% aqueous LiCl (2 × 20 mL) to extract residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude Pyridin-4-yl(thiomorpholino)methanone free base (approx. 2.0 g) in 15 mL of anhydrous EtOAc. If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter.

  • Precipitation: Under vigorous magnetic stirring, add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise at RT. Causality: A strictly anhydrous HCl source is required. Using aqueous HCl would result in a biphasic mixture or a gummy hydrate rather than a crystalline solid. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes to ensure complete crystallization. Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove residual dioxane and unreacted traces.

  • Drying: Dry the white solid under high vacuum at 40 °C for 4 hours to yield Pyridin-4-yl(thiomorpholino)methanone hydrochloride.

Analytical Validation Data

To ensure the trustworthiness of the synthesized material, the final HCl salt must conform to the following analytical parameters:

Table 3: Expected Characterization Data

Analytical Technique Expected Observation / Value
LC-MS (ESI+) m/z 209.1 [M+H]⁺ (Corresponds to the free base mass)
¹H NMR (400 MHz, DMSO-d₆) δ 8.90 (d, J = 5.8 Hz, 2H, Py-H), 7.85 (d, J = 5.8 Hz, 2H, Py-H), 3.95 (br m, 2H, N-CH₂), 3.65 (br m, 2H, N-CH₂), 2.75 (br m, 4H, S-CH₂), 11.5 (br s, 1H, HCl). Note: Pyridine protons are shifted downfield due to protonation.

| Physical State | White to off-white crystalline powder |

References

  • Amine-boranes as bifunctional reagents for direct amidation of carboxylic acids Source: Google Patents (US12071393B2) URL:[3]

  • Antibacterial agents Source: Google Patents (WO2006120563A2) URL:[1]

  • Compounds and methods for inhibiting phosphate transport Source: Google Patents (WO2012006475A1) URL:[2]

Sources

Application Note: Microwave-Assisted Synthesis of Pyridine-Thiomorpholine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyridine-thiomorpholine amide scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., EGFR, HGFR) and GPCR ligands due to the physicochemical modulation provided by the thiomorpholine ring (logP adjustment) and the hydrogen-bond acceptor properties of the pyridine core.

Traditional thermal synthesis of these amides often suffers from prolonged reaction times (12–24 hours), incomplete conversion due to the reduced nucleophilicity of the secondary amine (thiomorpholine), and potential oxidative degradation of the sulfur atom under extended heating.

Microwave-Assisted Organic Synthesis (MAOS) addresses these challenges through two primary mechanisms:

  • Dipolar Polarization: Direct coupling of microwave energy with polar solvent molecules and reagents (like the zwitterionic pyridine carboxylic acids) leads to rapid internal heating, overcoming the activation energy barrier (

    
    ) significantly faster than convective heating.
    
  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates according to the Arrhenius equation.

This guide presents two validated protocols: a High-Throughput T3P Method (for difficult couplings and scale-up) and a Green Aqueous HATU Method (for rapid library generation).

Pre-Synthesis Considerations & Reagent Selection

The Challenge of Thiomorpholine

Thiomorpholine acts as a secondary amine nucleophile. While generally reactive, its nucleophilicity can be attenuated by steric bulk. Furthermore, the sulfur atom is susceptible to oxidation to sulfoxide (


) or sulfone (

) if exposed to harsh oxidants or excessive thermal stress in the presence of atmospheric oxygen.
  • Mitigation: Microwave irradiation allows for strictly inert atmospheres (sealed tubes) and short exposure times, minimizing S-oxidation byproducts.

Coupling Reagent Selection Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / TBTU
Mechanism Forms mixed anhydride; highly reactive.Uronium/Guanidinium activation.
Byproducts Water-soluble (easy extraction).[1]Tetramethylurea (can be difficult to remove).
Epimerization Extremely Low (Ideal for chiral pyridines).Low to Moderate.
Solvent System EtOAc, DMF, or MeCN.DMF, DMA, or Water .
Use Case Protocol A: Scale-up & Difficult Substrates.Protocol B: Rapid Library Synthesis.

Protocol A: T3P-Mediated Coupling (High Robustness)[1]

This protocol utilizes T3P (50% w/w in EtOAc/DMF) with pyridine acting as both a base and a cosolvent. This system is documented to minimize epimerization and provide high yields for sterically hindered substrates [1].[2]

Materials
  • Acid: Substituted Pyridine-carboxylic acid (1.0 equiv)

  • Amine: Thiomorpholine (1.2 – 1.5 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50% solution in EtOAc (2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if pyridine is used only catalytically)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Pyridine-carboxylic acid (1.0 mmol) and Thiomorpholine (1.2 mmol) in EtOAc (3 mL).

  • Base Addition: Add Pyridine (3.0 mmol) to the mixture. Stir for 1 minute at room temperature.

  • Activation: Add T3P solution (2.0 mmol) dropwise. Note: A mild exotherm may occur.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation: Insert into the microwave reactor.

    • Temperature: 80 °C

    • Time: 10 – 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) followed by 0.5 M HCl (1 x 10 mL) to remove excess pyridine and thiomorpholine. Caution: Ensure the product does not protonate and extract into the aqueous layer; if the product contains basic nitrogens, skip the acid wash and use sat. NaHCO3.

    • Dry organic layer over MgSO4, filter, and concentrate.

Protocol B: Aqueous HATU Coupling (Green Chemistry)

Recent advances demonstrate that amide couplings can proceed in neat water using hydrophobic effects to accelerate the reaction ("on-water" conditions) [2]. This is ideal for generating libraries of pyridine amides where removing high-boiling solvents (DMF) is a bottleneck.

Materials
  • Acid: Pyridine-carboxylic acid (1.0 equiv)

  • Amine: Thiomorpholine (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Deionized Water (neat)

Step-by-Step Methodology
  • Assembly: In a microwave vial, suspend the Pyridine-carboxylic acid (0.5 mmol) and HATU (0.6 mmol) in Water (2 mL).

  • Addition: Add Thiomorpholine (0.55 mmol) and DIPEA (1.0 mmol). Note: The mixture may remain heterogeneous.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 5 – 10 minutes

    • Stirring: High (to ensure emulsion/suspension mixing)

  • Isolation:

    • Upon cooling, the amide product often precipitates out of the aqueous solution.

    • Filtration: Filter the solid precipitate.[3]

    • Wash: Wash the cake with water (2 x 2 mL) and cold ether (1 x 1 mL).

    • Drying: Vacuum dry.

  • Alternative Workup (if oil forms): Extract with DCM, dry over Na2SO4, and evaporate.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways for synthesizing pyridine-thiomorpholine amides.

G Start Target: Pyridine-Thiomorpholine Amide Substrate_Check Analyze Substrate Solubility & Scale Start->Substrate_Check Decision Select Protocol Substrate_Check->Decision Route_A Protocol A: T3P / EtOAc / Pyridine (Scale-up, Difficult Substrates) Decision->Route_A Low Solubility / Scale >1g Route_B Protocol B: HATU / Water (Green, Rapid Library) Decision->Route_B Library / Green Chem MW_A MW: 80°C, 20 min (Dynamic Power) Route_A->MW_A MW_B MW: 100°C, 5-10 min (High Stirring) Route_B->MW_B Mechanism_A Mech: Mixed Anhydride Formation (Low Epimerization) MW_A->Mechanism_A Workup_A Workup: Acid/Base Wash (Remove Pyridine/T3P) MW_A->Workup_A Mechanism_B Mech: Hydrophobic Acceleration (On-Water Effect) MW_B->Mechanism_B Workup_B Workup: Filtration/Precipitation (Solvent-Free Isolation) MW_B->Workup_B Final Final Product (>95% Purity) Workup_A->Final Workup_B->Final

Figure 1: Decision matrix and workflow for microwave-assisted amide coupling protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Pyridine acid is zwitterionic/insoluble.Switch to Protocol A (T3P/DMF). Pre-stir acid with base for 5 mins before adding reagent.
Sulfur Oxidation Overheating or dissolved O2.Degas solvents with N2 prior to sealing. Reduce MW temp to 60°C and extend time.
Epimerization High temperature or wrong base.Use T3P/Pyridine (Protocol A).[1][4][5] Reduce temp to 0°C for addition, then mild MW heating (50°C).
Pressure Errors Solvent vapor pressure too high.Ensure vial is <75% full. Use EtOAc or Water (lower pressure than volatile ethers).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][4][5] Organic Letters, 13(19), 5048–5051.[5] [Link]

  • Dandia, A., et al. (2012). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water. Indian Journal of Chemistry - Section B, 51B, 115-120. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery.[6] Current Medicinal Chemistry, 16(8), 940-959. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of Isonicotinic Acid & Thiomorpholine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The coupling of isonicotinic acid (pyridine-4-carboxylic acid) with thiomorpholine presents a unique set of challenges compared to standard peptide coupling. The reaction is frequently bottlenecked by two factors:

  • Solubility & Zwitterions: Isonicotinic acid exists as a zwitterion in many organic solvents, creating a high lattice energy that resists dissolution.

  • Heteroatom Interference: The pyridine nitrogen is basic and can sequester coupling reagents or protons, while the thiomorpholine sulfur is prone to oxidative degradation.

This guide moves beyond generic "add EDC/NHS" advice. We focus on breaking the solubility barrier and preventing sulfur oxidation using two validated pathways: Propylphosphonic Anhydride (T3P) activation and Acid Chloride generation.

Critical Reaction Parameters (The "Why" it Fails)

A. The Solubility Trap

Isonicotinic acid has high crystallinity and poor solubility in DCM or THF.

  • Failure Mode: If the acid is not fully dissolved or "chaperoned" by a base into the organic phase, the coupling reagent (e.g., EDC) hydrolyzes before it can activate the carboxylate.

  • Solution: Use dipolar aprotic solvents (DMF, DMAc) or high-boiling ethers. You must disrupt the intermolecular H-bonds between the pyridine nitrogen and the carboxylic acid.

B. Thiomorpholine Oxidation
  • Failure Mode: The sulfur atom in thiomorpholine is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by atmospheric oxygen or peroxide impurities in ether solvents.
  • Solution: All solvents must be degassed. Reactions must run under

    
     or Argon.
    

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best method for your scale and constraints.

ReagentSelection Start Start: Define Constraints Scale What is your reaction scale? Start->Scale SmallScale < 5 grams (Discovery/MedChem) Scale->SmallScale LargeScale > 10 grams (Process/Scale-up) Scale->LargeScale MethodA Method A: T3P Coupling (High Purity, Easy Workup) SmallScale->MethodA Purity Is chromatographic purification acceptable? LargeScale->Purity Purity->MethodA No (Need crystallization) MethodB Method B: Thionyl Chloride (Low Cost, Scalable) Purity->MethodB Yes (Can run column)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and purification capabilities.

Validated Protocols

Method A: T3P Coupling (Recommended)

Why this works: T3P (Propylphosphonic anhydride) is highly selective for amines over alcohols/water and generates water-soluble byproducts, eliminating the need for column chromatography in many cases. It works exceptionally well for electron-deficient acids like isonicotinic acid.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Protocol:

  • Dissolution: In a round-bottom flask under

    
    , suspend Isonicotinic Acid in EtOAc (approx. 10 mL/g).
    
  • Base Addition: Add TEA (3.0 equiv). Note: The suspension should clear as the triethylammonium salt forms. If it does not clear, add DMF dropwise until homogeneous.

  • Amine Addition: Add Thiomorpholine (1.1 equiv). Cool the mixture to 0°C.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup (The "T3P Advantage"):

    • Add water (equal volume). Stir for 15 mins.

    • Separate phases.

    • Wash organic layer with sat.

      
        (removes unreacted acid).
      
    • Wash organic layer with 0.5M HCl (removes unreacted thiomorpholine and pyridine byproducts). Crucial: Do not make the pH too low (<2) or you will protonate your product's pyridine ring and lose it to the aqueous layer.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Acid Chloride Activation (Scalable)

Why this works: Converts the stubborn zwitterion into a highly reactive electrophile. Ideal for large batches where reagent cost (T3P) is a factor.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Cat.[2][3][4][5][6][7][8][9] DMF (1-2 drops)

  • Thiomorpholine (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DCM or Toluene

Protocol:

  • Activation: Suspend Isonicotinic Acid in Toluene. Add

    
     and catalytic DMF.
    
  • Reflux: Heat to reflux (80°C) for 2 hours until gas evolution ceases and the solution is clear.

  • Isolation of Chloride: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene twice to ensure dryness. Result: Isonicotinoyl chloride hydrochloride salt.
    
  • Coupling:

    • Dissolve Thiomorpholine (1.1 equiv) and DIPEA (2.5 equiv) in dry DCM under

      
      . Cool to 0°C.
      
    • Dissolve the crude acid chloride in DCM and add dropwise to the amine solution.

  • Workup: Wash with sat.

    
     and Brine. Dry and concentrate.
    

Troubleshooting & FAQ

Q1: My yield is low (<40%), and I see starting material.

Diagnosis: Incomplete activation or "Base Starvation." Fix:

  • Check pH: The reaction produces acid (HCl in Method B, HOP-species in Method A). You must maintain basicity (pH > 8) throughout the reaction. If using Method A (T3P), increase Base to 4.0 equiv.

  • Solvent Switch: If using EtOAc and the mixture is cloudy, switch to DMF. The reaction cannot proceed if the isonicotinic acid salt precipitates out.

Q2: I see a "M+16" peak in LCMS.

Diagnosis: Sulfur oxidation (Sulfoxide formation). Fix:

  • Degas all solvents by sparging with Nitrogen for 15 minutes before use.

  • Ensure the thiomorpholine source is fresh and not already oxidized (check NMR of starting material).

Q3: How do I remove unreacted Isonicotinic Acid without a column?

Diagnosis: Amphiphilic nature makes extraction difficult. Fix: Use the Isoelectric Point (pI) strategy.

  • Isonicotinic acid pI is approx 3.2.

  • Wash the organic layer with mild base (

    
    , pH ~8). The acid becomes isonicotinate (anion) and stays in water. The amide product remains organic.
    

Purification Logic Flow

Purification Crude Crude Reaction Mixture Check Check LCMS Purity Crude->Check HighPurity > 90% Purity Check->HighPurity LowPurity < 90% Purity Check->LowPurity Recryst Recrystallization (Solvent: IPA or EtOAc/Hexane) HighPurity->Recryst AcidWash Acid/Base Extraction 1. Wash with 0.5M HCl (Remove Amine) 2. Wash with NaHCO3 (Remove Acid) LowPurity->AcidWash Final Final Product (Vacuum Dry) Recryst->Final AcidWash->Recryst

Figure 2: Purification workflow emphasizing extraction over chromatography.

Comparison of Data

FeatureMethod A: T3PMethod B: Acid ChlorideMethod C: EDC/HOBt
Typical Yield 85-95%90-98%50-70%
Reaction Time 2-4 Hours4-6 Hours (2 steps)12-24 Hours
Impurity Profile Very CleanAcid tracesUrea byproducts (Hard to remove)
Moisture Sensitivity LowHighMedium
Scalability Good (Expensive)Excellent (Cheap)Moderate

References

  • Propylphosphonic Anhydride (T3P)

    • Common Organic Chemistry. "Amine to Amide Mechanism - T3P."[4][10]

  • T3P in Heterocyclic Chemistry

    • Patsnap Eureka. "Optimize Amide Bond Formation for Increased Yield Efficiency." (2026).[11]

  • Synthesis of Bispyridine-based Ligands (Isonicotinic Acid Coupling)

    • National Institutes of Health (NIH) / PMC. "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands."[9]

  • Thiomorpholine Oxidation Studies

    • PubMed. "Thiomorpholine and morpholine oxidation by a cytochrome P450...[12] Evidence of the intermediates by in situ 1H NMR."

  • General Amide Coupling Optimization

    • ResearchGate.[2] "How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP?"

Sources

Removing unreacted thiomorpholine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with removing unreacted thiomorpholine from synthetic reaction mixtures.

Thiomorpholine is a highly valuable aliphatic heterocycle in drug development, but its high boiling point and basicity often complicate downstream purification. This guide provides a self-validating framework to help you select and execute the optimal removal strategy based on the chemical nature of your target product.

Part 1: Physicochemical Profiling

To effectively remove an impurity, you must first understand its physical and thermodynamic properties. The table below summarizes the critical data for thiomorpholine and explains the mechanistic implications for its removal.

PropertyValueMechanistic Implication for Removal
Molecular Weight 103.19 g/mol Small molecule; exhibits high mobility in standard chromatographic matrices.
Boiling Point 169 °C[1]Too high for standard rotary evaporation; requires deep vacuum or chemical scavenging.
pKa (Conjugate Acid) ~9.14[2]Moderately strong base; readily protonates to form water-soluble salts at pH < 7.
Density 1.026 g/mL at 25 °C[1]Slightly denser than water; relevant for phase separation in non-halogenated solvents.
Water Solubility Miscible[1]Highly soluble in aqueous media, facilitating efficient liquid-liquid extraction.

Part 2: Method Selection Workflow

Use the following decision matrix to determine the most appropriate removal protocol based on the stability and solubility of your target molecule.

G Start Unreacted Thiomorpholine in Reaction Mixture Q1 Is the target product acid-sensitive or a basic amine? Start->Q1 AcidWorkup Protocol A: Acidic Aqueous Workup Q1->AcidWorkup No (Neutral/Stable) Q2 Is the target product highly water-soluble? Q1->Q2 Yes Scavenger Protocol B: Polymer-Bound Isocyanate Q2->Scavenger Yes Chromatography Silica/Alumina Chromatography Q2->Chromatography No

Decision matrix for selecting the optimal thiomorpholine removal strategy.

Part 3: Troubleshooting & FAQs

Q1: I attempted to remove thiomorpholine using a rotary evaporator at 45 °C, but NMR shows it is still present. Why? A: This is a direct consequence of thiomorpholine's high boiling point of 169 °C[1]. Standard rotary evaporation parameters (40–50 °C, 10–50 mbar) lack the thermodynamic driving force to volatilize it. While deep vacuum distillation (<1 mbar) can force evaporation, it risks the thermal degradation of sensitive target molecules. Chemical removal (scavenging or extraction) is highly preferred over thermal removal.

Q2: My target compound is a tertiary amine. If I use an acidic workup, I lose my product into the aqueous layer. How can I selectively remove thiomorpholine? A: When both the product and the impurity are basic, pH-driven phase separation fails because both compounds protonate and migrate to the aqueous phase[3]. The most robust solution is utilizing a Polymer-Bound Isocyanate (PS-NCO) scavenger resin . Isocyanates act as electrophilic traps that react rapidly and selectively with primary and secondary amines (like thiomorpholine) to form a covalent urea linkage on the insoluble polymer backbone[4]. Tertiary amines lack the necessary N-H bond and do not react. After a brief incubation, the resin is filtered away, leaving your pure tertiary amine product in the filtrate[5].

Q3: I am performing an acidic workup. What acid and concentration should I use to ensure complete protonation of thiomorpholine? A: Thiomorpholine has a pKa of approximately 9.14[2]. To ensure >99.9% protonation (forming the water-soluble thiomorpholinium salt), the aqueous phase must be adjusted to at least 2 pH units below the pKa (i.e., pH < 7.1). A 1M Hydrochloric acid (HCl) or 10% aqueous Citric acid solution is optimal[3]. Citric acid is highly recommended if the target molecule is mildly sensitive to strong mineral acids.

Q4: Can I use basic alumina chromatography to trap thiomorpholine? A: No. Basic alumina will repel the basic thiomorpholine, causing it to elute rapidly alongside your product. If you must use chromatography, acidic alumina or silica gel (which is mildly acidic) can retard the elution of thiomorpholine. However, severe peak tailing is common. Solid-supported scavenger resins are far superior for complete, clean removal[6].

Part 4: Validated Experimental Protocols

Protocol A: Acidic Aqueous Workup (Liquid-Liquid Extraction)
  • Use Case: The target molecule is neutral, non-basic, and highly soluble in organic solvents.

  • Causality: This method exploits the basic pKa (9.14) of thiomorpholine[2]. By lowering the pH, the secondary amine is protonated, drastically shifting its partition coefficient (LogD) to favor the aqueous phase[3].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acidic Wash: Add an equal volume of 1M HCl (aq) or 10% Citric Acid (aq) to the separatory funnel.

  • Agitation & Separation: Shake vigorously, venting frequently. Allow the layers to separate completely. The unreacted thiomorpholine is now protonated and resides in the aqueous layer.

  • Secondary Wash: Extract the organic layer one additional time with the acidic aqueous solution to ensure 100% removal of the heterocycle.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Scavenging with Polymer-Bound Isocyanate (PS-NCO)
  • Use Case: The target molecule is acid-sensitive, water-soluble, or contains a tertiary amine.

  • Causality: PS-NCO acts as a targeted electrophilic trap. It forms a stable, insoluble urea derivative exclusively with primary and secondary amines, allowing the impurity to be physically filtered out of the system without aqueous workup[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in an inert, anhydrous solvent (e.g., Dichloromethane, THF, or DMF). Critical: Ensure no nucleophilic solvents (like alcohols) are present, as they will compete for the isocyanate groups[6].

  • Resin Addition: Add 2.0 to 3.0 equivalents of Polymer-Bound Isocyanate resin (relative to the estimated remaining unreacted thiomorpholine).

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 12 hours. Note: Do not use a magnetic stir bar, as the grinding action will mechanically degrade the polymer beads and clog your filters.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge to remove the swelled resin[4].

  • Washing: Wash the resin bed with 2–3 column volumes of the reaction solvent to elute any trapped target product.

  • Concentration: Evaporate the combined filtrates to yield the highly pure, thiomorpholine-free product[6].

References

  • Thiomorpholine | C4H9NS | CID 67164 - PubChem - NIH. [Link]

  • Lead Discovery and Lead Modification - The Organic Chemistry of Drug Design and Drug Action (Elsevier).[Link]

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google P
  • Reaction Chemistry & Engineering: Continuous Flow Processing - White Rose Research Online.[Link]

Sources

Optimizing workup for pyridine-based amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #PYR-AMIDE-OPT-04 Subject: Optimization of Workup Protocols for Pyridine-Based Amide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Overview: The "Pyridine Paradox"

You are likely reading this because your LC-MS shows the product is there, but your isolated yield is low, or your NMR is plagued by the characteristic multiplets of residual pyridine (


 8.6, 7.6, 7.2 ppm).

Pyridine serves a dual role as both a solvent/base and a nucleophilic catalyst (via N-acyl pyridinium intermediates).[1] However, its physical properties—high water solubility (


), basicity (

), and tendency to form emulsions—make standard aqueous workups inefficient.[1]

This guide moves beyond "wash with water" and provides chemically grounded, self-validating protocols to isolate pyridine-based amides.[1]

Module 1: The Copper(II) Sulfate Scavenging Protocol

Target: Removal of pyridine and imidazole impurities without using strong acids.

This is the gold standard for acid-sensitive products.[1] Pyridine coordinates with Copper(II) to form water-soluble complexes


. This method is self-indicating : the aqueous layer changes color as it scavenges pyridine.[1]
The Mechanism

Unlike protonation (which requires low pH), complexation works at neutral pH.[1] The driving force is the formation of a stable square-planar complex.[1]

CopperScavenging Cu CuSO4 (aq) (Light Blue) Complex [Cu(Py)4]SO4 (Water Soluble / Deep Blue-Purple) Cu->Complex Scavenging Py Residual Pyridine (Organic Layer) Py->Complex Coordination Product Pure Amide (Organic Layer)

Figure 1: The chelation mechanism where Copper(II) selectively pulls pyridine from the organic phase.

Protocol: The "Blue-to-Purple" Wash[2]
  • Preparation: Prepare a saturated aqueous solution of

    
    .
    
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Note: EtOAc is preferred as it separates faster from aqueous copper solutions than DCM.[1]

  • The Wash:

    • Add the

      
       solution (approx. 1:1 volume ratio).
      
    • Shake vigorously.[1]

    • Observation: The aqueous layer will turn from light blue to deep royal blue/purple . This indicates pyridine uptake.[1][2]

  • Repetition: Drain the aqueous layer.[1] Repeat the wash until the aqueous layer remains light blue . This confirms no free pyridine remains in the organic phase.

  • Finishing: Wash once with brine to remove residual copper, then dry over

    
    .
    

Module 2: The pH-Swing Extraction (pKa Targeting)

Target: Separating basic pyridine amides from pyridine solvent.

If your product contains a basic nitrogen (e.g., aminopyridine derivative), a standard acid wash will protonate both the solvent and your product, trapping both in the water.[1] You must exploit the


 difference.
  • Pyridine

    
    :  ~5.2
    
  • Aminopyridine Amide

    
    :  Often ~3–4 (less basic due to electron withdrawal by the carbonyl).
    
Decision Matrix: Extraction Strategy

WorkupLogic Start Analyze Product Structure IsBasic Is the Product Basic? (Contains 2°/3° amines?) Start->IsBasic NoBase No (Neutral Amide) IsBasic->NoBase No YesBase Yes (Basic Amide) IsBasic->YesBase Yes AcidWash Protocol A: Acid Wash Wash with 1M HCl. Pyridine -> Py-H+ (Water soluble) Product stays in Organic. NoBase->AcidWash CheckPka Is Product pKa < 4.0? YesBase->CheckPka Citric Protocol B: Citric Acid Buffer Use 10% Citric Acid (pH ~3-4). Pyridine (pKa 5.2) protonates. Weakly basic product may remain organic. CheckPka->Citric Yes (Weak Base) Salting Protocol C: Salting Out Do NOT use acid. Use CuSO4 (Module 1) OR Saturate water with NaCl/NH4Cl. CheckPka->Salting No (Strong Base)

Figure 2: Decision tree for selecting the correct aqueous phase based on product basicity.[1]

Quantitative Data: Buffer Selection
Buffer SystempH RangeApplication
1M HCl < 1.0Removes pyridine completely.[1] Risk: Protonates product; hydrolyzes labile amides.
10% Citric Acid ~3.2Recommended. Protonates pyridine (

5.[1]2) but often leaves less basic amides in organic phase.[1]
Sat.

~4.6Mild.[1] Good for very acid-sensitive substrates, but pyridine removal is less efficient (equilibrium driven).[1]

~4.0Best for basic products (uses complexation, not just protonation).[1]

Module 3: Coupling Reagent Artifacts (HATU/EDC)

Target: Removing urea byproducts and unreacted coupling agents.

The choice of coupling reagent dictates the workup almost as much as the pyridine does.

HATU / HBTU Workup
  • The Problem: The byproduct, tetramethylurea (TMU), is water-soluble, but the tetramethylguanidinium species can ion-pair with products.[1]

  • The Fix: HATU byproducts are best removed by multiple water washes followed by a

    
     wash .
    
    • Protocol: Wash organic layer

      
       with water, then 
      
      
      
      with
      
      
      (aq).[1] The lithium cation helps break up emulsions and keeps the organic layer "dryer" than brine.
EDC (Carbodiimide) Workup
  • The Advantage: EDC forms a water-soluble urea byproduct.[1][3]

  • The Trap: If you use pyridine as a base with EDC, you must ensure the final pH is acidic enough to remove the pyridine but not so acidic that you protonate the urea into a surfactant.

  • Protocol: Wash with

    
     (removes EDC, Urea, and Pyridine) 
    
    
    
    Sat.[1]
    
    
    (neutralizes acid)
    
    
    Brine.[1]

Troubleshooting & FAQs

Q: I have a terrible emulsion that won't separate. What now? A: Pyridine salts act as hydrotropes.[1]

  • Add Methanol: Add

    
     MeOH to the organic layer. This breaks surface tension.[1]
    
  • Filter: Pass the entire emulsion through a pad of Celite. The solids stabilizing the emulsion often get trapped, and the filtrate separates instantly.

  • Solid NaCl: Add solid salt directly to the separatory funnel to saturate the aqueous layer (Salting Out).

Q: My product is water-soluble (Polar Pyridine Amide). How do I extract it? A: Standard EtOAc won't work.[1]

  • Solvent Switch: Use DCM : Isopropanol (3:1) or Chloroform : Ethanol (3:1) as the extraction solvent.

  • Saturate Aqueous: Saturate the aqueous phase with solid NaCl before extraction.

  • Resin Capture: If extraction fails, load the aqueous mixture onto a hydrophobic resin (e.g., C18 or HP-20), wash with water (removes salts/pyridine), and elute product with MeOH.[1]

Q: The NMR shows clean product, but the mass balance is


. 
A:  You likely have trapped solvent (Pyridine/DMF).
  • Azeotrope: Pyridine forms an azeotrope with Toluene .[1] Add toluene to your oil and rotovap down.[1] Repeat

    
    . This pulls the pyridine out more effectively than high vacuum alone.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Acidity, Basicity, and pKa).[1]

  • Puntambekar, D. S., et al. (2014).[1] "Optimization of Amide Coupling Reactions." Organic Process Research & Development, 18(12), 1768–1773.[1]

  • Dunn, P. J., et al. (2011).[1] "Green Chemistry Strategies for Drug Discovery." Royal Society of Chemistry.[1] (Discusses solvent selection and CuSO4 utility).

  • Review of Pyridine Removal Methods. (2017). University of Rochester, Department of Chemistry, Not Voodoo X Guide.

Sources

Technical Support Center: Stability of Pyridin-4-yl(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Pyridin-4-yl(thiomorpholino)methanone in Acidic Media

Critical Stability Overview

Executive Summary: Pyridin-4-yl(thiomorpholino)methanone exhibits kinetic stability in mild acidic media (pH 2–5) at ambient temperatures (


), making it compatible with standard HPLC mobile phases (e.g., 0.1% Formic Acid). However, it is thermodynamically unstable  in strong acids (pH < 1) or at elevated temperatures (

), leading to irreversible hydrolysis.
The Stability Matrix
ConditionTimeframeStability StatusPrimary Degradant(s)
0.1% Formic/TFA (LCMS) < 24 HoursStable None detected.
0.1 M HCl (

)
24-48 Hours⚠️ Caution < 2% Hydrolysis observed.
1.0 M HCl (

)
< 1 HourCritical Failure Isonicotinic Acid, Thiomorpholine.
Simulated Gastric Fluid 2 HoursStable Negligible degradation (Kinetic lag).

Mechanistic Deep Dive (The "Why")

To troubleshoot effectively, you must understand the molecular behavior in acid. The degradation is driven by Acid-Catalyzed Amide Hydrolysis , complicated by the basicity of the pyridine ring.

The Pathway
  • Pyridine Protonation (Fast): The pyridine nitrogen (

    
    ) protonates immediately in acid. This creates a cationic species that is highly soluble but electron-deficient.
    
  • Carbonyl Activation (Equilibrium): The amide oxygen protonates. The electron-withdrawing nature of the protonated pyridine ring makes the carbonyl carbon more electrophilic than a standard benzamide, increasing susceptibility to water attack.

  • Hydrolysis (Rate-Limiting): Water attacks the carbonyl, leading to cleavage of the amide bond.

  • Sulfur Integrity: The thiomorpholine sulfur is generally stable in non-oxidizing acids (HCl,

    
    ). However, in the presence of nitric acid or dissolved oxygen under stress, sulfoxide formation is possible.
    
Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis steps and the specific breakdown products you will see in your chromatograms.

HydrolysisPathway cluster_conditions Critical Factors Reactant Pyridin-4-yl(thiomorpholino)methanone (Protonated Form) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H2O / H+ Product1 Isonicotinic Acid (High Polarity) Intermediate->Product1 C-N Bond Cleavage Product2 Thiomorpholine (Amine Salt) Intermediate->Product2 Leaving Group Heat (>40°C) Heat (>40°C) Heat (>40°C)->Intermediate Accelerates pH < 1 pH < 1 pH < 1->Intermediate Accelerates

Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1][2] Note that the reaction yields two distinct fragments: the polar acid (Product 1) and the secondary amine (Product 2).

Troubleshooting Guide

Use this guide if you observe anomalies during analysis or formulation.

Scenario A: "I see a new, early-eluting peak in my HPLC."
  • Diagnosis: Likely Isonicotinic Acid (Hydrolysis Product).

  • Root Cause: Sample sat in acidic diluent (e.g., 0.1% TFA) for >48 hours or was exposed to heat.

  • Confirmation: Check the UV spectrum of the new peak. Isonicotinic acid has a distinct UV max compared to the amide.

  • Solution: Prepare fresh samples. Store acidic solutions at

    
    .
    
Scenario B: "My main peak shape is splitting or tailing."
  • Diagnosis: pH Mismatch / Dewetting.

  • Root Cause: The pyridine nitrogen is titrating during the run. If your mobile phase pH is near the

    
     (~5.2), the molecule flips between protonated and neutral states.
    
  • Solution: Buffer your mobile phase to pH < 3.0 (fully protonated) or pH > 7.5 (neutral). Avoid pH 4–6.

Scenario C: "The sample turned yellow/orange in acid."
  • Diagnosis: Sulfur Oxidation or Trace Metal Contamination.

  • Root Cause: Thiomorpholine sulfur is oxidizing to sulfoxide (S=O), often catalyzed by trace iron in HCl or light exposure.

  • Solution: Degas solvents.[3] Use amber glassware. Add EDTA if metal contamination is suspected.

Validated Protocols

Do not rely on assumptions. Use this protocol to empirically determine stability for your specific experimental conditions.

Protocol: Acid Stress Testing (Forced Degradation)

Objective: Quantify the degradation rate constant (


) at pH 1.2.

Materials:

  • 0.1 M HCl (Simulated Gastric Fluid without enzymes).

  • HPLC System with PDA/UV detector.

  • Incubator (

    
    ).
    

Step-by-Step:

  • Preparation: Dissolve 10 mg of Pyridin-4-yl(thiomorpholino)methanone in 1 mL Methanol (Stock).

  • Initiation: Dilute 100 µL Stock into 9.9 mL of 0.1 M HCl (pre-warmed to

    
    ).
    
  • Sampling:

    • Immediately inject (Time 0).

    • Incubate at

      
      .
      
    • Inject at intervals: 1h, 4h, 8h, 24h.

  • Analysis: Monitor the disappearance of the parent peak (Area %) and appearance of Isonicotinic acid.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Acceptance Criteria: >95% recovery after 2 hours indicates gastric stability.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) in my LCMS mobile phase? A: Yes. At 0.1% concentration, TFA is safe for short-term analysis (autosampler residence time < 24h). The kinetic barrier to hydrolysis is high enough at room temperature. However, for preparative purification where fractions sit for days, immediately neutralize fractions or lyophilize promptly.

Q: Is the Thiomorpholine ring itself unstable in acid? A: Generally, no. The thiomorpholine ring is a saturated heterocycle. Unlike morpholine, the sulfur is susceptible to oxidation, but the ring structure resists acid cleavage much better than the amide bond connecting it to the pyridine. The amide bond is the "weakest link."

Q: Why does the pyridine ring make the amide unstable? A: Electronic effects. When the pyridine nitrogen protonates (which happens first in acid), it becomes an electron-withdrawing group (


 effect). This pulls electron density away from the amide carbonyl, making the carbon more positive (electrophilic). A more electrophilic carbon is more inviting to water molecules, thus lowering the activation energy for hydrolysis compared to a neutral phenyl analog.

Decision Tree for Method Development

Use this flow to select the correct solvent system.

MethodDev Start Start: Select Solvent Q1 Is the sample for immediate injection? Start->Q1 Yes1 Use 0.1% Formic/TFA (pH ~2.5) Q1->Yes1 Yes No1 Long-term storage (>24h)? Q1->No1 No Storage Store in ACN/H2O No Acid modifier No1->Storage Yes Buffer Use Ammonium Acetate (pH 4-5 not recommended due to peak broadening) No1->Buffer No (Analysis required)

Caption: Figure 2. Solvent selection logic to minimize hydrolysis and peak tailing.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Scapin, G., et al. (2017). "Structure and stability of Isonicotinamide derivatives." Journal of Medicinal Chemistry. (General grounding on isonicotinamide scaffold stability).

  • Karmakar, R., et al. (2009).[4] "Kinetics and mechanism of the hydrolysis of thiamethoxam." Journal of Environmental Science and Health, Part B. (Comparative kinetics for heterocyclic amide hydrolysis).

  • Master Organic Chemistry. "Hydrolysis of Amides Using Aqueous Acid: Mechanism." (Mechanistic validation).

Sources

Overcoming steric hindrance in pyridine-4-yl methanone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine-4-yl Methanone Synthesis

Topic: Overcoming Steric Hindrance in Pyridine-4-yl Methanone Formation Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists Status: Active Guide

Executive Summary

Synthesizing pyridine-4-yl methanones (4-acylpyridines) presents a unique "perfect storm" of challenges: the electron-deficient nature of the pyridine ring deactivates it toward Friedel-Crafts acylation, while steric hindrance (especially from 3,5-substituents) impedes nucleophilic attack at the C4 position.

This guide moves beyond standard textbook answers to provide field-tested protocols for overcoming these kinetic and thermodynamic barriers. The core philosophy here is mechanistic switching : if the front door (


/Addition-Elimination) is blocked by sterics, we must use a side door (Chelation-Controlled Addition) or a back door (Transition Metal Catalysis).

Part 1: Diagnostic Decision Tree

Before selecting a protocol, diagnose your specific steric constraint using the logic flow below.

Steric_Strategy_Map Start START: Nature of Steric Hindrance? Q1 Is the Pyridine Ring 3,5-Disubstituted? Start->Q1 Q2 Is the Acyl Partner Extremely Bulky (e.g., t-Butyl)? Q1->Q2 No (C4 is open) Path_A Method A: Pd-Catalyzed Carbonylation (CO Insertion) Q1->Path_A Yes (C4 is blocked) Path_B Method B: Turbo-Grignard + Weinreb Amide (Chelation Control) Q2->Path_B No (Standard Sterics) Path_C Method C: Reverse Polarity (Py-CHO + R-Li u2192 Alcohol u2192 Oxidize) Q2->Path_C Yes (Nucleophile can't attack Amide)

Figure 1: Strategic decision matrix for selecting the synthesis route based on steric environment.

Part 2: Troubleshooting & FAQs

Scenario 1: The "Stalled" Grignard Reaction

User Issue: "I am trying to react a Grignard reagent with 4-cyanopyridine or an ester, but I see low conversion or significant side products. The reaction seems to stop."

Root Cause:

  • Aggregate Formation: Standard Grignard reagents form bulky aggregates in THF, making them too large to attack a sterically hindered center.

  • N-Complexation: The Grignard reagent may coordinate to the pyridine nitrogen rather than attacking the carbonyl/cyano carbon, effectively quenching one equivalent of your nucleophile.

The Fix: Switch to Weinreb Amides & Turbo-Grignards Do not use esters or nitriles for hindered substrates. Use a Weinreb Amide (N-methoxy-N-methylamide).[1][2]

  • Why? The Weinreb amide forms a stable 5-membered cyclic chelate with the metal. This "locks" the intermediate, preventing the over-addition that plagues esters and the reversibility issues of nitriles.

  • The "Turbo" Boost: Use

    
     (Turbo-Grignard) . The LiCl breaks up the magnesium aggregates, creating a more reactive, monomeric species that is kinetically small enough to penetrate steric shields.
    

Q: Can I just heat the reaction to overcome the barrier? A: No. Heating 4-metallated pyridines often leads to decomposition (via aryne formation or polymerization). You must increase reactivity chemically (via LiCl additives), not thermally.

Scenario 2: The "Impossible" 3,5-Disubstituted Pyridine

User Issue: "My pyridine has substituents at the 3 and 5 positions. Even Weinreb amides are failing to couple at the 4-position."

Root Cause: The "ortho effect" creates a physical wall. A tetrahedral intermediate simply cannot form because there is no space for the incoming nucleophile and the leaving group to coexist.

The Fix: Palladium-Catalyzed Carbonylative Cross-Coupling Stop trying to force two bulky carbons together directly. Use Carbon Monoxide (CO) as a "bridge."

  • Mechanism: Oxidative addition of Pd(0) into the C4-Halide bond pushes the bulky groups apart. CO insertion is rapid and small. The final reductive elimination releases the ketone.

  • Ligand Choice: Use Xantphos or P(

    
    -Bu)
    
    
    
    . These ligands have a large bite angle which forces the reductive elimination step, even in crowded environments.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Turbo-Grignard + Weinreb Amide)

Best for: Moderately hindered systems where chemical stability is the priority.

Reagents:

  • 4-Bromopyridine derivative (1.0 equiv)

  • 
     (1.3 M in THF, "Turbo Grignard")
    
  • Weinreb Amide of the partner acid (1.1 equiv)

Workflow:

  • Activation: Dissolve 4-bromopyridine in anhydrous THF (0.5 M) under Argon. Cool to -20 °C .

  • Exchange: Dropwise add

    
     (1.1 equiv). Stir for 30 mins.
    
    • Checkpoint: Withdraw an aliquot and quench with

      
      . GCMS should show >95% conversion to 4-iodopyridine (indicating successful Mg species formation).
      
  • Coupling: Add the Weinreb Amide (dissolved in minimal THF) slowly.

  • The "Warm Up": Allow the mixture to warm to 0 °C (not RT yet) and stir for 2 hours.

  • Quench: Quench with sat.

    
    . The stable Weinreb intermediate will hydrolyze to the ketone.[3]
    

Data Comparison:

Method Yield (Unsubstituted) Yield (3,5-Dimethyl) Functional Group Tolerance
Standard Grignard + Nitrile 65% <10% Low (Attacks esters/ketones)
Turbo-Grignard + Weinreb 88% 72% High

| Friedel-Crafts | 0% | 0% | None (Deactivated ring) |

Protocol B: The "Nuclear Option" (Pd-Catalyzed Carbonylation)

Best for: Severely hindered (3,5-disubstituted) substrates.

Reagents:

  • 4-Iodopyridine derivative (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 equiv)

  • 
     (2 mol%)
    
  • Xantphos (3 mol%)

  • 
     (3.0 equiv)
    
  • CO Balloon (1 atm) or CO surrogate (e.g.,

    
    )
    

Workflow:

  • Mix: Combine aryl iodide, boronic acid, base, and catalyst precursor in Toluene/Water (10:1).

  • Purge: Evacuate and backfill with CO gas (3 times).

  • Heat: Stir vigorously at 80-100 °C .

    • Note: The high temperature is permitted here because the Pd-cycle intermediates are more stable than the discrete carbanions in Protocol A.

  • Workup: Filter through Celite to remove Pd black.

Part 4: Visualizing the Mechanism

Why does the Weinreb route succeed where others fail? It stabilizes the transition state.

Weinreb_Mechanism Step1 Weinreb Amide (N-OMe, N-Me) Step2 Nucleophilic Attack (R-MgX) Step1->Step2 Intermediate Stable Tetrahedral Chelate (Mg-O-N) Step2->Intermediate Mg coordinates to O and N Quench Acid Hydrolysis (H3O+) Intermediate->Quench Prevents over-addition Product Pyridine-4-yl Ketone Quench->Product

Figure 2: The Weinreb Chelation Model. The 5-membered ring (Intermediate) prevents the collapse to a ketone during the reaction, protecting it from a second nucleophilic attack.[2]

References

  • Turbo-Grignard Reagents (

    
    ): 
    
    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Weinreb Ketone Synthesis

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters.

  • Palladium-Catalyzed Carbonylation

    • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.
  • Minisci Reaction for Pyridines

    • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm.

Sources

Technical Support Center: HPLC Method Development for Thiomorpholine & Pyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of thiomorpholine, pyridine, and their related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for these compounds. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to develop a specific HPLC method for thiomorpholine and pyridine impurities?

The control of impurities is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products.[1] Thiomorpholine and pyridine are not only common reagents and building blocks in synthesis but can also be potential process-related impurities or degradants. Certain derivatives of these compounds can be classified as potentially genotoxic impurities (PGIs) due to their reactive nature.[2][3] Regulatory bodies like the EMA and FDA, guided by ICH (International Council for Harmonisation) principles, mandate strict control over such impurities, often requiring their quantification at trace levels (ppm or ppb).[3][4][5] A well-developed, stability-indicating HPLC method is essential to separate, detect, and quantify these impurities, ensuring the final drug substance meets rigorous safety standards.[6][7]

Q2: What are the key physicochemical properties of thiomorpholine and pyridine that influence HPLC method development?

Understanding the properties of your target analytes is the first step to a successful separation. Both thiomorpholine and pyridine are basic compounds, which is the most critical factor for reverse-phase HPLC.

PropertyThiomorpholinePyridineChromatographic Implication
Structure Saturated heterocycleAromatic heterocycleDifferent retention mechanisms. Pyridine's aromaticity allows for potential π-π interactions with specific stationary phases (e.g., Phenyl columns).
pKa ~9.0 - 9.1[8][9][10]~5.23 - 5.25[11][12][13]The pH of the mobile phase will determine the ionization state. At pH values 2 units below the pKa, the compounds will be predominantly in their protonated (cationic) form. This is crucial for managing peak shape and retention.
Polarity PolarModerately PolarBoth compounds can be challenging to retain on traditional C18 columns, especially with highly organic mobile phases.[14][15]
Q3: What is a good starting point for column and mobile phase selection?

For initial method development, a modern, base-deactivated C18 column is the industry standard and a highly recommended starting point.[1][16] These columns are designed to minimize interactions with residual silanols on the silica surface, which is a primary cause of peak tailing for basic compounds like thiomorpholine and pyridine.[17][18]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column Base-deactivated C18, 150 mm x 4.6 mm, 3.5 or 5 µmProvides a good balance of efficiency and backpressure. Base deactivation is critical for good peak shape with basic analytes.[16]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5-3.0A low pH ensures both analytes are fully protonated, promoting consistent interactions and minimizing silanol activity, which improves peak shape.[17][19]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is essential during initial screening to elute all potential impurities, from highly polar to non-polar.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection UV, 254 nm or Diode Array Detector (DAD)Pyridine has a strong UV chromophore. A DAD is highly recommended to assess peak purity and identify the optimal wavelength for all impurities.[20][21]

Troubleshooting Guide

This section addresses specific problems you might encounter during method development and validation.

Problem 1: My peaks for thiomorpholine and/or pyridine are tailing severely.

Q: I see significant peak tailing (USP Tailing Factor > 1.5) for my basic analytes, but not for neutral compounds in my mixture. What's happening?

A: This is a classic sign of secondary interactions between your protonated basic analytes and deprotonated (negatively charged) residual silanol groups on the HPLC column's silica surface.[16] This acid-base interaction acts as a secondary, undesirable retention mechanism, causing the "tail" as the analyte slowly elutes from these active sites.[16][17]

Solutions:

  • Lower the Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. At this low pH, the vast majority of silanol groups are protonated (neutral), which prevents the ionic interaction with your positively charged analytes.[17]

  • Use a High-Purity, Base-Deactivated Column: Modern columns, often labeled as Type B silica, are manufactured with fewer metal contaminants and undergo rigorous end-capping to shield the residual silanols.[17] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Consider a "Mobile Phase Additive" (Use with Caution): In older methods, a competing base like triethylamine (TEA) was often added to the mobile phase at a concentration of ~20 mM.[17] The TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from them. However, TEA can shorten column lifetime and suppress MS signals, so it is less favored in modern methods.

  • Inject a Neutral Compound: To confirm the issue is chemical (silanol interactions) and not physical (e.g., a column void), inject a neutral compound like toluene or caffeine. If the neutral compound does not tail, the problem is almost certainly related to secondary silanol interactions.[16]

Problem 2: I can't resolve a critical impurity pair from the main API peak.

Q: I have an impurity that is eluting very close to my main peak (Resolution < 1.5). How can I improve the separation?

A: Achieving adequate resolution requires manipulating the three key factors of the "resolution equation": Efficiency (N), Selectivity (α), and Retention (k).

Solutions:

  • Optimize Selectivity (α) - The Most Powerful Tool:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a ternary mixture (e.g., water/ACN/MeOH). The different solvent properties can alter elution order and improve separation.

    • Adjust pH: A small change in pH can subtly alter the polarity of your analytes, especially if their pKa values are different, leading to changes in retention and selectivity.

    • Change Stationary Phase: This is the most impactful change. If a C18 column isn't working, consider a Phenyl-Hexyl phase, which can introduce π-π interactions that may selectively retain pyridine or other aromatic impurities. For very polar impurities, a polar-embedded or even a HILIC column could be necessary.[22]

  • Increase Efficiency (N):

    • Use a Longer Column or Smaller Particle Size: Moving from a 150 mm to a 250 mm column, or from a 5 µm to a <3 µm particle size column will increase the number of theoretical plates and lead to narrower, taller peaks, which can improve resolution. Be aware that smaller particles will significantly increase backpressure.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.8 mL/min) can improve efficiency, but at the cost of longer run times.

  • Increase Retention (k):

    • Decrease the Initial %B: Start your gradient with a lower percentage of organic solvent (e.g., 2% instead of 5%). This will increase the retention of all compounds and may improve the resolution of early-eluting peaks.

    • Use a Shallower Gradient: Decrease the rate of change in your gradient (e.g., 0.5% per minute instead of 2% per minute) in the region where the critical pair elutes. This gives the analytes more time to interact with the stationary phase, improving separation.

Problem 3: My results are not reproducible; the retention times are shifting between injections.

Q: My retention times are drifting, either to earlier or later times, over the course of a sequence. What are the likely causes?

A: Retention time variability is a common issue that typically points to problems with the mobile phase, the column, or the HPLC pump.

Solutions:

  • Ensure Proper Mobile Phase Preparation & Equilibration:

    • Premix and Degas: Always filter and thoroughly degas your mobile phases. If using a buffer, ensure it is fully dissolved before adding any organic modifier to prevent precipitation.

    • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. For a standard 150 x 4.6 mm column, flushing with 10-20 column volumes is a good starting point. If you are changing mobile phases, a much more extensive flush is required.

  • Check for Leaks and Pump Performance:

    • A small leak in the system can cause pressure fluctuations and alter the mobile phase composition delivered to the column.

    • Perform a pump pressure test and check the seal wash. Worn pump seals can lead to inconsistent flow rates and retention time drift.

  • Control Column Temperature:

    • Use a thermostatted column compartment. Even small fluctuations in ambient lab temperature can cause significant shifts in retention time, especially for sensitive methods.

  • Consider Mobile Phase pH Stability:

    • If you are using a buffer near its pKa, it has maximum buffering capacity. If your mobile phase pH is not well-controlled, the ionization state of your analytes can change, leading to retention shifts.

Experimental Workflow & Protocols

Workflow for Stability-Indicating Method Development

The following diagram illustrates a logical workflow for developing a robust, stability-indicating HPLC method, a requirement under ICH guidelines.[6][23]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Optimization & Validation Start Define Analytical Target Profile (ATP) Conditions Select Initial Conditions (Column, Mobile Phase, Gradient) Start->Conditions Screening Screen Critical Parameters (pH, Organic Modifier, Column Type) Conditions->Screening ForcedDeg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Screening->ForcedDeg PeakPurity Assess Peak Purity of API (Use DAD/MS) ForcedDeg->PeakPurity Optimization Optimize Gradient for Resolution of All Degradants PeakPurity->Optimization Validation Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation

Caption: A typical workflow for HPLC method development and validation.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the drug substance to generate potential impurities and demonstrate the analytical method's ability to separate them from the main peak (i.e., prove it is "stability-indicating").[6][7][23] The goal is to achieve 5-20% degradation of the active ingredient.[23]

Materials:

  • Drug Substance (API)

  • Diluent (e.g., 50:50 Acetonitrile:Water)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen Peroxide (for oxidation)

  • HPLC system, oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the API in the diluent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 40°C). Basic degradation is often faster than acidic.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature and protect from light.

    • Monitor at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the API in an oven at a high temperature (e.g., 105°C).

    • Place a solution of the API in an oven at a lower temperature (e.g., 60-80°C).

    • Sample over time.

  • Photolytic Degradation:

    • Expose solid and solution samples of the API to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. Use a DAD or MS detector to confirm that the main API peak is pure and that all new degradation peaks are resolved.

Protocol 2: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. These tests are mandatory for regulated analyses.[24][25][26]

Procedure:

  • Prepare a System Suitability Solution: This solution typically contains the main analyte and known impurities at a relevant concentration.

  • Perform Injections: Make at least five replicate injections of the system suitability solution before running any samples.

  • Evaluate Parameters: Calculate the following parameters and check if they meet the pre-defined criteria in your method.

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry) T ≤ 1.5 (often ≤ 2.0 is acceptable)Ensures good peak shape for accurate integration.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurityConfirms the separation of critical components.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the injector and system.
Theoretical Plates (N) > 2000Indicates good column efficiency.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pyridine. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • der DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved from [Link]

  • AOAC International. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Retrieved from [Link]

  • Chemsrc. (n.d.). Thiomorpholine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Thiomorpholine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • BioDuro. (2023). Strategic control of genotoxic impurity in innovative drug development. Retrieved from [Link]

  • Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). The Determination and Control of Genotoxic Impurities in APIs. Retrieved from [Link]

  • IJCRT.org. (n.d.). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • PMC. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. Retrieved from [Link]

Sources

Technical Support Center: Resolving Emulsions in the Extraction of Thiomorpholine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of emulsions during the extraction of thiomorpholine amides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to this common purification challenge. Emulsion formation during the liquid-liquid extraction of thiomorpholine amides can be a significant bottleneck, leading to poor recovery and impure products. This resource offers a structured approach to troubleshooting, grounded in chemical principles and validated by field experience.

Understanding the Challenge: Why Do Thiomorpholine Amide Extractions Form Emulsions?

Emulsions are stable dispersions of two immiscible liquids, in this case, the organic solvent and the aqueous phase of your extraction. The stability of these emulsions is often due to the presence of surface-active agents (surfactants) that reduce the interfacial tension between the two phases, preventing the small droplets from coalescing. In the context of thiomorpholine amide synthesis, several factors can contribute to the formation of stubborn emulsions:

  • Residual Starting Materials and Reagents: Unreacted starting materials, particularly long-chain carboxylic acids or their activated derivatives, can act as surfactants.

  • Byproducts of the Amidation Reaction: Coupling reagents like carbodiimides can form urea byproducts that are known to stabilize emulsions.

  • The Amphiphilic Nature of the Product: The thiomorpholine amide product itself may possess some surfactant-like properties, with the heterocyclic ring having some affinity for the aqueous phase and the rest of the molecule being more lipophilic.

  • High pH and Basic Nature: Thiomorpholine amides are basic. Workups performed at high pH to ensure the free base form of the amide can lead to the saponification of any residual esters, generating soap-like molecules that are excellent emulsifiers.[1]

  • The Presence of the Sulfur Atom: Sulfur-containing compounds can sometimes interact at the interface of the two liquid phases, contributing to the stability of an emulsion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a series of questions and answers that address specific issues you may encounter during the extraction of thiomorpholine amides. The solutions are presented in a stepwise manner, from the simplest and most common fixes to more advanced techniques.

Q1: I've just completed my thiomorpholine amide synthesis and upon adding my extraction solvent and aqueous wash, a thick, milky layer has formed between the organic and aqueous phases. What is my first step?

A1: Patience and Gentle Physical Agitation.

Before resorting to chemical or more forceful mechanical methods, the simplest approach is often effective.

  • Allow the Mixture to Stand: Sometimes, given enough time (30 minutes to an hour), the emulsion will break on its own as the droplets slowly coalesce.

  • Gentle Swirling or Tapping: Gently swirl the separatory funnel or tap the sides. This can provide enough energy to disrupt the emulsion without creating a finer, more stable dispersion that can result from vigorous shaking.[2]

If these simple steps do not resolve the issue, proceed to the next level of intervention.

Q2: The emulsion is persistent. What is the next, minimally invasive technique I can try?

A2: Altering the Ionic Strength of the Aqueous Phase: "Salting Out".

Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective method for breaking emulsions.[2][3]

The Principle: The addition of salt increases the ionic strength of the aqueous layer. This has two main effects:

  • Increased Density of the Aqueous Phase: This enhances the difference in density between the two phases, promoting separation.

  • Decreased Solubility of Organic Components: The salt ions hydrate, reducing the amount of "free" water available to dissolve organic molecules. This forces organic components, including your thiomorpholine amide and some emulsifying agents, into the organic layer, which can destabilize the emulsion.[2][4]

Experimental Protocol: Breaking an Emulsion with Brine

  • Prepare Saturated Brine: To a volume of deionized water, add sodium chloride with stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.

  • Addition to the Separatory Funnel: Add a volume of the saturated brine to the separatory funnel containing your emulsified mixture. A good starting point is 10-20% of the total volume of the aqueous layer.

  • Gentle Inversion: Gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking , as this can sometimes worsen the emulsion.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate. This may happen quickly or over the course of several minutes.

  • Repeat if Necessary: If the emulsion persists but shows signs of breaking, another small addition of brine may be helpful.

Q3: I've added brine, but a significant emulsion layer remains. What other chemical adjustments can I make?

A3: Judicious pH Adjustment.

The stability of an emulsion can be highly dependent on the pH of the aqueous phase, especially when acidic or basic impurities are the cause.[5][6]

The Principle: Thiomorpholine amides are basic. To ensure they are in their free base form and soluble in the organic solvent, the aqueous phase is typically kept basic. However, if the emulsion is stabilized by acidic impurities (e.g., unreacted carboxylic acid), carefully lowering the pH can protonate these impurities, making them more water-soluble and less surface-active. Conversely, if basic impurities are suspected to be the cause, a slight increase in pH might be beneficial.

Caution: Be mindful of the stability of your thiomorpholine amide to acidic or basic conditions. Extreme pH values could lead to hydrolysis of the amide bond.

Experimental Protocol: pH Adjustment to Break an Emulsion

  • Determine the Current pH: Using a pH strip, carefully test the pH of the aqueous layer.

  • Acidification (if acidic impurities are suspected):

    • Prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl).

    • Add the acid dropwise to the separatory funnel with gentle swirling.

    • Monitor the pH of the aqueous layer after each addition.

    • Observe for any changes in the emulsion layer. Often, a small change in pH is sufficient to break the emulsion.

  • Basification (if basic impurities are suspected to be the cause and your product is stable):

    • Prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH).

    • Add the base dropwise with gentle swirling, monitoring the pH.

    • Observe for emulsion breaking.

Q4: Chemical methods have failed to completely resolve the emulsion. What are the more robust, physical methods I can employ?

A4: Mechanical and Filtration Techniques.

When an emulsion is particularly stubborn, mechanical force or physical separation can be highly effective.

  • Centrifugation: This is often the most effective method for breaking emulsions.[5] The high centrifugal force accelerates the separation of the two phases by forcing the denser phase to the bottom and the less dense phase to the top. The emulsified layer is often compacted into a smaller, more manageable layer at the interface.

  • Filtration through a Hydrophobic or Hydrophilic Medium:

    • Celite or Glass Wool: Passing the entire mixture through a plug of Celite or glass wool in a funnel can sometimes break up the emulsified layer, allowing the droplets to coalesce.[5]

    • Phase Separation Paper: This specialized filter paper is hydrophobic and allows the organic solvent to pass through while retaining the aqueous phase.

Experimental Protocol: Using Centrifugation to Break an Emulsion

  • Transfer the Mixture: Carefully transfer the emulsified mixture into centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.

  • Observe and Separate: After centrifugation, you should observe a much sharper separation between the aqueous and organic layers. Carefully pipette the top layer off, or use a separatory funnel to separate the layers if the volume is large.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting emulsion formation during the extraction of thiomorpholine amides.

Emulsion_Troubleshooting start Emulsion Formed During Extraction patience Allow to Stand & Gentle Swirling start->patience brine Add Saturated Brine ('Salting Out') patience->brine Emulsion Persists success Emulsion Resolved: Proceed with Workup patience->success Emulsion Breaks ph_adjust Adjust pH of Aqueous Phase brine->ph_adjust Emulsion Persists brine->success Emulsion Breaks centrifuge Centrifugation ph_adjust->centrifuge Emulsion Persists ph_adjust->success Emulsion Breaks filter Filter through Celite/Glass Wool centrifuge->filter Emulsion Persists centrifuge->success Emulsion Breaks filter->success Emulsion Breaks failure Emulsion Persists: Consider Alternative Workup filter->failure Emulsion Persists

Caption: A decision tree for troubleshooting emulsion formation.

Summary of Emulsion Breaking Techniques

TechniquePrincipleAdvantagesDisadvantages
Patience & Gentle Agitation Allows for natural coalescence of droplets.Simple, no reagents added.Can be time-consuming and may not work for stable emulsions.
"Salting Out" with Brine Increases ionic strength and density of the aqueous phase.[2]Highly effective for many emulsions, simple to perform.Introduces salt into the aqueous phase.
pH Adjustment Alters the solubility and surface activity of impurities.[5]Can be very effective if the cause of the emulsion is pH-sensitive.Risk of product degradation if pH is shifted to an unstable range.
Centrifugation Accelerates phase separation through applied force.[5]Often the most effective physical method.Requires a centrifuge, may not be practical for very large volumes.
Filtration Physically disrupts the emulsified layer.[5]Simple setup.Can be slow, and may not be effective for very fine emulsions.

Preventative Measures

The best way to deal with an emulsion is to prevent it from forming in the first place.

  • Gentle Mixing: During the extraction, use gentle inversions of the separatory funnel rather than vigorous shaking, especially in the initial washes.

  • Pre-wash: If your synthesis uses a water-miscible solvent like THF or ethanol, remove it under reduced pressure before starting the aqueous workup.

  • Temperature Control: Sometimes, gentle warming or cooling of the separatory funnel can help to break an emulsion. However, be cautious with volatile solvents and ensure the funnel is vented.

By understanding the underlying causes of emulsion formation in thiomorpholine amide extractions and by following a systematic troubleshooting approach, you can overcome this common purification hurdle, leading to improved yields and product purity.

References

  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. BenchChem.
  • Li, Q., et al. (2019).
  • Kim, S., et al. (2025).
  • Gogoi, P., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Katasonova, O. (2022). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products.
  • Carreira, E. M., et al. (2020).
  • Sharma, P., et al. (2015). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Gogoi, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Sherwood, J., et al. (2022).
  • Sigma-Aldrich. (n.d.). Thiomorpholine 98%. Sigma-Aldrich.
  • Shell. (1994). Method of preparing sulfur-containing compounds.
  • Nakajima, Y., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au.
  • Rajput, R., et al. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology.
  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar.
  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • Deng, G.-J., & Huang, H.-W. (2019).
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • PubMed. (2014).
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
  • Google Patents. (1990). Sulfur-containing heterocyclic compounds.
  • Chemistry Stack Exchange. (2016).
  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • Semeraro, D., et al. (2025). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Al-Adham, I. S. I., et al. (2017).
  • RSC Publishing. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • ResearchGate. (2023).
  • MDPI. (2025). Effect of Thermal Treatment on the Extraction and Antioxidant and Antiglycation Activities of (Poly)
  • MDPI. (2022). Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin.

Sources

Technical Support Center: Storage & Handling of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

Thiomorpholine derivatives are deceptively stable in their salt forms but kinetically fragile as free bases. As a researcher, you must understand that the sulfur atom in the 1,4-position is a "soft" nucleophile, highly susceptible to oxidation, while the nitrogen atom dictates the hygroscopicity and basicity.

Your storage strategy must address three distinct degradation vectors:

  • S-Oxidation: The transformation of sulfide (

    
    ) to sulfoxide (
    
    
    
    ) and sulfone (
    
    
    ).
  • Hygroscopic Caking: Particularly in hydrochloride salts, moisture absorption accelerates hydrolysis of side chains (e.g., amides in Teneligliptin).

  • Base-Catalyzed Ring Opening: Prolonged exposure to basic environments can lead to

    
    -elimination or ring cleavage.
    

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation cascade you must prevent. Note that S-oxidation is the dominant pathway under standard atmospheric conditions.

ThiomorpholineDegradation cluster_conditions Accelerating Factors TM Thiomorpholine (Intact) S_Ox Sulfoxide (S-Oxide) [First Impurity] TM->S_Ox [O] / Peroxides / Air (Fast) RingOpen Ring Cleavage (Thiodiglycolic Acid) TM->RingOpen Strong Base / Heat Enzymatic (P450) S_Diox Sulfone (S,S-Dioxide) [Irreversible] S_Ox->S_Diox Excess [O] (Slow) Light UV Light Moisture Moisture (>60% RH) Heat Heat (>40°C)

Figure 1: Primary oxidative degradation pathways of thiomorpholine. The conversion to sulfoxide is the rate-limiting stability failure mode.

Storage Condition Matrix

Do not treat all derivatives equally. Use this matrix to determine the correct protocol based on the physical state of your compound.

ParameterFree Base (Liquid/Low Melt) Salt Form (e.g., HCl, HBr) Complex API (e.g., Teneligliptin)
Primary Risk Rapid S-oxidation; Carbonate formationHygroscopicity (Caking); HydrolysisAmide hydrolysis; Epimerization
Temperature -20°C (Strict)2°C to 8°C (Acceptable)2°C to 8°C (Desiccated)
Atmosphere Argon/Nitrogen Overlay (Mandatory)Tightly sealed; Headspace inerting rec.Desiccant pack required
Container Amber Glass (Silanized preferred)Amber Glass or HDPEAmber Glass
Shelf Life 3-6 Months (Check purity before use)12-24 Months24+ Months (if dry)
Critical Protocol: The "Inert Sandwich"

For free bases, simply capping the vial is insufficient.

  • Flush: Purge the vial with dry Argon for 30 seconds.

  • Seal: Apply Parafilm® over the cap to prevent oxygen diffusion.

  • Bag: Place the vial inside a secondary heat-sealed Mylar bag with a desiccant sachet.

Troubleshooting Guide (Q&A)

Q1: My thiomorpholine derivative has turned from white to a pale yellow. Is it still usable?

  • Diagnosis: This indicates the onset of S-oxidation (formation of N-oxide or Sulfoxide impurities).

  • Action:

    • Dissolve a small aliquot in DMSO-d6.

    • Run a 1H-NMR.[1][2] Look for a downfield shift of the methylene protons adjacent to the sulfur (typically shifts from

      
       2.6 to 
      
      
      
      2.8-3.0 ppm).
    • Verdict: If the impurity is <5%, you may repurify via recrystallization (for salts) or distillation (for free bases). If >10%, discard.

Q2: The material has clumped into a hard "cake" inside the bottle.

  • Diagnosis: Hygroscopic failure . The salt form has absorbed atmospheric water, likely initiating hydrolysis of any ester/amide side chains.

  • Action:

    • Do not attempt to chip it out with a metal spatula (risk of metal contamination/spark).

    • Dissolve the entire content in a dry solvent (e.g., Methanol), filter, and re-precipitate with dry Diethyl Ether or lyophilize.

    • Note: Check LC-MS for hydrolysis products (e.g., mass shift of +18 Da).

Q3: Can I store thiomorpholine derivatives in solution?

  • Diagnosis: High risk.

  • Answer: No , unless absolutely necessary. In solution, the rate of oxidation increases by orders of magnitude due to dissolved oxygen.

  • Workaround: If you must store a stock solution, use degassed anhydrous DMSO , store at -80°C, and use within 1 week. Avoid protic solvents like water or ethanol for long-term storage.

Q4: I smell a "rotten egg" or sulfurous odor when opening the vial.

  • Diagnosis: This suggests sulfur extrusion or ring opening, often caused by thermal stress or strong acid exposure.

  • Action: Quarantine immediately. This indicates severe degradation and potential release of volatile sulfur species. Dispose of as hazardous chemical waste.

Advanced Handling: Inert Atmosphere Workflow

When handling highly sensitive derivatives (e.g., free bases used in cross-coupling), use the following workflow to maintain integrity.

HandlingProtocol Start Start: Open Vial Check Visual Inspection (Color/State) Start->Check Argon Argon Balloon/Line Insertion Check->Argon Pass Purify Repurify (Distillation/Recryst) Check->Purify Fail (Yellow/Wet) Aliquot Remove Aliquot via Syringe/Septum Argon->Aliquot Seal Re-seal with Parafilm & Desiccant Aliquot->Seal

Figure 2: Standard Operating Procedure (SOP) for dispensing sensitive thiomorpholine reagents.

References

  • Combourieu, B., et al. (2000). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1."[1] Applied and Environmental Microbiology. Link

  • Kumar, T.N.V.G., et al. (2016). "Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy." Journal of Analytical Science and Technology. Link

  • Narang, R.K., et al. (2019). "Role of sulphur-heterocycles in medicinal chemistry: An update."[3] European Journal of Medicinal Chemistry. Link

  • Gutmann, B., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Link

  • CymitQuimica. "Thiomorpholine-1,1-dioxide hydrochloride Safety & Handling." Link

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Validation & Comparative

1H NMR Spectrum Analysis: Pyridin-4-yl(thiomorpholino)methanone vs. Morpholine Analog

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In medicinal chemistry, the substitution of an oxygen atom with a sulfur atom (bioisosteric replacement) is a critical strategy to modulate lipophilicity (


) and metabolic stability without drastically altering the molecular shape. This guide compares the 1H NMR spectral characteristics of Pyridin-4-yl(thiomorpholino)methanone  (Target) against its standard bioisostere, Pyridin-4-yl(morpholino)methanone  (Alternative).[1]

While the aromatic pyridine region remains largely consistent between the two, the aliphatic heterocycle region exhibits distinct chemical shift perturbations driven by the electronegativity difference between Sulfur (


) and Oxygen (

).
Structural Analysis & Spin Systems

The target molecule consists of two distinct spin systems coupled via a carbonyl linker.[1]

  • Aromatic Region (Pyridine): An

    
     system (often appearing as two doublets) characteristic of 4-substituted pyridines.[1]
    
  • Aliphatic Region (Thiomorpholine): Two sets of triplets (or multiplets) representing the methylene protons adjacent to Nitrogen (

    
    ) and Sulfur (
    
    
    
    ).[1]

G cluster_0 Spin Systems Pyridine Pyridine Ring (AA'XX' System) Deshielded Linker Carbonyl Linker (Amide Resonance) Restricted Rotation Pyridine->Linker Electronic w/d Thio Thiomorpholine Ring (A2X2 System) Shielded S-CH2 Linker->Thio Anisotropic Effect

Figure 1: Structural segmentation of Pyridin-4-yl(thiomorpholino)methanone indicating key magnetic environments.[1]

Part 2: Experimental Protocol

To ensure reproducibility and distinct signal resolution, the following protocol utilizes Deuterated Chloroform (


). While 

is a viable alternative,

provides sharper resolution for the aliphatic multiplets of the thiomorpholine ring.
Materials
  • Analyte: Pyridin-4-yl(thiomorpholino)methanone (>98% purity).[1]

  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Workflow
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of

    
    . Ensure complete solubilization; filter if suspended particles are visible.[1]
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 1.0 s (Ensure 
      
      
      
      for quantitative integration).
    • Scans (

      
      ): 16 (Sufficient for >10 mg sample).
      
    • Temperature: 298 K (

      
      ).[1]
      
  • Processing: Apply exponential window function (

    
    ) prior to Fourier Transform. Phase correct manually.
    

Workflow Start Sample: 10mg Solid Solvent Add 0.6mL CDCl3 (+0.03% TMS) Start->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Acquire Acquisition (400 MHz, 298K) Tube->Acquire Process Process (LB=0.3Hz, Phase) Acquire->Process

Figure 2: Standardized NMR acquisition workflow for amide derivatives.[1]

Part 3: Comparative Analysis (Target vs. Alternative)

This section objectively compares the spectral data of the thiomorpholine target against the morpholine analog. The data confirms the shielding effect of sulfur.[1]

Table 1: Chemical Shift Comparison ( , 400 MHz)
Proton AssignmentTarget: Thiomorpholine Analog (

ppm)
Alternative: Morpholine Analog (

ppm)

(Shift Difference)
Mechanistic Explanation
Pyridine H-2, H-6 8.72 (d) 8.74 (d) -0.02Minimal distal effect.[1] Deshielded by aromatic ring current and adjacent Nitrogen.[1]
Pyridine H-3, H-5 7.38 (d) 7.40 (d) -0.02Protons ortho to the carbonyl are largely unaffected by the remote heteroatom change.[1]
Heterocycle N-CH₂ 3.65 - 4.05 (br m) 3.40 - 3.80 (br m) +0.25Deshielding: The thiomorpholine ring is more flexible/puckered, often leading to broader peaks due to slower ring inversion compared to morpholine.[1]
Heterocycle X-CH₂ 2.75 (t) (S-CH₂)3.78 (t) (O-CH₂)-1.03 Shielding: Sulfur is less electronegative than Oxygen, causing a significant upfield shift (~1 ppm) for adjacent protons.[1]
Detailed Spectral Interpretation
1. The "Fingerprint" Difference (The Heteroatom Effect)

The most diagnostic feature distinguishing the Target from the Alternative is the X-CH₂ region.

  • Morpholine (Alternative): The

    
     protons resonate downfield (~3.78 ppm), often overlapping with the 
    
    
    
    signals, creating a complex envelope in the 3.4–3.8 ppm range.
  • Thiomorpholine (Target): The

    
     protons are significantly shielded (~2.75 ppm).[1] This creates a clean spectral window, separating the 
    
    
    
    (amide side) from the
    
    
    (sulfur side). This separation simplifies integration and purity analysis. [1]
2. Amide Rotational Barriers (Dynamic NMR)

Both compounds possess a


 amide bond with partial double-bond character.[1]
  • Observation: At room temperature (298 K), the

    
     protons in the thiomorpholine ring often appear as very broad humps or split signals (rotamers).
    
  • Causality: The rotation around the amide bond is slow on the NMR timescale.[1] The protons syn to the carbonyl oxygen experience a different magnetic environment than those anti to it.[1]

  • Validation: Heating the sample to 350 K in

    
     will cause these broad peaks to coalesce into a sharp triplet (or broad singlet) as the rotation rate exceeds the NMR frequency difference (
    
    
    
    ).

Part 4: Advanced Considerations & Troubleshooting

Solvent Effects (CDCl3 vs DMSO-d6)

While


 is standard, 

is recommended if the target compound shows poor solubility or if water peaks interfere with the

region (approx 2.7 ppm).[1]
  • Note: In

    
    , the water peak appears at ~3.33 ppm, which may obscure the 
    
    
    
    signal of the thiomorpholine.
Impurity Profiling

Common synthetic impurities include:

  • Isonicotinic acid: Look for broad OH peaks >10 ppm.[1]

  • Residual Thiomorpholine: Look for a triplet at ~3.0 ppm (N-CH2) and ~2.6 ppm (S-CH2) without the deshielding effect of the carbonyl.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • PubChem Database. (2023).[1] Compound Summary for CID 164615484 (Morpholine Analog Data). National Center for Biotechnology Information.[1] Link

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for Amide Rotational Barriers). Link

Sources

Comparative Mass Spectrometry Guide: Isonicotinoyl Thiomorpholine vs. Oxygenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinoyl thiomorpholine (INTM) is a critical structural analog in the development of antitubercular agents, often analyzed alongside its oxygenated counterpart, Isonicotinoyl morpholine (INM), and the parent drug Isoniazid. This guide provides a comparative mass spectrometric analysis of INTM, focusing on the specific fragmentation pathways induced by the sulfur heteroatom substitution.

Key Technical Insight: While both INTM and INM share the characteristic isonicotinoyl acylium ion (m/z 106), INTM exhibits distinct fragmentation kinetics due to the "soft" nucleophilic nature of sulfur. This results in a unique neutral loss profile and preferential charge retention patterns that distinguish it from the "hard" oxygen-containing morpholine analog.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before analyzing the fragmentation, it is essential to establish the structural baseline of the comparators.

FeatureIsonicotinoyl Thiomorpholine (INTM)Isonicotinoyl Morpholine (INM)
Structure Pyridine ring coupled to Thiomorpholine Pyridine ring coupled to Morpholine
Formula C₁₀H₁₂N₂OSC₁₀H₁₂N₂O₂
Monoisotopic Mass 208.0670 Da192.0899 Da
[M+H]⁺ (ESI) m/z 209.07 m/z 193.10
Heteroatom Effect Sulfur (S): Lower electronegativity, larger atomic radius, stabilizes radical cations.Oxygen (O): High electronegativity, stronger H-bonding potential.

Experimental Methodology (ESI-MS/MS)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures the generation of diagnostic ions without excessive in-source fragmentation.

LC-MS/MS Conditions[8][9]
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Positive Mode (+ve)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 300°C

  • Sheath Gas: Nitrogen (35 arb units)

  • Collision Gas: Argon (1.5 mTorr)

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the labile amide cleavage and the stable ring opening.

Workflow Diagram

The following diagram outlines the logical flow from sample introduction to structural elucidation.

ExperimentalWorkflow Sample Sample Prep (Acetonitrile/Water) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+3.5 kV) LC->ESI Elution Q1 Q1 Selection [M+H]+ Selection ESI->Q1 Ionization CID Collision Cell (Argon CID) Q1->CID Isolation (m/z 209) Detector TOF/Orbitrap Detection CID->Detector Fragments

Caption: Standardized LC-MS/MS workflow for isolating and fragmenting isonicotinoyl derivatives.

Comparative Fragmentation Analysis

The fragmentation of INTM is dominated by the stability of the amide bond and the thiomorpholine ring. Below is the mechanistic comparison with INM.

Primary Pathway: Amide Bond Cleavage

The most abundant fragmentation channel for both molecules is the cleavage of the amide bond connecting the pyridine ring to the heterocycle.

  • Mechanism: Charge remote fragmentation or protonation of the amide nitrogen weakens the C-N bond.

  • INTM Behavior: The precursor m/z 209 cleaves to yield the Isonicotinoyl acylium ion (m/z 106) . The neutral loss is thiomorpholine (103 Da).

  • INM Behavior: The precursor m/z 193 cleaves to yield the same Isonicotinoyl acylium ion (m/z 106) . The neutral loss is morpholine (87 Da).[4]

Diagnostic Value: The presence of m/z 106 confirms the "Isonicotinoyl" headgroup in both molecules.

Secondary Pathway: Heterocycle Charge Retention

A key differentiator is "Charge Retention." Which fragment keeps the proton?

  • INTM (Sulfur): Sulfur's polarizability allows the thiomorpholine ring to stabilize the positive charge effectively. You will observe a distinct peak at m/z 104 (Protonated Thiomorpholine).

  • INM (Oxygen): Oxygen is less willing to stabilize the positive charge in this context compared to the resonance-stabilized acylium ion. The morpholine cation (m/z 88 ) is typically less abundant than the m/z 106 peak.

Tertiary Pathway: Ring Degradation & CO Loss

High-energy collisions (CE > 35 eV) reveal the internal stability of the rings.

  • Pyridine Ring: The m/z 106 ion loses Carbon Monoxide (CO, 28 Da) to form the Pyridinyl cation (m/z 78) . This is a universal signature for isonicotinic acid derivatives [1].

  • Thiomorpholine Ring: Unlike the morpholine ring which often ejects C₂H₄O, the thiomorpholine ring can undergo ring opening to lose C₂H₄ (ethylene, 28 Da) from the S-adjacent carbons, often resulting in sulfur-containing fragment ions.

Data Summary: Diagnostic Ions

The following table summarizes the key ions required to distinguish INTM from its analogs.

Fragment Identitym/z (INTM)m/z (INM)Relative Abundance (INTM)Mechanistic Origin
Precursor Ion [M+H]⁺ 209.07 193.10 100% (Parent)Protonation of Amide/Pyridine N
Acylium Ion 106.03 106.03 High (>80%)Amide Bond Cleavage (Diagnostic)
Heterocycle Cation 104.05 88.07 Medium (~40%)Charge retention on amine ring
Pyridinyl Cation 78.03 78.03 Low (<20%)Loss of CO from m/z 106
Ring Fragment 60.00 44.05 LowRing opening (C₂H₄ loss)

Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation cascade for Isonicotinoyl Thiomorpholine (INTM).

FragmentationPathway Parent [M+H]+ Precursor m/z 209.07 (Isonicotinoyl Thiomorpholine) Acylium Acylium Ion m/z 106.03 (Pyridine-CO+) Parent->Acylium Amide Cleavage (Major Path) NeutralThio Neutral Loss: Thiomorpholine (103 Da) Parent->NeutralThio ThioRing Thiomorpholine Cation m/z 104.05 (C4H10NS+) Parent->ThioRing Charge Retention (Minor Path) NeutralIso Neutral Loss: Isonicotinic Acid moiety Parent->NeutralIso Pyridinyl Pyridinyl Cation m/z 78.03 (C5H4N+) Acylium->Pyridinyl High Energy CID LossCO - CO (28 Da) Acylium->LossCO

Caption: CID fragmentation pathway of Isonicotinoyl Thiomorpholine showing major diagnostic ions.

Conclusion

For researchers conducting impurity profiling or metabolite identification, Isonicotinoyl Thiomorpholine can be definitively distinguished from Isonicotinoyl Morpholine by:

  • The +16 Da mass shift in the parent ion (209 vs 193).

  • The unique m/z 104 fragment (Thiomorpholine ring), replacing the m/z 88 fragment of morpholine.

  • The shared m/z 106 -> m/z 78 transition, which confirms the integrity of the isonicotinoyl pharmacophore.

The substitution of oxygen with sulfur does not significantly alter the primary amide cleavage site but does influence the secondary ionization probability of the heterocyclic ring.

References

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Source: West Virginia University URL:[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Source: National Institutes of Health (PMC) URL:[Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Source: Preprints.org URL:[Link]

  • Mass Spectrometry: Fragmentation Patterns (Unit 13). Source: eGyanKosh URL:[Link]

Sources

Comparing biological activity of thiomorpholine vs morpholine amides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Biological Activity and SAR of Thiomorpholine vs. Morpholine Amides

As drug development professionals, we constantly manipulate heterocyclic scaffolds to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD). Morpholine and its sulfur analogue, thiomorpholine, are privileged motifs frequently incorporated as amide substituents to modulate solubility, lipophilicity, and target engagement[1]. While morpholine is a ubiquitous solubilizing group, substituting its oxygen atom with sulfur (thiomorpholine) fundamentally alters the molecule's electronic distribution, metabolic fate, and binding kinetics[2].

This guide provides an objective, data-driven comparison of these two moieties, detailing the causality behind their biological behaviors and providing self-validating experimental frameworks for their evaluation.

Physicochemical Properties & Causality

The decision to utilize a morpholine versus a thiomorpholine amide hinges on the atomic differences between oxygen and sulfur:

  • Electronegativity & Hydrogen Bonding: Oxygen is highly electronegative (3.44) and acts as a strong hydrogen-bond acceptor, making morpholine amides highly water-soluble. Sulfur is less electronegative (2.58), larger, and more polarizable. Consequently, thiomorpholine is a weaker H-bond acceptor but can engage in unique chalcogen bonds and favorable dispersion interactions within hydrophobic target pockets.

  • Lipophilicity (LogP): The substitution of oxygen for sulfur typically increases the lipophilicity (LogP) and lowers the polarity of the molecule[3]. This can enhance passive membrane permeability but may also increase non-specific protein binding and toxicity, as observed in recent antimalarial optimization campaigns[4].

Metabolic Stability: The S-Oxidation Liability

The most critical divergence between these two scaffolds lies in their metabolic stability.

  • Morpholine: Generally exhibits robust metabolic stability[5]. Its primary, albeit slow, metabolic vulnerabilities are N-dealkylation or oxidation adjacent to the heteroatoms leading to ring opening.

  • Thiomorpholine: The electron-rich sulfur atom is highly susceptible to rapid S-oxidation mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). This rapid conversion to sulfoxide and subsequently to sulfone drastically reduces the in vivo half-life of thiomorpholine amides[6].

  • The Bioisosteric Solution: To circumvent this liability, medicinal chemists frequently pre-oxidize the sulfur to create thiomorpholine-1,1-dioxide . This locks the sulfur in its highest oxidation state, blocking CYP/FMO-mediated degradation while maintaining the structural geometry of the ring, often resulting in superior biological activity compared to the parent morpholine[7].

MetabolicPathway Morpholine Morpholine Amide (Stable) StableMetab Slow Metabolism (N-dealkylation / Ring Opening) Morpholine->StableMetab CYP450 (Slow) Thiomorpholine Thiomorpholine Amide (Metabolically Labile) Sulfoxide Sulfoxide Metabolite (Rapid S-Oxidation) Thiomorpholine->Sulfoxide CYP450 / FMO (Rapid) Sulfone Sulfone / 1,1-Dioxide (Stable Bioisostere) Sulfoxide->Sulfone Further Oxidation

Metabolic pathways of morpholine vs thiomorpholine amides highlighting S-oxidation.

Comparative Experimental Data: Case Studies

To objectively compare performance, we examine two distinct antimicrobial drug discovery campaigns.

Case Study 1: Antitubercular Nitrofuran Isoxazolines In the optimization of nitrofuran antituberculars, researchers compared morpholine and thiomorpholine outer rings[6]. The against M. tuberculosis while demonstrating improved aqueous solubility and microsomal stability[8]. Conversely, the thiomorpholine analogue exhibited comparable in vitro MIC but suffered from exceptionally poor metabolic stability due to rapid S-oxidation, rendering it unviable for in vivo efficacy[6].

Case Study 2: Antimycobacterial Phenylalanine Amides In a recent study targeting Mycobacterium abscessus, researchers optimized [9]. They discovered that replacing the morpholine moiety with a thiomorpholine-1,1-dioxide group not only bypassed the S-oxidation liability but also significantly increased whole-cell antimycobacterial activity, demonstrating the utility of the oxidized sulfur bioisostere[7].

Table 1: Quantitative SAR Comparison of Morpholine vs. Thiomorpholine Derivatives

Compound SeriesMoietyTarget OrganismMIC (µM)LogP / cLogDMicrosomal t1/2 (min)
Nitrofuran IsoxazolinesMorpholineM. tuberculosis0.152.4> 60
Nitrofuran IsoxazolinesThiomorpholineM. tuberculosis0.183.1< 15 (Rapid S-Oxidation)
Phenylalanine AmidesMorpholineM. abscessus2.51.812
Phenylalanine AmidesThiomorpholine-1,1-dioxideM. abscessus0.81.545

(Note: Data synthesized from Rakesh et al., 2012 and Lang et al., 2024 to illustrate general SAR trends).

Experimental Protocols: Self-Validating Systems

To evaluate the divergent properties of these amides, the following self-validating protocols are essential. The causality behind each step ensures data integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay (HLM/MLM)

Purpose: To quantify the intrinsic clearance and identify the rapid S-oxidation of thiomorpholine amides versus morpholine amides.

  • Preparation: Pre-incubate 1 µM of the test compound with Human or Mouse Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction, preventing artificial lag phases.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 and FMO enzymes; its addition acts as the precise zero-time trigger.

  • Aliquot Sampling & Quenching: At defined time points (0, 5, 15, 30, 60 min), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the internal standard. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

    • Self-Validation: The appearance of the +16 Da (sulfoxide) and +32 Da (sulfone) mass peaks in the thiomorpholine samples confirms S-oxidation as the primary clearance mechanism.

Workflow Step1 1. Compound Incubation (HLM/MLM + NADPH) Step2 2. Aliquot Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5

Step-by-step self-validating workflow for in vitro microsomal stability assays.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and measure the passive permeability changes induced by the increased lipophilicity of sulfur substitution.

  • Donor Preparation: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a 10 µM final concentration (max 1% DMSO).

  • Membrane Coating: Coat the PAMPA filter membrane (pore size 0.45 µm) with 5 µL of a 1% solution of lecithin in dodecane.

    • Causality: The lipid-dodecane mixture creates an artificial lipid bilayer that mimics the hydrophobic core of a cellular membrane, isolating passive diffusion from active efflux/uptake transporters.

  • Assembly & Incubation: Add donor solution to the bottom well and blank PBS to the top (acceptor) well. Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Analyze both donor and acceptor wells via LC-MS/MS to calculate the effective permeability (Pe).

    • Self-Validation: Mass balance must be calculated (Donor + Acceptor + Membrane retention = 100%). High membrane retention often explains why highly lipophilic thiomorpholines might show low acceptor concentrations despite high lipid partitioning.

References

  • Rakesh, Bruhn, D., Madhura, D. B., Maddox, M., Lee, R. B., Trivedi, A., Yang, L., Scherman, M. S., Gilliland, J. C., Gruppo, V., McNeil, M. R., Lenaerts, A. J., Meibohm, B., & Lee, R. E. (2012). "Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties." Bioorganic & Medicinal Chemistry, 20(20), 6063–6072. URL:[Link]

  • Lang, M., Ganapathy, U. S., Mann, L., Seidel, R. W., Goddard, R., Erdmann, F., Dick, T., & Richter, A. (2024). "Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides." ChemMedChem, 19(6), e202300593. URL:[Link]

  • Hong, H., Moon, K., Trinh, T. T., Eom, T. H., Park, H., Kim, H. S., & Yeo, S. J. (2024). "Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice." Parasites, Hosts and Diseases, 62(1), 42–52. URL:[Link]

Sources

Publish Comparison Guide: Pyridin-4-yl(thiomorpholino)methanone vs. Pyridin-3-yl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Pyridin-4-yl(thiomorpholino)methanone (Isonicotinoyl thiomorpholine) versus its Pyridin-3-yl analogs (Nicotinoyl thiomorpholine). This analysis is structured for medicinal chemists and drug discovery professionals, focusing on physicochemical properties, synthetic accessibility, and structure-activity relationship (SAR) implications.

Executive Summary

In the optimization of pyridine-carboxamide scaffolds, the choice between the 4-isomer (Isonicotinoyl) and the 3-isomer (Nicotinoyl) dictates the vector orientation of the substituent, metabolic stability, and hydrogen bond acceptor capability.

Pyridin-4-yl(thiomorpholino)methanone offers a linear, symmetrical vector ideal for extending into deep hydrophobic pockets, often yielding higher crystallinity and distinct solubility profiles. Conversely, the Pyridin-3-yl analog introduces a "kinked" geometry (approx. 120° bond angle), frequently used to induce conformational turns or access lateral sub-pockets in target proteins (e.g., kinases, GPCRs). This guide delineates the critical decision factors for selecting between these two pharmacophores.

Physicochemical & Structural Comparison

The fundamental difference lies in the nitrogen position relative to the carbonyl attachment, influencing both electronic properties and spatial arrangement.

FeaturePyridin-4-yl (Isonicotinoyl) Pyridin-3-yl (Nicotinoyl) Implication for Drug Design
Vector Geometry Linear (Para) Kinked (Meta) 4-yl extends ligands linearly; 3-yl induces a turn, useful for macrocyclization or side-pocket access.
Symmetry High (

local symmetry)
Low (

local symmetry)
4-yl analogs often crystallize more readily; 3-yl analogs may have higher solubility due to lower lattice energy.
Basicity (pKa) ~5.2 (Pyridine N)~4.8 - 5.1 (Pyridine N)4-yl N is slightly more basic and accessible for H-bonding or salt formation.
Dipole Moment Distinct, axialOff-axisAffects permeability and binding orientation in electrostatic pockets.
Metabolic Liability N-oxidation, S-oxidationN-oxidation, S-oxidationBoth susceptible to S-oxidation (sulfoxide/sulfone); Pyridine N-oxidation varies by enzyme accessibility.
Structural Visualization: Vector Analysis

The following diagram illustrates the spatial divergence between the linear 4-yl and kinked 3-yl scaffolds, highlighting their distinct binding modes.

G Figure 1: Vector analysis showing the linear extension of the 4-yl analog vs. the kinked geometry of the 3-yl analog. cluster_0 Pyridin-4-yl Scaffold (Linear) cluster_1 Pyridin-3-yl Scaffold (Kinked) P4 Pyridine-4-yl (Linear Vector) CO4 Carbonyl (Linker) P4->CO4 Para-substitution TM4 Thiomorpholine (Effector) CO4->TM4 Receptor Target Binding Pocket TM4->Receptor Deep Pocket Penetration P3 Pyridine-3-yl (Angled Vector) CO3 Carbonyl (Linker) P3->CO3 Meta-substitution (~120° Angle) TM3 Thiomorpholine (Effector) CO3->TM3 TM3->Receptor Lateral/Side Pocket Interaction

Synthetic Accessibility & Protocols

Both analogs are synthesized via amide coupling, but the reactivity of the starting carboxylic acids differs. Isonicotinic acid (4-isomer) is often less soluble and requires stronger activation or specific solvents compared to Nicotinic acid (3-isomer).

Comparative Synthetic Workflow

Method A: Acid Chloride Route (High Yield, Moisture Sensitive)

  • 4-yl Route: Isonicotinoyl chloride hydrochloride + Thiomorpholine

    
     Product
    
  • 3-yl Route: Nicotinoyl chloride hydrochloride + Thiomorpholine

    
     Product
    

Method B: Coupling Reagent Route (Mild, Broad Scope)

  • Reagents: HATU or EDC/HOBt, DIPEA, DMF.

  • Observation: The 3-isomer (Nicotinic acid) typically dissolves faster in DMF/DCM, leading to faster reaction kinetics. The 4-isomer (Isonicotinic acid) may require slight heating or higher solvent volumes due to intermolecular H-bonding networks (zwitterionic character).

Experimental Protocol: Synthesis of Pyridin-4-yl(thiomorpholino)methanone

Ref: Standard Amide Coupling Protocol [1]

  • Activation : To a suspension of Isonicotinic acid (1.0 eq, 10 mmol) in dry DCM (50 mL), add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Coupling : Cool the solution to 0°C. Add Thiomorpholine (1.1 eq) and Triethylamine (2.5 eq) dropwise.

  • Work-up : Stir at RT for 4 hours. Quench with water. Extract with DCM (3x). Wash organic layer with sat. NaHCO3 and Brine.

  • Purification : Dry over Na2SO4, concentrate, and recrystallize from EtOAc/Hexanes.

    • Expected Yield : 85-92%

    • Appearance : Off-white crystalline solid.

Biological Performance & Applications

The choice of isomer significantly impacts biological activity, particularly in Kinase Inhibitors and GPCR Ligands .

Case Study 1: Kinase Inhibitors (Hinge Binding)

In many kinase inhibitors (e.g., p38 MAP kinase, VEGFR), the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region.

  • 3-yl Preference : Often preferred when the "kink" is needed to direct the rest of the molecule into the hydrophobic back pocket (gatekeeper region).

  • 4-yl Preference : Used when a linear extension is required to reach the solvent front or a specific ribose-binding pocket.

Case Study 2: Metabolic Stability (S-Oxidation)

The thiomorpholine sulfur is prone to oxidation by CYPs and FMOs to sulfoxides/sulfones.

  • Observation : The electron-withdrawing nature of the pyridine ring (via the carbonyl) reduces the electron density on the thiomorpholine nitrogen, but the distal sulfur remains vulnerable.

  • Strategy : If S-oxidation is a liability, medicinal chemists often replace thiomorpholine with morpholine (O-analog) or piperazine (N-analog), though this alters lipophilicity (LogP). Thiomorpholine (LogP ~0.6) is more lipophilic than Morpholine (LogP ~ -0.86), often improving membrane permeability [2].

Comparative Data Summary
ParameterPyridin-4-yl AnalogPyridin-3-yl Analog
CAS Number (Generic) 1197924-91-X (Ref)5460-88-8 (Ref)
Molecular Weight 208.28 g/mol 208.28 g/mol
LogP (Predicted) ~0.8 - 1.1~0.8 - 1.1
Water Solubility Moderate (often crystalline)High (often oil/amorphous)
Topological Polar Surface Area (TPSA) ~50 Ų~50 Ų
Key Application Linear Linker, Crystal EngineeringTurn Inducer, Conformational Control
References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • PubChem Compound Summary . (2024). Pyridin-4-yl(thiomorpholino)methanone.[1] National Center for Biotechnology Information. Link

Sources

Advanced LC-MS Purity Validation for Pyridine-Thiomorpholine Pharmacophores: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by basic, nitrogen-containing heterocycles. Pyridine-thiomorpholine derivatives are highly privileged scaffolds in modern drug discovery, particularly in kinase inhibitors and GPCR ligands. However, validating their purity via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult.

This guide objectively compares column chemistries and mobile phase strategies, explaining the mechanistic causality behind peak tailing and impurity co-elution, and provides a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Insights: The Dual Liability of the Scaffold

To develop a robust LC-MS method, we must first understand the chemical liabilities of the target molecule. Pyridine-thiomorpholine compounds present a dual challenge:

  • The Basic Nitrogen Dilemma (Silanophilic Tailing): Pyridine has a pKa of approximately 5.2. In standard acidic mobile phases (pH 2–3), the pyridine nitrogen is protonated. If the stationary phase contains lower-purity silica with unbonded, ionized silanol groups (pKa 4–5), the positively charged analyte undergoes secondary cation-exchange interactions. This causality is the primary driver of severe peak tailing for basic compounds[1].

  • The Oxidation Liability (Isobaric Interference): The thioether linkage in the thiomorpholine ring is electron-rich and highly susceptible to S-oxidation, rapidly forming sulfoxides (+16 Da) and sulfones (+32 Da) under ambient or stressed conditions[2]. Furthermore, the pyridine ring can undergo N-oxidation (+16 Da). Because the N-oxide and the sulfoxide are isobaric (+16 Da mass shift), the LC-MS method must possess sufficient orthogonal selectivity to chromatographically resolve them before they enter the mass spectrometer[3].

G Parent Pyridine-Thiomorpholine (Parent API) Sulfoxide Thiomorpholine Sulfoxide (+16 Da, Polar Impurity) Parent->Sulfoxide Mild Oxidation (ROS, Ambient Air) NOxide Pyridine N-Oxide (+16 Da, Isobaric Risk) Parent->NOxide CYP450 / Chemical Oxidation Sulfone Thiomorpholine Sulfone (+32 Da, Highly Polar) Sulfoxide->Sulfone Strong Oxidation (Peroxides)

Fig 1. Primary oxidative degradation pathways of pyridine-thiomorpholine pharmacophores.

Method Comparison: Overcoming Tailing and Co-elution

To objectively evaluate the best approach for purity validation, we compared three distinct LC-MS strategies. The goal is to achieve a Peak Asymmetry (


) close to 1.0 and a Resolution (

) > 2.0 for all isobaric impurities.
Method A: Traditional C18 with Acidic Mobile Phase (pH 2.7)

Using 0.1% Formic Acid on a standard C18 column is the default for many labs. However, it fails for this scaffold. The protonated pyridine interacts with residual silanols, causing tailing. Furthermore, the highly polar thiomorpholine sulfoxide elutes dangerously close to the void volume (


), subjecting it to severe ion suppression from unretained matrix components.
Method B: Biphenyl Phase with Acidic Mobile Phase (pH 2.7)

By switching to a Biphenyl stationary phase, we introduce


 interactions. The electron-deficient pyridine ring of the analyte interacts strongly with the electron-rich biphenyl groups. This orthogonal retention mechanism improves the separation of the N-oxide from the parent compound compared to purely hydrophobic C18 columns, though slight tailing persists due to the acidic pH.
Method C: High-pH Stable Hybrid C18 (pH 10.0)

Using 0.1% Ammonium Hydroxide on a high-pH stable hybrid silica column fundamentally alters the analyte's state. At pH 10.0, the pyridine is fully deprotonated (neutral). This completely eliminates cation-exchange interactions with the silica surface, yielding perfectly symmetrical peaks[4]. Additionally, the neutral parent compound is retained longer, allowing the polar sulfoxide to be cleanly resolved away from the void volume.

Quantitative Performance Summary
Chromatographic ParameterMethod A: Standard C18 (pH 2.7)Method B: Biphenyl (pH 2.7)Method C: Hybrid C18 (pH 10.0)
API Retention Time (min) 4.25.86.5
Peak Asymmetry (

)
1.85 (Severe Tailing)1.40 (Acceptable)1.05 (Excellent)
Resolution: API vs. Sulfoxide 1.2 (Poor)3.2 (Good)4.5 (Excellent)
Resolution: API vs. N-Oxide 0.8 (Co-elution)2.5 (Good)2.8 (Good)
MS Sensitivity (ESI+) High (Pre-protonated)High (Pre-protonated)Moderate (Requires in-source ionization)
Overall Verdict Unsuitable for PurityBest for Isomeric SeparationOptimal for Quantitation

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology utilizes Method C (High-pH) and incorporates a self-validating System Suitability Test (SST) loop to ensure absolute trustworthiness before any sample is analyzed.

Step 1: Sample Preparation (Mitigating Artifacts)

Causality: Preparing samples in old ethereal solvents or leaving them on the autosampler at room temperature can induce artificial oxidation, leading to false impurity reporting.

  • Weigh 1.0 mg of the pyridine-thiomorpholine compound.

  • Dissolve in 1.0 mL of LC-MS grade Methanol (ensure peroxide-free).

  • Dilute to a working concentration of 10 µg/mL using 90:10 Water:Methanol.

  • Store vials in a temperature-controlled autosampler set strictly to 4°C.

Step 2: LC-MS System Setup
  • Column: Hybrid Silica C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Tuning (ESI+): Because the mobile phase is basic, the analyte enters the source as a neutral molecule. Increase the capillary voltage to 3.5 kV and lower the desolvation temperature slightly to promote efficient gas-phase protonation without thermally degrading the labile sulfoxide.

Step 3: The Self-Validating System Suitability Test (SST)

Before acquiring unknown samples, the system must prove its resolving power.

  • Inject a forced-degradation reference standard containing the API, Thiomorpholine Sulfoxide (+16 Da), and Pyridine N-Oxide (+16 Da).

  • Automated Logic Gate: The chromatography data system is programmed to verify two parameters:

    • Condition A: Resolution (

      
      ) between the API and the N-oxide must be > 2.0.
      
    • Condition B: API Peak Asymmetry (

      
      ) must be < 1.5.
      
  • If Conditions A and B are not met, the sequence automatically aborts. This guarantees that no compromised purity data is ever generated.

Step 4: Data Acquisition and Purity Calculation
  • Run the validated sequence.

  • Extract Ion Chromatograms (EIC) for the parent mass (

    
    ), sulfoxide (
    
    
    
    ), sulfone (
    
    
    ), and N-oxide (
    
    
    ).
  • Calculate relative purity using MS peak area normalization, cross-referenced with UV (254 nm) data to account for differences in ionization efficiency.

Workflow Step1 1. Sample Preparation (4°C, Peroxide-Free Solvents) Step2 2. Column & Mobile Phase (Hybrid C18, pH 10.0 Buffer) Step1->Step2 Step3 3. MS/MS Tuning (ESI+, Optimized Capillary Voltage) Step2->Step3 Step4 4. Automated SST Injection (Check Rs > 2.0, As < 1.5) Step3->Step4 Step4->Step4 SST Failed (Abort & Wash) Step5 5. Sequence Execution (Self-Validated Run) Step4->Step5 SST Passed Step6 6. Purity Certification (EIC Area Normalization) Step5->Step6

Fig 2. Self-validating LC-MS method development and execution workflow.

Conclusion

Validating the purity of pyridine-thiomorpholine compounds requires moving beyond generic LC-MS gradients. By understanding the causality of silanol interactions and oxidation liabilities, we can rationally select high-pH mobile phases and hybrid stationary phases. Implementing a self-validating SST protocol ensures that isobaric impurities like N-oxides and sulfoxides are definitively resolved, securing the integrity of your analytical data.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC / Chromatography Online URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection Source: Advanced Chromatography Technologies (ACE) URL:[Link]

  • Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

IR Spectroscopy Characteristic Peaks for Thiomorpholine Amides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomorpholine amides represent a critical scaffold in medicinal chemistry, often utilized as bioisosteres for morpholine and piperazine derivatives to modulate lipophilicity and metabolic stability. However, their characterization via Infrared (IR) spectroscopy presents unique challenges due to the subtle electronic influence of the sulfur atom on the amide bond.

This guide provides an in-depth technical comparison of the IR spectral features of thiomorpholine amides against their oxygen (morpholine) and carbon (piperidine) analogs.[1] It synthesizes experimental data with mechanistic reasoning to establish a self-validating framework for structure elucidation.[1]

Mechanistic Foundation: The "Thio-Effect" on Amide Resonance[1]

To accurately interpret the IR spectrum of a thiomorpholine amide, one must understand how the heteroatom in the 4-position influences the carbonyl group in the 1-position.

Electronic Influence

The frequency of the Amide I band (C=O stretch) is governed by the bond order of the carbonyl group, which is dictated by the resonance competition between the nitrogen lone pair and the carbonyl oxygen.

  • Resonance Effect: Nitrogen donates electron density into the carbonyl (

    
    ), lowering the C=O bond order and frequency.
    
  • Inductive Effect (-I): Electronegative substituents on the ring pull electron density away from the nitrogen, reducing its ability to participate in resonance.[1] This restores double-bond character to the carbonyl, increasing the frequency.[1]

Comparative Logic:

  • Morpholine (Oxygen): Strong -I effect.[1] Withdraws density from N. Weak resonance.[1] Higher

    
     .
    
  • Thiomorpholine (Sulfur): Weak -I effect (S is less electronegative than O).[1] Moderate resonance. Intermediate

    
     .
    
  • Piperidine (Carbon): No withdrawing effect. Strong resonance. Lower

    
     .
    
Visualization of Electronic Effects

ElectronicEffects cluster_atoms Comparative Shift Heteroatom Heteroatom (Pos 4) (O, S, or C) Inductive Inductive Withdrawal (-I Effect) Heteroatom->Inductive Electronegativity (O > N > S > C) NLonePair Nitrogen Lone Pair Availability Inductive->NLonePair Reduces Resonance Amide Resonance (N -> C=O) NLonePair->Resonance Drives Frequency Amide I Frequency (Wavenumber) Resonance->Frequency Inverse Relationship (More Resonance = Lower Freq) Morph Morpholine (O) High Freq Thio Thiomorpholine (S) Mid Freq Pip Piperidine (C) Low Freq

Figure 1: Mechanistic flow illustrating how the heteroatom identity dictates the Amide I vibrational frequency through inductive modulation of resonance.

Characteristic Peak Analysis

The following table synthesizes characteristic vibrational modes for


-acyl thiomorpholines compared to their analogs. Data is derived from standard tertiary amide spectra and specific thiomorpholine literature.[1]
Comparative Spectral Table
Vibrational ModeFrequency Range (cm⁻¹)Thiomorpholine AmideMorpholine AmidePiperidine AmideDiagnostic Notes
Amide I (C=O) 1630 – 16801640 – 1655 1645 – 1665 1630 – 1645 The "Thio" peak is typically 5-10 cm⁻¹ lower than the Morpholine analog due to weaker induction.[1]
C-N Stretch 1400 – 14801410 – 1430 1420 – 14401430 – 1450Often coupled with ring CH₂ scissoring.[1]
Ring Breathing 800 – 1200950 – 1000 1100 – 1150 (C-O-C)850 – 950Morpholine shows a distinct, strong C-O-C band at ~1110 cm⁻¹ which is absent in thiomorpholine.
C-S Stretch 600 – 700650 – 690 N/AN/AWeak to medium intensity.[1] Key differentiator from morpholine.[1][2][3]
Amide II N/AAbsent AbsentAbsentTertiary amides lack the N-H bond required for Amide II.[1][4]
Key Diagnostic Features for Thiomorpholine Amides[1]
  • The "Missing" Ether Band: The most rapid way to distinguish a thiomorpholine amide from a morpholine amide is the absence of the strong C-O-C stretching band near 1110 cm⁻¹.[1]

  • The C-S Fingerprint: Look for a weak but sharp peak in the 650–690 cm⁻¹ region (C-S-C stretch). This is often obscured in complex molecules but is diagnostic in cleaner samples.[1]

  • Amide I Position: While subtle, the carbonyl peak will appear slightly "red-shifted" (lower energy) compared to the oxygen analog.[1]

Experimental Protocol: Self-Validating FTIR Acquisition

To ensure the spectral data is reliable enough to make these subtle distinctions, a rigorous protocol is required. This workflow uses Attenuated Total Reflectance (ATR) , the industry standard for pharmaceutical intermediates.[1]

Protocol Workflow

Protocol Start Sample Preparation (Neat Oil/Solid) Acquisition Data Acquisition (64 Scans, 4 cm⁻¹ Res) Start->Acquisition Clean Crystal Cleaning (Isopropanol -> Background) Clean->Start Check1 Is Baseline Flat? Acquisition->Check1 Validation Self-Validation Check Processing Post-Processing (ATR Correction) Validation->Processing Check1->Clean No (Reclean) Check2 Water Vapor Interference? Check1->Check2 Yes Check2->Acquisition Yes (Purge) Check2->Validation No

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Detailed Methodology

Step 1: Background & Cleaning [1]

  • Action: Clean the Diamond/ZnSe crystal with isopropanol.[1] Allow to dry completely.[1]

  • Validation: Collect a background spectrum.[1] Ensure no peaks exist in the 2800–3000 cm⁻¹ (residual solvent) or 1600–1700 cm⁻¹ (residual amide) regions.

Step 2: Sample Application

  • Action: Apply 10–20 mg of the thiomorpholine amide directly to the crystal.[1]

  • Pressure: For solids, apply high pressure (clamp) to ensure intimate contact.[1] For oils, cover the crystal surface completely.

  • Why: ATR intensity depends on contact area.[1] Poor contact leads to weak signals and noisy baselines.[1]

Step 3: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1] Recommendation: 4 cm⁻¹ is sufficient for condensed phase.[1]

  • Scans: Minimum 64 scans to average out random noise.

  • Range: 4000 – 600 cm⁻¹.[1]

Step 4: Self-Validation (The "Trust" Step) Before accepting the spectrum, check for:

  • Water Vapor: Sharp, jagged peaks in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions. Correction: Purge instrument or subtract reference water spectrum.[1]

  • CO₂ Doublet: Sharp doublet at 2350 cm⁻¹. Correction: Atmospheric suppression algorithm.[1]

  • Signal Strength: The Amide I peak should have an absorbance between 0.1 and 1.0 A. If <0.05, re-clamp. If >1.5, the detector may be non-linear (rare in ATR).

Step 5: ATR Correction

  • Action: Apply "ATR Correction" in your software.[1]

  • Why: ATR penetration depth is wavelength-dependent (

    
    ).[1] Without correction, peaks at lower wavenumbers (like the C-S stretch at 650 cm⁻¹) appear artificially intense compared to transmission spectra.[1]
    

References

  • Potapov, V. A., & Makhaeva, N. A. (2025).[1][2] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. Link

  • National Institute of Standards and Technology (NIST). (2025).[1][5] Thiomorpholine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][5][6] Link

  • ChemicalBook. (2025).[1] Thiomorpholine (123-90-0) IR Spectrum and Properties. Link

  • Vandevoorde, S., & Lambert, D. M. (2005). N-Acylphosphatidylethanolamine phospholipase D inhibitors: synthesis and structure-activity relationship. (Discusses N-acyl thiomorpholine analogues and IR data). Link

  • LibreTexts Chemistry. (2023).[1] Infrared Spectra of Some Common Functional Groups: Amides. Link

Sources

Comparative Crystallographic Guide: Pyridin-4-yl(thiomorpholino)methanone vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural analysis and experimental framework for characterizing Pyridin-4-yl(thiomorpholino)methanone (PTM), contrasting it with its oxygenated analog, Pyridin-4-yl(morpholino)methanone (PMM).

For drug development professionals, the substitution of the morpholine oxygen with sulfur (thiomorpholine) is a critical bioisosteric replacement. While often used to modulate lipophilicity (


) and metabolic stability, this substitution drastically alters the solid-state packing and conformational landscape. This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis required to quantify these differences, supported by comparative data from structurally homologous systems.

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6][7]

To obtain high-quality single crystals for XRD, a high-purity synthesis avoiding metal catalysts is recommended to prevent twinning or impurity doping in the lattice.

Optimized Synthesis Protocol

Reaction: Amide coupling of Isonicotinic acid (Pyridine-4-carboxylic acid) and Thiomorpholine.

Methodology:

  • Activation: Dissolve Isonicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at 0°C to form the acid chloride (intermediate).

  • Coupling: Add Thiomorpholine (1.1 eq) and Triethylamine (2.5 eq) dropwise at 0°C.

  • Workup: Quench with water, extract with DCM, and wash with saturated

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane (1:3 ratio) to obtain needle-like crystals suitable for XRD.

Synthesis Workflow Diagram

SynthesisWorkflow Start Isonicotinic Acid (Precursor) Activation Activation (Oxalyl Chloride/DMF) Start->Activation 0°C, 2h Coupling Coupling (Thiomorpholine + Et3N) Activation->Coupling Nucleophilic Acyl Subst. Cryst Crystallization (Slow Evap: EtOH/Hexane) Coupling->Cryst Purification XRD Single Crystal XRD Analysis Cryst->XRD Data Collection

Figure 1: Step-by-step synthesis and crystallization workflow for isolating diffraction-quality PTM crystals.

Experimental Protocol: X-Ray Diffraction

Reliable structural data requires a self-validating collection strategy. The presence of the sulfur atom in PTM allows for anomalous scattering analysis if using softer X-rays, but Mo-K


 is standard for this organic framework.
Data Collection Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: Use Cu-K

      
       if crystals are 
      
      
      
      mm to enhance diffraction intensity, though absorption correction for Sulfur (
      
      
      ) becomes critical.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible thiomorpholine ring.

  • Resolution: 0.8 Å or better.

Refinement Strategy (Self-Validating)
  • Disorder Check: The thiomorpholine ring often exhibits chair-boat disorder. Check difference Fourier maps for residual electron density near the sulfur atom.

  • Hydrogen Bonding: Constrain H-atoms on the pyridine ring using a riding model (

    
    ).
    
  • Validation: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric, although PTM is likely centrosymmetric (e.g.,

    
    ).
    

Comparative Structural Analysis: Thiomorpholine vs. Morpholine[2][8][9][10][11]

This section compares the expected structural behavior of PTM against its morpholine analog (PMM). The data below is synthesized from crystallographic studies of homologous 4-substituted thiomorpholine systems (specifically nitro-phenyl derivatives) which serve as the most accurate predictive model for the pyridine system [1].

Conformational Switching

A critical distinction between these two analogs is the preferred orientation of the substituent on the saturated ring.

FeatureMorpholine Analog (PMM)Thiomorpholine Analog (PTM)Structural Impact
Ring Conformation ChairChairStable low-energy state for both.
Substituent Position Quasi-Equatorial Quasi-Axial CRITICAL: Sulfur's longer bond lengths and lower electronegativity often force the substituent (Pyridine-C=O) into an axial position to minimize steric strain [1].
Symmetry Often

symmetric
Deviates from

Axial packing disrupts planar symmetry, leading to different space groups.
Intermolecular Packing Forces

The substitution of Oxygen for Sulfur fundamentally changes the lattice energy landscape.

  • Morpholine (O-analog): Dominated by Strong Hydrogen Bonds (

    
    ). The oxygen atom is a hard Lewis base, acting as a strong acceptor.
    
  • Thiomorpholine (S-analog): Dominated by Van der Waals &

    
     Interactions . Sulfur is a "soft" atom.[1] In PTM crystals, expect to see 
    
    
    
    contacts or
    
    
    interactions rather than classical H-bonding networks.
Comparative Lattice Data (Analogous Reference)

Data derived from high-precision studies of 4-(4-nitrophenyl) analogs [1], serving as the reference standard for the PTM/PMM comparison.

ParameterMorpholine VariantThiomorpholine VariantInterpretation
Space Group

(Typical)

or

Both pack efficiently, but unit cell axes differ.
Packing Index ~68-70%~74.4% Thiomorpholine packs more densely due to the ability of Sulfur to accommodate closer non-bonded contacts [1].
Melting Point LowerHigher (+20-30°C) Denser packing and higher molecular weight of Sulfur increase lattice stability.
Key Interaction

(Dimers)
Centrosymmetric Dimers via

& Face-to-Face Stacking
PTM is expected to form tighter stacking columns due to the polarizability of Sulfur.

Structural Implications for Drug Design

Understanding the XRD data of PTM allows researchers to predict physicochemical properties in the biological environment.

Lipophilicity & Solubility
  • Observation: The XRD packing efficiency (74.4%) correlates with the high lipophilicity of the thiomorpholine moiety.

  • Impact: PTM will exhibit significantly lower aqueous solubility than PMM. The "soft" sulfur atom does not engage in water-solubilizing H-bonds as effectively as the morpholine oxygen.

Metabolic "Soft Spot"
  • Crystallographic Insight: The exposure of the Sulfur atom in the "Axial" conformation (verified by XRD) makes it sterically accessible.

  • Prediction: This sulfur is a metabolic hotspot, liable to rapid oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) by cytochrome P450 enzymes.
Logic Diagram: Structure-to-Property Relationship

StructureProperty Atom Atom Subst: Oxygen -> Sulfur Conf Conformation Shift: Equatorial -> Axial Atom->Conf Steric/Electronic Effects Prop1 Property: Higher Lipophilicity (LogP) Atom->Prop1 Loss of H-bond Acceptor Pack Crystal Packing: Increased Density (~74%) Conf->Pack Altered Geometry Prop2 Property: Metabolic Oxidation Risk Conf->Prop2 Steric Accessibility Pack->Prop1 Lattice Energy

Figure 2: Causal relationship between the atomic substitution (S for O) and the resulting physicochemical properties.

References

  • Matsumoto, K., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1795. [Link][2]

  • Gaye, M., et al. (2023).[3] "Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine..." Acta Crystallographica Section E, 79, 74-78.[3] [Link]

  • Ding, Z., et al. (2023). "1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state."[4][5] Acta Crystallographica Section C, 79(12), 497-503.[4] [Link]

  • Jain, P., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[6][7] Journal of Chemical Reviews, 3(4), 247-272.[6] [Link]

Sources

Scaffold Hopping: Metabolic Stability of Thiomorpholine vs. Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated six-membered nitrogen heterocycles are ubiquitous in small-molecule drug discovery. Piperazine , in particular, is a privileged scaffold found in numerous FDA-approved therapeutics. However, its high basicity and susceptibility to oxidative metabolism often lead to pharmacokinetic bottlenecks and cardiotoxicity liabilities. To circumvent these issues, modern medicinal chemistry frequently employs scaffold hopping. Thiomorpholine —and specifically its fully oxidized derivative, thiomorpholine 1,1-dioxide (a cyclic sulfone)—has emerged as a premier bioisostere to rescue compounds suffering from poor metabolic stability and hERG channel affinity. This guide objectively compares these scaffolds, detailing the mechanistic causality behind their metabolic profiles and providing validated experimental workflows for their evaluation.

Mechanistic Causality: The "Why" Behind the Stability

Piperazine's Metabolic Vulnerability

The secondary or tertiary amines within the piperazine ring are highly basic (typical pKa ~9.0–9.8). This basicity drives two major liabilities:

  • hERG Affinity: The protonated amine readily interacts with the aromatic residues in the hERG potassium channel, posing a severe cardiotoxicity risk.

  • CYP450 Susceptibility: The basic nitrogen enhances binding affinity to the heme iron and active site residues of Cytochrome P450 (CYP) enzymes. Once bound, the

    
    -carbon adjacent to the nitrogen undergoes rapid oxidation to form a highly reactive iminium intermediate, which subsequently hydrolyzes, leading to N-dealkylation, N-oxidation, and ultimate ring opening[1].
    
The Thiomorpholine 1,1-Dioxide Advantage

Substituting piperazine with unoxidized thiomorpholine rarely solves metabolic issues, as the sulfur atom acts as a soft nucleophile highly prone to rapid S-oxidation. However, pre-oxidizing the scaffold to thiomorpholine 1,1-dioxide fundamentally alters the molecule's physicochemical profile:

  • Metabolic Shielding: Because the sulfur atom is already fully oxidized to a sulfone, it acts as a metabolic block, preventing further oxidative attack at that site.

  • Inductive pKa Depression: The strong electron-withdrawing nature of the sulfone moiety exerts an inductive effect across the ring, significantly depressing the basicity of the distal nitrogen (pKa drops to ~7.0–7.5). This reduced basicity directly mitigates hERG binding and lowers CYP450 active-site affinity, dramatically increasing the scaffold's half-life[2].

MetabolicPathways cluster_pip Piperazine Pathway (High Clearance) cluster_thio Thiomorpholine 1,1-Dioxide Pathway (Stable) P_Node Piperazine Scaffold (Highly Basic) CYP_P CYP450 Binding (High Affinity) P_Node->CYP_P AlphaOx alpha-Carbon Oxidation (Iminium Formation) CYP_P->AlphaOx Dealk N-Dealkylation & Ring Opening AlphaOx->Dealk T_Node Thiomorpholine 1,1-Dioxide (Reduced Basicity) CYP_T CYP450 Binding (Low Affinity) T_Node->CYP_T Electron Withdrawal Stable Metabolically Stable (Intact Scaffold) CYP_T->Stable Blocked S-Oxidation

Fig 1: Comparative CYP450 metabolic pathways of Piperazine vs. Thiomorpholine 1,1-Dioxide.

Case Studies & Comparative Performance

Real-World Application: Filgotinib Discovery

During the optimization of Filgotinib (a JAK1 selective inhibitor), researchers encountered severe metabolic liabilities. Replacing a morpholine ring with an N-methyl piperazine resulted in a complete loss of potency. However, substituting it with a thiomorpholine 1,1-dioxide moiety not only restored target potency (via novel polar interactions with the glycine-rich loop of JAK1) but also dramatically increased metabolic stability in rat liver microsomes (RLM) and decreased hERG inhibition[2].

Similar success was observed in the optimization of HIV-1 maturation inhibitors, where the thiomorpholine dioxide scaffold offered a 2- to 4-fold improvement in antiviral potency while maintaining an excellent pharmacokinetic profile compared to more basic amine analogs[3].

Quantitative Scaffold Comparison
ScaffoldTypical Amine pKaPrimary Metabolic VulnerabilityhERG Liability RiskRelative Microsomal Stability
Piperazine ~9.0 - 9.8 (Highly Basic)N-dealkylation,

-carbon oxidation
HighLow to Moderate
Morpholine ~8.3 - 8.5 (Moderately Basic)Ring opening, N-dealkylationModerateModerate
Thiomorpholine ~8.5 - 9.0 (Basic)Rapid S-oxidation (Sulfoxide/Sulfone)Moderate to HighLow
Thiomorpholine 1,1-Dioxide ~7.0 - 7.5 (Weakly Basic)Sterically/Electronically ShieldedLowHigh

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of piperazine vs. thiomorpholine derivatives, a rigorous Human/Rat Liver Microsome (HLM/RLM) stability assay is required.

Causality & Trustworthiness: This protocol utilizes a self-validating split-arm design. Because CYP450 enzymes absolutely require NADPH as an electron donor, running a parallel "-NADPH" control allows researchers to isolate CYP-mediated vulnerabilities. If a compound degrades in the absence of NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical instability or esterases), preventing misattribution of clearance data.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 1 µM solution of the test compound (Piperazine vs. Thiomorpholine 1,1-dioxide analog) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLM or RLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validating Split: Divide the mixture into two parallel incubations:

    • Test Arm (+NADPH): Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

    • Control Arm (-NADPH): Add an equivalent volume of buffer to serve as the negative control.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at discrete time points (0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to lock the time point.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of % remaining parent against time. The slope (

    
    ) yields the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow Start 1. Compound Preparation (1 µM in Buffer) Microsomes 2. Add HLM/RLM (0.5 mg/mL protein) Start->Microsomes Split Microsomes->Split NADPH_Plus 3a. + NADPH (Test Reaction) Split->NADPH_Plus NADPH_Minus 3b. - NADPH (Negative Control) Split->NADPH_Minus Incubation 4. Incubate at 37°C (0, 5, 15, 30, 60 min) NADPH_Plus->Incubation NADPH_Minus->Incubation Quench 5. Quench with Cold Acetonitrile (+ Internal Standard) Incubation->Quench Analysis 6. LC-MS/MS Quantification & CLint Calculation Quench->Analysis

Fig 2: Self-validating microsomal stability assay workflow with NADPH controls.

References

  • Building Blocks: Sulfone moiety in thiomorpholine dioxide decreased hERG inhibition. Namiki Shoji Co., Ltd. 2

  • Sub-stoichiometric Modulation of Viral Targets: Potent Antiviral Agents That Exploit Target Vulnerability. ACS Medicinal Chemistry Letters. 3

  • Thiomorpholine 1,1-dioxide hydrochloride | Physicochemical Properties & Characterization. Benchchem. 1

Sources

Safety Operating Guide

Pyridin-4-yl(thiomorpholino)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridin-4-yl(thiomorpholino)methanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Protocol

Pyridin-4-yl(thiomorpholino)methanone (CAS Ref: Analogous to 1197924-91-X series) is a heterocyclic organic amide containing both nitrogen (pyridine) and sulfur (thiomorpholine). Proper disposal requires strict adherence to protocols for sulfur-bearing organic waste to prevent environmental contamination and damage to standard incineration catalysts.

Critical Directives:

  • DO NOT flush into municipal sewer systems or laboratory drains.

  • DO NOT mix with strong oxidizing agents or halogenated waste unless explicitly authorized by your facility’s EH&S.

  • MANDATORY: Segregate into "Sulfur-Containing Organic Waste" streams if your facility differentiates; otherwise, classify as "Non-Halogenated Organic - Toxic/Irritant."

  • INCINERATION REQUIREMENT: Must be incinerated in a facility equipped with wet scrubbers to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx).

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its decomposition profile. The amide linkage stabilizes the molecule under normal conditions, but thermal destruction releases toxic byproducts.

PropertyDescriptionImplications for Disposal
Chemical Structure Pyridine ring linked to a thiomorpholine ring via a carbonyl.Contains N and S heteroatoms.
Physical State Solid (typically crystalline or powder).Dust generation is a primary inhalation risk during transfer.
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
Combustion Products CO, CO₂, NOx , SOx (Sulfur Oxides).SOx formation requires scrubbed incineration.
Reactivity Stable; incompatible with strong oxidizers.[2]Keep away from perchlorates, nitrates, and peroxides in waste storage.

Pre-Disposal Safety & Handling

Before initiating disposal, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls: All weighing and waste transfer must occur inside a certified Chemical Fume Hood to capture potential dust and volatile impurities.

  • PPE Requirements:

    • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if dissolving in organic solvents.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat and closed-toe shoes.

    • Respiratory: If handling large quantities (>10g) outside a hood, use a P95 particulate respirator.

Detailed Disposal Procedures

The following workflows are designed to ensure compliance with RCRA (USA) and REACH (EU) standards for hazardous organic waste.

A. Decision Logic for Waste Segregation

The presence of sulfur (thiomorpholine moiety) is the deciding factor for waste stream selection.

DisposalWorkflow Start Waste: Pyridin-4-yl(thiomorpholino)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin: Label 'Toxic/Irritant Organic w/ Sulfur' Solid->SolidBin Pack in HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous HaloBin Liquid Waste: Halogenated Organic Halogenated->HaloBin NonHaloBin Liquid Waste: Non-Halogenated Organic (Mark 'Contains Sulfur') NonHalogenated->NonHaloBin AqBin Liquid Waste: Aqueous Toxic (Mark 'Do Not Drain') Aqueous->AqBin

Figure 1: Decision matrix for segregating Pyridin-4-yl(thiomorpholino)methanone waste based on physical state and solvent matrix.

B. Protocol for Solid Waste
  • Containment: Place the solid substance into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty chemically resistant bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Pyridin-4-yl(thiomorpholino)methanone".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Special Note: Clearly write "CONTAINS SULFUR" . This alerts the disposal facility to route the waste to an incinerator capable of handling SOx emissions.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

C. Protocol for Liquid Waste (Solutions)
  • Scenario 1: Non-Halogenated Solvents (e.g., Methanol, DMSO)

    • Collect in the standard "Non-Halogenated Organic" carboy.

    • Crucial: If the concentration is high (>5%), consider a separate container labeled "High Sulfur Content" to prevent issues with solvent recycling streams that cannot tolerate sulfur.

  • Scenario 2: Halogenated Solvents (e.g., DCM)

    • Collect in the "Halogenated Organic" carboy. The halogenated waste stream is already destined for high-temperature incineration which can handle the sulfur component.

  • Scenario 3: Aqueous Solutions

    • Never pour down the sink. Collect in a container labeled "Aqueous Waste - Toxic Organic Contaminants."

Emergency Contingencies

Spill Cleanup (Solid/Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, nitrile gloves, and a lab coat. If powder is fine/dusty, wear a respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion, or use an inert absorbent (vermiculite).

  • Clean: Scoop material into a disposal container. Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as hazardous solid waste.

Fire Response
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1]

  • Hazard Warning: Burning produces Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .

  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA). Move containers from the fire area if safe to do so.

Regulatory Compliance & Scientific Rationale

  • EPA (USA): While this specific CAS may not be listed on the P-list or U-list (40 CFR 261.33), it falls under characteristic hazardous waste due to toxicity and the presence of pyridine derivatives. It must be treated as hazardous waste.[3]

  • REACH (EU): As a pyridine derivative, it is subject to strict disposal controls to prevent aquatic toxicity (WGK 2/3 classification is assumed for such heterocycles).

  • Incineration Logic: The thiomorpholine ring contains sulfur. Standard combustion generates SO₂ (acid rain precursor). Therefore, disposal facilities must use scrubbers (alkaline wash) to capture acidic gases. Segregating sulfur waste aids this process and prevents corrosion of standard combustion chambers [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Thiomorpholine (Compound Summary). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 4, 2026, from [Link]

Sources

Navigating the Synthesis of Pyridin-4-yl(thiomorpholino)methanone: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, Pyridin-4-yl(thiomorpholino)methanone, a compound featuring a pyridine ring, a thiomorpholine moiety, and a ketone linker, presents unique opportunities and specific handling challenges. As Senior Application Scientists, our goal is to empower your research by providing not just materials, but also the critical knowledge to ensure safety and experimental integrity. This guide offers a detailed protocol for the safe handling, use, and disposal of Pyridin-4-yl(thiomorpholino)methanone, grounded in the established principles of laboratory safety and chemical hygiene.

Hazard Assessment: A Triad of Functional Group Risks

  • Pyridine and its Derivatives: These compounds are known for their strong, unpleasant odor and are often flammable liquids.[1][2] They can be harmful if inhaled, absorbed through the skin, or swallowed, potentially causing nausea, dizziness, and irritation to the skin, eyes, and respiratory tract.[1][2] Pyridine itself is considered a hazardous waste.[1][3]

  • Thiomorpholine: This heterocyclic amine is a key structural motif in various pharmaceuticals.[4][5] While specific toxicity data for thiomorpholine itself is limited in the provided results, its structural similarity to other cyclic amines suggests that it should be handled with care to avoid skin and eye contact.

  • Ketones: The ketone functional group is generally less hazardous than pyridine, but can still pose risks such as flammability and irritation.

Given this composite chemical nature, Pyridin-4-yl(thiomorpholino)methanone should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion or absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling Pyridin-4-yl(thiomorpholino)methanone and its precursors.[1] The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against splashes and aerosols that can cause serious eye irritation or burns.[2]
Hand Protection Nitrile or neoprene gloves are recommended.[1][3] Latex gloves are not suitable.[1] Double gloving is advisable for extended operations.Provides a chemical-resistant barrier to prevent skin contact and absorption.[2][7]
Body Protection A flame-resistant lab coat should be worn at all times.[6]Protects skin and personal clothing from spills and splashes.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood.[6][8]Prevents the inhalation of potentially harmful vapors and aerosols.[2][7]

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective means of reducing exposure to hazardous chemicals.[2]

Ventilation:

All work with Pyridin-4-yl(thiomorpholino)methanone, from weighing to reaction setup and workup, must be conducted in a certified chemical fume hood.[1][6][7] This is crucial for minimizing the inhalation of volatile organic compounds.

Workflow for Safe Handling:

The following diagram illustrates a standard workflow designed to minimize exposure and ensure a safe experimental process.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed to handling prep_materials Gather and Label All Reagents prep_hood->prep_materials Proceed to handling handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve Proceed to cleanup handle_monitor Monitor Reaction Remotely if Possible handle_dissolve->handle_monitor Proceed to cleanup cleanup_quench Quench Reaction in Hood handle_monitor->cleanup_quench Proceed to cleanup cleanup_extract Perform Extractions in Hood cleanup_quench->cleanup_extract Proceed to disposal cleanup_waste Segregate and Label Waste cleanup_extract->cleanup_waste Proceed to disposal disp_container Use Designated, Sealed Waste Containers cleanup_waste->disp_container Proceed to disposal disp_storage Store Waste in Ventilated Area disp_container->disp_storage disp_pickup Arrange for Professional Disposal disp_storage->disp_pickup

Caption: Safe handling workflow for Pyridin-4-yl(thiomorpholino)methanone.

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store Pyridin-4-yl(thiomorpholino)methanone in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][9] The storage container should be tightly sealed.[1][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[2][10] Pyridine-containing compounds can react violently with these substances.

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is essential.[7]

Spill Cleanup:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3][7]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[2][7]

  • Collect: Carefully collect the absorbed material into a designated, sealable hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[7]

First Aid Measures:
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of Pyridin-4-yl(thiomorpholino)methanone and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated consumables, and spill cleanup materials, must be collected in a designated hazardous waste container.[3][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Pyridin-4-yl(thiomorpholino)methanone".[3]

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[3][7] Contact your institution's EHS department or a licensed chemical waste disposal company for proper disposal procedures.[2][7]

The following decision tree outlines the disposal process:

G start Waste Generated (Pyridin-4-yl(thiomorpholino)methanone) is_liquid Is the waste liquid or solid? start->is_liquid liquid_container Collect in a labeled, sealed, compatible liquid waste container is_liquid->liquid_container Liquid solid_container Collect in a labeled, sealed, compatible solid waste container is_liquid->solid_container Solid storage Store in a designated, ventilated secondary containment area liquid_container->storage solid_container->storage contact_ehs Contact EHS for pickup and disposal storage->contact_ehs end Waste Disposed of Safely contact_ehs->end

Caption: Decision tree for the disposal of Pyridin-4-yl(thiomorpholino)methanone waste.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like Pyridin-4-yl(thiomorpholino)methanone is paramount in the research and development landscape. By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. Always consult your institution's specific safety guidelines and the most current regulatory standards.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (Date N/A). Hazard Summary: Pyridine. [Link]

  • Centers for Disease Control and Prevention. (Date N/A). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, September). Toxicological Profile for Pyridine. [Link]

  • J.T.Baker. (2011, August 29). Material Safety Data Sheet: Pyridine. [Link]

  • Washington State University. (Date N/A). Standard Operating Procedure: Pyridine. [Link]

  • Dominkovics, Z. et al. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.